Hydroxy-PEG10-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O13/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h24H,1-22H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFHAQBHHPSNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Hydroxy-PEG10-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG10-acid is a discrete polyethylene glycol (PEG) linker that has emerged as a critical component in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique properties, including a defined chain length, hydrophilicity, and bifunctional nature, offer significant advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application, and an exploration of its role in modulating biological pathways.
Core Properties of this compound
This compound, systematically named 1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid, is a heterobifunctional linker possessing a terminal hydroxyl group and a carboxylic acid group, separated by a ten-unit polyethylene glycol chain. This defined structure provides a precise spacer length, which is crucial for maintaining the biological activity of the conjugated molecules.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C23H46O13 | [] |
| Molecular Weight | 530.6 g/mol | [] |
| CAS Number | 2375611-66-6 | [][2] |
| Appearance | Colorless or White Solid | [3] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Recommended storage at -20°C for long-term stability |
Applications in Drug Development
The unique architecture of this compound makes it a versatile tool in drug development, primarily as a linker in ADCs and PROTACs. The PEG chain enhances the water solubility and stability of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.
Antibody-Drug Conjugates (ADCs)
In ADCs, this compound serves as a non-cleavable linker connecting a monoclonal antibody to a cytotoxic payload. The hydrophilicity of the PEG linker can help to mitigate the hydrophobicity of the payload, leading to a more stable and effective ADC.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is also utilized in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG10 chain are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Immunomodulatory Conjugates
A significant application of this compound is in the development of immunomodulatory conjugates, such as antibody-TLR7/8 agonist conjugates. These conjugates can deliver a Toll-like receptor (TLR) agonist specifically to tumor cells, leading to localized immune activation and potent anti-tumor activity.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of a Representative Hydroxy-PEG-Acid Linker
Materials:
-
HO-PEGn-OH (e.g., PEG400 for a similar chain length)
-
Sodium hydride (NaH)
-
Tert-butyl bromoacetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Monoprotection of PEG Diol: Dissolve HO-PEGn-OH in anhydrous THF. Add NaH portion-wise at 0°C under an inert atmosphere. Stir for 1 hour. Add tert-butyl bromoacetate dropwise and allow the reaction to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with water. Extract the product with DCM. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the mono-protected HO-PEGn-O-tBu.
-
Deprotection: Dissolve the purified HO-PEGn-O-tBu in a mixture of DCM and TFA. Stir at room temperature for 4 hours.
-
Final Purification: Remove the solvent under reduced pressure. Precipitate the final product, HO-PEGn-COOH, by adding cold diethyl ether. Filter and dry under vacuum.
Characterization: The structure and purity of the synthesized Hydroxy-PEG-acid can be confirmed by ¹H NMR and Mass Spectrometry.
Conjugation of this compound to an Amine-Containing Molecule (e.g., a Payload)
This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a payload molecule using carbodiimide chemistry.
Materials:
-
This compound
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add EDC and NHS (typically 1.2 and 1.5 equivalents, respectively). Stir the mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.
-
Coupling Reaction: In a separate vial, dissolve the amine-containing payload in anhydrous DMF. Add DIPEA to the payload solution. Add the activated this compound solution to the payload solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by LC-MS.
-
Purification: Upon completion, purify the conjugate using reverse-phase HPLC.
Characterization of the Conjugate
Mass Spectrometry (MS): To confirm the successful conjugation and determine the molecular weight of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the conjugate. The characteristic peaks of the PEG backbone, the payload, and the newly formed amide bond should be identifiable.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate. A reverse-phase column is typically used, and the PEGylated conjugate will have a different retention time compared to the starting materials.
Signaling Pathways
As mentioned, this compound is a key component in immunomodulatory ADCs that target TLRs. The following section describes the signaling pathway activated by a TLR7/8 agonist delivered via such a conjugate.
TLR7/8 Signaling Pathway
Upon internalization of the ADC and release of the TLR7/8 agonist payload within the endosome of an immune cell (e.g., a dendritic cell or macrophage), the agonist binds to TLR7 and/or TLR8. This binding event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway.
Key steps in the MyD88-dependent pathway:
-
Recruitment of MyD88: Ligand-activated TLR7/8 recruits the adaptor protein MyD88.
-
Formation of the Myddosome: MyD88 then recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1 and IRAK2, leading to the formation of a complex known as the Myddosome.
-
Activation of TRAF6: The activated IRAKs then interact with and activate TRAF6 (TNF receptor-associated factor 6).
-
Activation of Downstream Kinases: TRAF6 activates downstream kinase cascades, including the IKK complex (inhibitor of nuclear factor kappa-B kinase) and MAPKs (mitogen-activated protein kinases).
-
Activation of Transcription Factors: This leads to the activation of key transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1).
-
Cytokine Production: Activated NF-κB and AP-1 translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).
This localized release of cytokines within the tumor microenvironment can lead to the activation of various immune cells and mount a potent anti-tumor immune response.
Conclusion
This compound is a well-defined and versatile chemical tool with significant applications in modern drug development. Its ability to improve the physicochemical properties of bioconjugates, coupled with its precise length, makes it an ideal linker for the construction of sophisticated therapeutic agents like ADCs and PROTACs. The detailed protocols and pathway descriptions provided in this guide are intended to support researchers in the effective utilization of this compound for the development of next-generation therapeutics.
References
An In-depth Technical Guide to Hydroxy-PEG10-acid
For researchers, scientists, and professionals in drug development, understanding the molecular characteristics and applications of linker molecules is paramount. This guide provides a comprehensive overview of Hydroxy-PEG10-acid, a heterobifunctional linker increasingly utilized in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Attributes
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal hydroxyl group and a terminal carboxylic acid group. The ten repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The bifunctional nature of this molecule allows for sequential or orthogonal conjugation strategies. The carboxylic acid can be activated to react with primary amines, while the hydroxyl group can be further functionalized.
It is important to note that the free acid form of this compound can be unstable due to potential intramolecular reactions. Therefore, it is often supplied and stored as a more stable sodium salt.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its common salt form.
| Property | Value (this compound) | Value (this compound sodium salt) | Source(s) |
| Chemical Formula | C23H46O13 | C23H45NaO13 | [2] |
| Molecular Weight | 530.6 g/mol | 552.6 g/mol | |
| Purity | Typically ≥95% to ≥98% | Typically ≥95% | [1] |
| Solubility | Soluble in Water, DMSO, DMF | Soluble in Water, DMSO, DMF | |
| Storage Condition | -20°C | -20°C | |
| SMILES | C(OCCOCCOCCOCCOCCOCCOCCO)COCCOCCOCCC(O)=O | ||
| CAS Number | 2375611-66-6 |
Experimental Protocols
The primary application of this compound is as a linker to connect two different molecules, for instance, a target protein ligand and an E3 ligase ligand in a PROTAC. The following is a generalized experimental protocol for the synthesis of a PROTAC using an amide bond formation strategy.
Objective: To conjugate a primary amine-containing molecule (Molecule A) to a carboxylic acid-containing molecule (Molecule B) using this compound as a linker.
Materials:
-
This compound
-
Molecule A (with a primary amine)
-
Molecule B (with a primary amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Flash column chromatography system for purification
Protocol:
Step 1: Activation of this compound and Coupling with Molecule A
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
In a separate flask, dissolve Molecule A (containing a primary amine, 1.1 eq) in anhydrous DMF.
-
Add the solution of Molecule A to the activated this compound mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Hydroxy-PEG10-Molecule A conjugate.
Step 2: Functionalization of the Hydroxyl Group (Example: Tosylation)
-
Dissolve the purified Hydroxy-PEG10-Molecule A conjugate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.0 eq) and tosyl chloride (1.5 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to yield the Tosyl-PEG10-Molecule A intermediate.
Step 3: Coupling of Tosyl-PEG10-Molecule A with Molecule B
-
Dissolve the Tosyl-PEG10-Molecule A intermediate (1.0 eq) and Molecule B (containing a primary amine, 1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as K2CO3 (3.0 eq).
-
Heat the reaction mixture (e.g., to 60°C) and stir for 16-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry, concentrate, and purify the final PROTAC (Molecule A-PEG10-Molecule B) by flash column chromatography or preparative HPLC.
Visualizations
The following diagrams illustrate the structure of this compound and a typical workflow for its use in PROTAC synthesis.
References
An In-depth Technical Guide to Hydroxy-PEG10-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG10-acid, a heterobifunctional linker critical in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, outlines its role in enhancing the therapeutic potential of targeted therapies, and provides detailed experimental protocols for its application.
Core Properties of this compound
This compound is a valuable tool in bioconjugation due to its defined length, hydrophilicity, and versatile chemical handles. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugates, contributing to improved pharmacokinetic profiles.[1][2]
| Property | Value | Reference |
| Molecular Weight | ~530.60 g/mol | [1] |
| CAS Number | 2375611-66-6 | [1] |
| Chemical Formula | C23H46O13 | [1] |
| Appearance | White to off-white solid or liquid | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage Conditions | -20°C for long-term storage |
Role in Drug Development
The integration of this compound as a linker in ADCs and PROTACs is pivotal for optimizing their therapeutic efficacy.
Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG linker serves to connect a monoclonal antibody to a potent cytotoxic payload. The hydrophilic nature of the PEG chain improves the overall solubility of the ADC, preventing aggregation and enhancing its stability in circulation. This leads to a longer half-life and more efficient delivery of the cytotoxic agent to the target cancer cells.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker, in this case, this compound, plays a crucial role in orienting the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, which is essential for ubiquitination and subsequent degradation by the proteasome. The flexibility and length of the PEG linker are critical parameters that can be optimized to achieve maximal degradation efficiency.
Signaling and Mechanism of Action
To visualize the role of the linker in the mechanism of action of ADCs and PROTACs, the following diagrams illustrate the key steps in their respective signaling pathways.
Experimental Protocols
The following section provides detailed methodologies for the synthesis, purification, and characterization of bioconjugates using this compound.
Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a drug-linker moiety to an antibody via amide bond formation with lysine residues.
Workflow:
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing cytotoxic payload
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
-
Analytical instruments (e.g., HPLC, Mass Spectrometer, SDS-PAGE)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Filter the reaction mixture to remove the urea byproduct and use the activated NHS-ester solution directly in the next step.
-
-
Conjugation to Amine-containing Payload:
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMF.
-
Slowly add the activated this compound-NHS ester solution to the payload solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
-
Purification of the Drug-Linker Conjugate:
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
-
Conjugation to the Antibody:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Dissolve the purified drug-linker conjugate in DMSO to prepare a stock solution.
-
Add a 5-10 fold molar excess of the drug-linker stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration.
-
Further purify the ADC to separate species with different drug-to-antibody ratios (DAR) using hydrophobic interaction chromatography (HIC).
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or mass spectrometry.
-
Purity and Aggregation: Assess the purity and presence of aggregates by SEC-HPLC.
-
Molecular Weight: Confirm the molecular weight of the ADC and its subunits using SDS-PAGE and mass spectrometry.
-
Synthesis of a PROTAC
This protocol outlines the synthesis of a PROTAC by sequentially coupling the target protein ligand and the E3 ligase ligand to the this compound linker.
Workflow:
Materials:
-
This compound
-
Target protein ligand with a reactive handle (e.g., amine or carboxylic acid)
-
E3 ligase ligand with a compatible reactive handle
-
Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Anhydrous DMF or DMSO
-
Purification columns (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Coupling of the First Ligand:
-
If the first ligand has a free amine, activate the carboxylic acid of this compound with HATU/DIPEA and then add the ligand.
-
If the first ligand has a carboxylic acid, the hydroxyl group of this compound can be activated (e.g., by conversion to a mesylate or tosylate) for coupling.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the ligand-linker intermediate by flash chromatography or preparative HPLC.
-
-
Activation of the Second Terminus:
-
The remaining functional group on the ligand-linker intermediate (either a hydroxyl or a carboxylic acid) is then activated for the next coupling step. For example, if a hydroxyl group is free, it can be converted to an azide for a subsequent "click" reaction, or oxidized to an aldehyde for reductive amination. If the carboxylic acid is free, it can be activated with HATU/DIPEA.
-
-
Coupling of the Second Ligand:
-
The second ligand (either for the target protein or the E3 ligase) is then added to the activated ligand-linker intermediate.
-
The reaction conditions will depend on the chosen coupling chemistry (e.g., amide bond formation, click chemistry).
-
Stir the reaction until completion, monitored by LC-MS.
-
-
Purification of the PROTAC:
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization of the PROTAC:
-
Confirm the identity and purity of the PROTAC using LC-MS and ¹H NMR.
-
Further biological assays are then performed to assess its ability to induce the degradation of the target protein.
-
References
Navigating the Solubility of Hydroxy-PEG10-acid: A Technical Guide for Researchers
Core Concepts: Structure and Solubility
Hydroxy-PEG10-acid, with its ten polyethylene glycol (PEG) units, possesses a hydrophilic nature that generally imparts good aqueous solubility to the molecules it modifies.[1] The terminal hydroxyl and carboxylic acid groups further enhance its polarity and potential for hydrogen bonding, making it soluble in a range of polar solvents.
Qualitative Solubility Profile
Based on data from multiple suppliers, the qualitative solubility of this compound and its sodium salt form has been established in several common laboratory solvents. This information is crucial for the initial stages of experimental design, including solvent selection for reaction setup and purification.
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Table 1: Qualitative Solubility of this compound. Data compiled from various supplier technical data sheets.[1] Note that a related compound, m-PEG10-acid, is also reported to be soluble in Dichloromethane (DCM).[2]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data (e.g., in mg/mL), a systematic experimental approach is necessary. The following protocol is adapted from established methods for determining the solubility of PEGylated compounds.[3]
Objective:
To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, DMF)
-
Sealed, screw-cap vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with visible undissolved solid.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method or another appropriate analytical technique.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Experimental workflow for determining the solubility of this compound.
Application in Drug Development: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This compound is a valuable tool in the field of bioconjugation, particularly in the synthesis of ADCs.[4] Its bifunctional nature, with a hydroxyl group and a carboxylic acid, allows for its incorporation as a hydrophilic linker between an antibody and a cytotoxic payload. The carboxylic acid can be activated to react with primary amines on the antibody, while the hydroxyl group can be modified to attach the drug.
The following diagram illustrates a generalized workflow for the synthesis of an ADC utilizing a PEG linker like this compound.
Generalized workflow for ADC synthesis using a PEG linker.
Conclusion
While quantitative solubility data for this compound requires empirical determination, its qualitative solubility in key polar solvents is well-established, providing a solid foundation for its use in research and development. The provided experimental protocol offers a robust framework for researchers to ascertain precise solubility values tailored to their specific experimental conditions. Furthermore, the integral role of this compound as a hydrophilic linker in complex bioconjugates like ADCs underscores its importance in the development of next-generation therapeutics. Researchers are encouraged to perform their own solubility assessments to ensure optimal performance in their unique applications.
References
The Strategic Application of Hydroxy-PEG10-acid as a Linker in Advanced Bioconjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapeutics has revolutionized modern medicine, with Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) emerging as powerful modalities. The efficacy of these complex molecules is critically dependent on the linker that connects the targeting moiety to the therapeutic payload or E3 ligase recruiter. Among the diverse array of linkers, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to confer advantageous physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the mechanism of action and application of Hydroxy-PEG10-acid, a discrete PEG linker comprising ten ethylene glycol units with terminal hydroxyl and carboxylic acid functionalities. Its non-cleavable nature ensures that the conjugated payload remains attached to the antibody until lysosomal degradation of the entire ADC, a crucial feature for certain therapeutic strategies. In PROTACs, the defined length and flexibility of the PEG10 linker are instrumental in optimizing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
Core Principles of the this compound Linker
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This allows for the sequential and controlled conjugation of two different molecular entities.
-
Carboxylic Acid Moiety : The terminal carboxylic acid can be activated, most commonly using carbodiimide chemistry (e.g., with EDC and NHS), to form a reactive NHS ester. This ester readily reacts with primary amines, such as those on the lysine residues of antibodies or on amine-containing payloads, to form a stable amide bond.
-
Hydroxyl Moiety : The terminal hydroxyl group offers a secondary site for conjugation or modification. It can be further functionalized to introduce other reactive groups if a more complex molecular architecture is desired.
-
PEG10 Spacer : The ten-unit polyethylene glycol chain provides a hydrophilic and flexible spacer. This is crucial for:
-
Enhanced Solubility : The hydrophilic nature of the PEG chain increases the overall water solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[1]
-
Improved Pharmacokinetics : The hydrodynamic radius of the bioconjugate is increased by the PEG chain, which can reduce renal clearance and thereby extend its circulation half-life.[2]
-
Reduced Immunogenicity : The PEG linker can shield the bioconjugate from the host's immune system, potentially reducing an immune response.[1]
-
Minimized Aggregation : For ADCs, the incorporation of hydrophilic linkers like PEG can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs).[]
-
Optimal Spacing : In both ADCs and PROTACs, the linker provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity and, in the case of PROTACs, for facilitating the formation of a stable and productive ternary complex.[4]
-
Mechanism of Action in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the this compound linker serves as a stable, non-cleavable bridge between the monoclonal antibody (mAb) and a cytotoxic payload. The general mechanism of action for an ADC utilizing this type of linker is as follows:
-
Systemic Circulation : The ADC circulates in the bloodstream, with the PEG10 linker enhancing its stability and solubility.
-
Target Recognition and Binding : The mAb component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking : The endosome containing the ADC-antigen complex fuses with a lysosome.
-
Degradation and Payload Release : Inside the lysosome, the acidic environment and proteolytic enzymes degrade the antibody component of the ADC. Since the linker is non-cleavable, the payload is released with the linker and the amino acid to which it was attached still bound.
-
Cytotoxicity : The released payload can then exert its cytotoxic effect, leading to cancer cell death.
Figure 1. Mechanism of action for an ADC with a non-cleavable linker.
Mechanism of Action in PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The this compound linker plays a crucial role in the efficacy of a PROTAC.
-
Cellular Entry : The PROTAC enters the cell. The physicochemical properties imparted by the PEG10 linker, such as solubility, can influence its cell permeability.
-
Ternary Complex Formation : Inside the cell, the PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the PEG10 linker are critical for the stability and proper orientation of this complex.
-
Ubiquitination : The formation of the ternary complex brings the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The POI is polyubiquitinated.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling : The PROTAC is then released and can catalytically induce the degradation of another POI molecule.
Figure 2. General mechanism of PROTAC-mediated protein degradation.
Quantitative Data Summary
The length of the PEG linker is a critical parameter that influences the performance of both ADCs and PROTACs. The following tables summarize comparative data from various studies, highlighting the impact of PEG linker length. While specific data for this compound is not always available, the trends observed with varying PEG chain lengths provide valuable insights into its expected performance.
Table 1: Effect of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
|---|---|---|---|
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths
| Target Protein | PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| ERα | 12 | >1000 | ~20 |
| ERα | 16 | 2.5 | >95 |
| TBK1 | PEG2 (11 atoms) | 300 | ~60 |
| TBK1 | PEG3 (14 atoms) | 30 | ~90 |
| TBK1 | PEG5 (20 atoms) | 100 | ~70 |
| CDK9 | PEG3 (14 atoms) | 10 | >90 |
| CDK9 | PEG4 (17 atoms) | 5 | >95 |
| CDK9 | PEG5 (20 atoms) | 20 | ~85 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation. Data synthesized from multiple sources. A PEG10 linker has approximately 32 atoms in its backbone, suggesting it would fall into the longer linker category where efficacy can sometimes decrease after an optimal length is surpassed.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing the this compound linker.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine on a target molecule (e.g., a payload or an E3 ligase ligand).
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
Quenching solution (e.g., Tris buffer or hydroxylamine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add 1.1 equivalents of NHS (or Sulfo-NHS for aqueous reactions). c. Add 1.1 equivalents of EDC. d. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. Monitor the reaction progress by LC-MS.
-
Coupling to Amine: a. In a separate vessel, dissolve the amine-containing molecule in a suitable buffer. b. Add the activated NHS ester solution to the amine solution with gentle mixing. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Quench any unreacted NHS ester by adding an amine-containing buffer like Tris or hydroxylamine. b. Purify the conjugate using an appropriate method such as preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the conjugation of a drug-linker construct (prepared as in Protocol 1, where the "amine-containing molecule" is the payload) to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Activated drug-linker construct (e.g., Drug-PEG10-NHS ester)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Desalting column or dialysis cassette
-
Characterization instrumentation (e.g., UV-Vis spectrophotometer, HIC, SEC, mass spectrometer)
Procedure:
-
Antibody Preparation: a. Buffer exchange the mAb into the reaction buffer. b. Adjust the mAb concentration to 1-10 mg/mL.
-
Conjugation Reaction: a. Add the activated drug-linker construct to the mAb solution. The molar ratio of the linker to the mAb will determine the drug-to-antibody ratio (DAR) and needs to be optimized. b. Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Purification: a. Remove unreacted drug-linker and byproducts using a desalting column or dialysis.
-
Characterization: a. Determine DAR: Use UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC). HIC separates ADC species based on the number of conjugated drug molecules. b. Assess Purity and Aggregation: Use Size-Exclusion Chromatography (SEC) to separate monomeric ADC from aggregates and fragments. c. Confirm Identity: Use mass spectrometry to confirm the mass of the ADC and its subunits (light and heavy chains).
Figure 3. Experimental workflow for ADC synthesis and characterization.
Protocol 3: In Vitro Degradation Assay for PROTACs
This protocol is used to assess the ability of a PROTAC to induce the degradation of its target protein in cultured cells.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Western blot reagents and equipment (SDS-PAGE gels, transfer membranes, antibodies against the target protein and a loading control)
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control protein (e.g., GAPDH or β-actin). d. Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein levels to the loading control. c. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
Conclusion
The this compound linker is a valuable tool in the development of advanced bioconjugates such as ADCs and PROTACs. Its heterobifunctional nature allows for controlled, sequential conjugation, while the discrete ten-unit PEG spacer imparts crucial properties that can enhance the solubility, stability, and pharmacokinetic profile of the final molecule. The non-cleavable characteristic of the amide bond formed from its carboxylic acid moiety makes it suitable for ADCs where payload release is intended to occur upon lysosomal degradation of the antibody. For PROTACs, the defined length and flexibility of the PEG10 chain are key to optimizing the formation of a productive ternary complex, which is essential for efficient target protein degradation. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and implementation of this compound in the development of next-generation targeted therapeutics.
References
The Architect's Toolkit: A Technical Guide to Heterobifunctional PEG Linkers in Advanced Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker
In the landscape of modern drug development, precision is paramount. The ability to link distinct molecular entities—marrying the targeting prowess of a monoclonal antibody with the potent cytotoxicity of a payload, for instance—has given rise to revolutionary therapeutic classes. At the heart of these complex constructs lies a critical component: the linker. Heterobifunctional Polyethylene Glycol (PEG) linkers have emerged as indispensable tools, serving not merely as passive spacers but as active modulators of a conjugate's physicochemical and pharmacological properties.[1][2][3]
These linkers are defined by a flexible, hydrophilic polyethylene glycol chain terminating in two different reactive functional groups (X-PEG-Y).[2][4] This dual reactivity is the key to their utility, enabling the sequential and controlled conjugation of two different molecules, such as a protein and a small molecule drug. The PEG backbone itself imparts numerous advantages, including enhanced solubility of hydrophobic molecules, reduced immunogenicity, and improved pharmacokinetic profiles through an increased hydrodynamic radius. This guide provides an in-depth exploration of the core applications, quantitative considerations, and detailed methodologies involving heterobifunctional PEG linkers.
Core Application 1: Antibody-Drug Conjugates (ADCs)
ADCs represent a cornerstone of targeted cancer therapy, combining a monoclonal antibody's specificity with a cytotoxic drug's potency to minimize off-target effects. Heterobifunctional PEG linkers are pivotal in ADC design, influencing stability, solubility, and the crucial drug-to-antibody ratio (DAR). By incorporating a hydrophilic PEG spacer, developers can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher and more homogenous DARs.
The linker's length is a critical parameter that must be optimized. Longer PEG chains can enhance the pharmacokinetic profile, leading to a longer plasma half-life and greater accumulation in tumor tissue. However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity, presenting a trade-off that requires careful empirical evaluation. Multi-arm heterobifunctional PEGs further advance ADC design by enabling higher drug loading or the attachment of two different drug molecules, offering the potential for synergistic therapeutic effects.
Quantitative Data: Impact of PEG Linker Length on ADC Properties
The following table summarizes synthesized data from preclinical studies, illustrating the impact of PEG chain length on key ADC performance metrics.
| PEG Linker Length (n units) | Property Measured | Effect | Observation | Reference Molecule |
| PEG8 | Solubility | Enhanced | Enabled bioconjugation in aqueous buffer with only 10% DMSO. | Trastuzumab-MMAE |
| PEG12 | Drug-to-Antibody Ratio (DAR) | Modulated | Reduced hydrophobicity, affecting achievable DAR depending on the payload. | Anti-CD22-Val-Cit-PABC-MMAE |
| PEG24 | Reaction Conversion | Improved | Gave nearly quantitative conversion for a hydrophobic linker-payload. | Trastuzumab-DM1 |
| PEG8 vs. Longer | Clearance | Optimized | A PEG8 side chain was found to be the minimum length for optimal slower clearance. | Glucuronide-MMAE linker |
Data synthesized from multiple sources. Direct comparison requires careful consideration of the specific antibody, payload, and experimental model.
Logical Workflow: ADC Construction
Core Application 2: Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are revolutionary heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. A PROTAC consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker is a critical determinant of PROTAC efficacy, as its length and composition dictate the geometry and stability of the key ternary complex (POI-PROTAC-E3 Ligase).
PEG linkers are widely used in PROTAC design to address the challenges of poor solubility and limited cell permeability that often arise from these large, lipophilic molecules. The optimal PEG linker length is highly target-dependent and must be empirically determined. A linker that is too short can cause steric hindrance, preventing ternary complex formation, while one that is too long may lead to an unproductive complex geometry.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The following table summarizes data from studies on thalidomide-based PROTACs (recruiting the Cereblon E3 ligase) targeting the BRD4 protein, illustrating the critical nature of linker length.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Key Observation |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50% | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60% | Intermediate lengths may hinder optimal ternary complex formation. |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
Data synthesized from multiple research articles. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.
Signaling Pathway: PROTAC Mechanism of Action
Core Application 3: Nanoparticle and Surface Functionalization
Heterobifunctional PEG linkers are essential for the surface functionalization of nanoparticles used in drug delivery and diagnostics. By attaching PEG linkers to a nanoparticle surface (a process often called PEGylation), researchers can dramatically improve the particle's biocompatibility and circulation half-life. The hydrophilic PEG chains form a protective layer that shields the nanoparticle from opsonization and subsequent clearance by the mononuclear phagocyte system.
One end of the heterobifunctional linker (e.g., a thiol or siloxane) is used to anchor the PEG chain to the nanoparticle surface (e.g., gold or iron oxide, respectively). The other, distal functional group (e.g., NHS ester, DBCO) remains available for the covalent attachment of targeting ligands (antibodies, peptides), imaging agents, or therapeutic drugs. This strategy allows for the creation of highly versatile and targeted nanomedicines.
Quantitative Data: Impact of PEG on Nanoparticle Pharmacokinetics
The following table summarizes data on how PEG chain length and surface density affect the circulation half-life of lipid nanoparticles (LNPs).
| PEG-Lipid Anchor | PEG mol % | Circulation Half-Life (t₁/₂) | Key Observation |
| PEG-C14 | 1.5% | 0.64 hours | Shorter alkyl anchor leads to faster PEG-lipid desorption and rapid clearance. |
| PEG-C16 | 1.5% | 2.18 hours | Intermediate anchor length improves circulation time. |
| PEG-C18 | 1.5% | 4.03 hours | Longer alkyl anchor provides more stable association and significantly longer circulation. |
| mPEG 2kDa | 29% | Shorter | A shorter PEG chain (2kDa) resulted in a shorter half-life compared to a longer chain. |
| mPEG 5kDa | 29% | Longer | A longer PEG chain (5kDa) provided better protection and prolonged circulation. |
Data synthesized from studies on lipid and polymer-based nanoparticles. Values are highly dependent on nanoparticle type, size, and animal model.
Core Application 4: Diagnostics and Bioconjugation
Beyond therapeutics, heterobifunctional PEG linkers are workhorses in the development of diagnostic assays and research tools. They are used to attach fluorescent dyes, affinity tags (like biotin), or enzymes to antibodies and other proteins for use in techniques like ELISA, flow cytometry, and fluorescence microscopy. The PEG spacer serves to minimize steric hindrance between the label and the biomolecule, ensuring that the functionality of both components is preserved. Furthermore, bioorthogonal functionalities like azides and alkynes (e.g., DBCO) allow for highly specific "click chemistry" reactions, enabling the labeling of molecules in complex biological environments, including on the surface of living cells.
Experimental Protocols
Protocol 1: Two-Step ADC Conjugation via NHS-PEG-Maleimide
This protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional NHS-Ester-PEG-Maleimide linker.
Materials:
-
Antibody (e.g., IgG) at 2-10 mg/mL
-
NHS-Ester-PEG-Maleimide linker
-
Thiol-containing drug payload
-
Reaction Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, pH 7.2-7.5
-
Amine-free Buffer: PBS, HEPES, or Borate buffer, pH 7.2-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0
-
Desalting / Size-Exclusion Chromatography (SEC) column
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare Linker: Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Step 1: Antibody Activation (Aminolysis): a. Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. b. Incubate for 1-2 hours at room temperature with gentle mixing. c. Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer (pH 7.2-7.5). The product is now a Maleimide-Activated Antibody.
-
Step 2: Drug Conjugation (Michael Addition): a. Immediately add the thiol-containing drug payload to the purified Maleimide-Activated Antibody solution. Use a 1.5- to 5-fold molar excess of the payload over the antibody. b. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To cap any unreacted maleimide groups, add a final concentration of 1 mM cysteine and incubate for 20 minutes.
-
Purification: Purify the final ADC using SEC to remove excess drug payload and other small molecules.
-
Characterization: Analyze the purified ADC for purity, concentration, and drug-to-antibody ratio (DAR) using techniques like HIC-HPLC and UV/Vis spectroscopy.
Chemical Reaction Schemes
Protocol 2: Copper-Free Click Chemistry via DBCO-PEG-NHS
This protocol describes the labeling of a protein with a DBCO group, enabling subsequent conjugation to an azide-containing molecule.
Materials:
-
Amine-containing protein (e.g., antibody)
-
DBCO-PEG-NHS Ester
-
Azide-functionalized molecule
-
Coupling Buffer: Amine-free buffer like PBS, pH 7.4-8.0
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting / SEC column
Procedure:
-
Prepare Reagents: a. Ensure the protein is in the Coupling Buffer at 1-10 mg/mL. b. Equilibrate the DBCO-PEG-NHS Ester vial to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.
-
Step 1: Protein Labeling with DBCO: a. Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution. b. Incubate for 1-2 hours at room temperature with gentle mixing. c. Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes. d. Remove excess, unreacted DBCO linker using a desalting column equilibrated with PBS, pH 7.4. The product is now a DBCO-labeled protein.
-
Step 2: Copper-Free Click Reaction (SPAAC): a. Add the azide-functionalized molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended. b. Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical methods.
-
Purification: Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and by SEC-HPLC to assess purity.
Conclusion
Heterobifunctional PEG linkers are far more than simple molecular staples; they are sophisticated design elements that critically influence the efficacy, safety, and developability of advanced therapeutics and diagnostics. From enhancing the solubility and circulation time of ADCs to optimizing the critical geometry of PROTACs and enabling the targeted delivery of nanoparticles, the strategic implementation of these linkers is paramount. A deep understanding of the interplay between linker length, functionality, and the resulting conjugate's performance, combined with robust experimental design, empowers researchers to rationally engineer the next generation of precision medicines.
References
The Strategic Integration of PEGylation in Antibody-Drug Conjugate Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to cancer cells, thereby minimizing systemic toxicity. A critical aspect of optimizing ADC performance lies in the strategic modification of its components, with PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—emerging as a pivotal technology. This in-depth technical guide elucidates the multifaceted role of PEGylation in enhancing the therapeutic index of ADCs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The Rationale for PEGylation in ADCs
The conjugation of hydrophobic payloads to an antibody can inadvertently compromise the overall physicochemical properties of the resulting ADC, leading to issues such as aggregation, accelerated plasma clearance, and suboptimal in vivo activity.[1] PEGylation serves as a versatile strategy to counteract these challenges by imparting a hydrophilic shield to the ADC.[2]
Key Advantages of PEGylating ADCs:
-
Improved Hydrophilicity and Solubility: PEG is a highly hydrophilic and water-soluble polymer. Its incorporation into the ADC structure, often within the linker, helps to mitigate the hydrophobicity of the payload, thereby reducing the propensity for aggregation and improving the overall solubility of the conjugate.[2]
-
Enhanced Pharmacokinetics: PEGylation significantly alters the pharmacokinetic (PK) profile of ADCs. The increased hydrodynamic volume of the PEGylated ADC reduces renal clearance, leading to a prolonged circulation half-life and increased drug exposure in the tumor.[3][4] This extended circulation time can translate to greater accumulation of the ADC in the tumor tissue through the enhanced permeability and retention (EPR) effect.
-
Reduced Immunogenicity: The PEG chains can mask potential antigenic epitopes on the antibody or linker-payload, reducing the likelihood of an immune response against the ADC.
-
Improved Tolerability and Reduced Toxicity: By shielding the hydrophobic payload and improving the PK profile, PEGylation can lead to reduced non-specific uptake of the ADC by healthy tissues. This can result in a significant reduction in off-target toxicity, particularly hematologic toxicities, and an increase in the maximum tolerated dose (MTD).
-
Enabling Higher Drug-to-Antibody Ratios (DAR): The improved solubility and reduced aggregation afforded by PEGylation can enable the development of ADCs with higher DARs, potentially leading to enhanced potency.
Potential Disadvantages:
-
Reduced Cytotoxicity: In some instances, the PEG chain may sterically hinder the interaction of the ADC with its target antigen or the subsequent processing of the payload within the cell, leading to a reduction in in vitro cytotoxicity. However, this is often offset by the improved pharmacokinetic properties, resulting in superior in vivo efficacy.
Quantitative Impact of PEGylation on ADC Performance
The following tables summarize quantitative data from preclinical studies, providing a comparative analysis of PEGylated versus non-PEGylated ADCs.
Table 1: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated ADCs
| ADC Construct | PEG Size | Half-life (t½) | Clearance Rate | Fold Change in Half-life | Reference |
| Affibody-MMAE (HM) | None | 19.6 min | - | - | |
| Affibody-PEG4k-MMAE (HP4KM) | 4 kDa | 49.2 min | - | 2.5x | |
| Affibody-PEG10k-MMAE (HP10KM) | 10 kDa | 219.0 min | - | 11.2x | |
| Non-binding IgG-MMAE | None | - | Increases rapidly | - | |
| Non-binding IgG-PEG8-MMAE | 8 units | - | Minimized | - | |
| Non-binding IgG-PEG12-MMAE | 12 units | - | Minimized | - | |
| Non-binding IgG-PEG24-MMAE | 24 units | - | Minimized | - | |
| 111In-Proticles | None | - | Faster in vivo degradation | - | |
| 111In-PEG-Proticles | - | - | Slower in vivo degradation | - |
Table 2: Comparative In Vitro and In Vivo Efficacy of PEGylated vs. Non-PEGylated ADCs
| ADC Construct | PEG Size | In Vitro Cytotoxicity (IC50/EC50) | In Vivo Efficacy (Tumor Model) | Outcome | Reference |
| Affibody-MMAE (HM) | None | - | NCI-N87 | - | |
| Affibody-PEG4k-MMAE (HP4KM) | 4 kDa | 4.5-fold reduction vs HM | NCI-N87 | - | |
| Affibody-PEG10k-MMAE (HP10KM) | 10 kDa | 22-fold reduction vs HM | NCI-N87 | Most ideal therapeutic ability | |
| C16 Site A-PEG6-C2-MMAD | 6 units | - | BxPC3 xenograft | Reduced potency | |
| C16 Site I-PEG6-C2-MMAD | 6 units | - | BxPC3 xenograft | - | |
| C16 Site A-PEG6-C2-Aur3377 | 6 units | - | BxPC3 xenograft | - |
Table 3: Comparative Toxicity of PEGylated vs. Non-PEGylated ADCs
| ADC Construct | PEG Size | Toxicity Parameter | Observation | Reference |
| Non-PEGylated ADC | None | Body weight loss (50 mg/kg) | >20% loss by day 6 | |
| PEG12-ADC | 12 units | Body weight loss (50 mg/kg) | Minimal change in body weight | |
| Non-PEGylated ADC | None | Hematologic toxicity | Substantial | |
| PEG4, PEG8, PEG12-ADCs | 4, 8, 12 units | Hematologic toxicity | Substantially less | |
| Affibody-MMAE (HM) | None | Off-target toxicity | - | |
| Affibody-PEG10k-MMAE (HP10KM) | 10 kDa | Off-target toxicity | Reduced by more than 4 times vs HM | |
| PEGylated agents | Various | Deep vein thrombosis, pancreatitis, etc. | Significantly alleviated |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and characterization of PEGylated ADCs.
PEGylation of ADCs via Thiol-Maleimide Conjugation
This protocol describes a general procedure for the site-specific PEGylation of an antibody or ADC containing free thiol groups (e.g., from engineered cysteines or reduced interchain disulfides) with a maleimide-activated PEG reagent.
Materials:
-
Antibody or ADC with available thiol groups
-
PEG-Maleimide reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody/ADC in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) For reduction of disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.
-
-
PEG-Maleimide Solution Preparation:
-
Prepare a stock solution of the PEG-Maleimide reagent in anhydrous DMSO or DMF at a concentration of 10-100 mg/mL.
-
-
Conjugation Reaction:
-
Add the PEG-Maleimide stock solution to the antibody solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the available thiol groups.
-
Gently mix the reaction solution and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification of the PEGylated ADC:
-
Purify the resulting PEGylated ADC from unreacted PEG reagent and other impurities using an appropriate chromatography method (see sections 3.2, 3.3, and 3.4).
-
Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, low-molecular-weight PEG reagents from the larger PEGylated ADC.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
SEC Mobile Phase: e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropyl alcohol
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min).
-
Inject the PEGylation reaction mixture onto the column.
-
Monitor the elution profile at 280 nm. The first major peak corresponds to the high-molecular-weight PEGylated ADC, followed by peaks for the unreacted antibody and the free PEG reagent.
-
Collect the fractions corresponding to the PEGylated ADC.
Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. PEGylation can shield charged residues on the antibody surface, altering its retention on an IEX column and allowing for the separation of PEGylated species from the unmodified antibody.
Materials:
-
Cation-exchange (e.g., SP Sepharose) or anion-exchange (e.g., Q Sepharose) column
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration, e.g., containing 1 M NaCl)
-
FPLC system
Procedure:
-
Equilibrate the IEX column with Binding Buffer.
-
Load the PEGylation reaction mixture (buffer-exchanged into the Binding Buffer) onto the column.
-
Wash the column with Binding Buffer to remove unbound material.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer).
-
Monitor the elution profile at 280 nm. PEGylated species typically elute at different salt concentrations than the unmodified antibody.
-
Collect and pool the fractions containing the purified PEGylated ADC.
Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload increases the hydrophobicity of the ADC, while the addition of a hydrophilic PEG linker can modulate this property, allowing for the separation of different DAR species and the removal of impurities.
Materials:
-
HIC column (e.g., Phenyl Sepharose)
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the HIC column with Mobile Phase A or a mixture of A and B.
-
Adjust the salt concentration of the PEGylation reaction mixture to match the initial mobile phase conditions.
-
Load the sample onto the column.
-
Elute the bound ADC using a linear gradient of decreasing salt concentration (from 100% A to 100% B).
-
Monitor the elution profile at 280 nm. Different DAR species will elute at different salt concentrations.
-
Collect the fractions corresponding to the desired PEGylated ADC species.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanism of action of an MMAE-based ADC and a typical experimental workflow for producing and characterizing a PEGylated ADC.
Signaling Pathway of an MMAE-based ADC
References
The Unseen Anchor: A Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) have emerged as a formidable class of targeted cancer therapies, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Central to the design and performance of an ADC is the linker, the chemical bridge connecting the antibody to the drug. This guide provides an in-depth exploration of non-cleavable linkers, a class of linkers renowned for their exceptional stability. Through a detailed examination of their mechanism of action, conjugation chemistry, and impact on ADC performance, this document serves as a comprehensive resource for professionals in the field. We will focus on the archetypal non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), as exemplified by the clinically successful ADC, ado-trastuzumab emtansine (T-DM1).
The Mechanism of Action of Non-Cleavable Linkers
Unlike their cleavable counterparts, which are designed to release their payload in response to specific environmental triggers like pH or enzymes, non-cleavable linkers offer a more direct and deliberate mechanism of action.[1][2] The release of the cytotoxic drug from an ADC employing a non-cleavable linker is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[3][4] This process ensures that the potent payload remains securely attached to the antibody in systemic circulation, minimizing off-target toxicity and contributing to a more favorable safety profile.[5]
The intracellular journey of an ADC with a non-cleavable linker is a multi-step process:
-
Binding and Internalization: The ADC circulates in the bloodstream until it encounters and binds to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the cell membrane engulfs the ADC-antigen complex, forming an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, an organelle filled with a cocktail of powerful degradative enzymes.
-
Antibody Catabolism and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the monoclonal antibody component of the ADC is completely degraded into its constituent amino acids. This proteolytic degradation liberates the cytotoxic payload, which is still attached to the linker and the amino acid residue (typically lysine) to which it was originally conjugated. This final active metabolite is often referred to as a payload-linker-amino acid catabolite (e.g., Lysine-MCC-DM1).
-
Lysosomal Egress and Cytotoxic Action: For the payload to exert its cell-killing effect, the charged catabolite must be transported out of the lysosome and into the cytoplasm. This critical step is mediated by specific lysosomal transporters, such as SLC46A3, which has been identified as a key transporter for maytansinoid-based catabolites like those released from T-DM1. Once in the cytoplasm, the payload can bind to its intracellular target (e.g., tubulin), leading to cell cycle arrest and apoptosis.
This reliance on complete antibody degradation means that non-cleavable linkers do not typically mediate a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells. This makes them particularly well-suited for treating tumors with high and uniform antigen expression.
Quantitative Performance Metrics of Non-Cleavable ADCs
The performance of an ADC is evaluated through a series of quantitative metrics that assess its stability, potency, and pharmacokinetic profile. The data presented below for ado-trastuzumab emtansine (T-DM1) serves as a benchmark for an ADC with a non-cleavable SMCC linker.
In Vitro Efficacy
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The efficacy of T-DM1 is highly dependent on the level of HER2 expression on the cell surface.
| Cell Line | Cancer Type | HER2 Expression | T-DM1 IC50 | Reference |
| KMCH-1 | Biliary Tract Cancer | High | 0.031 µg/mL | |
| Calu-3 | Non-Small Cell Lung Cancer | Very High | 0.40 µg/mL | |
| SK-BR-3 | Breast Cancer | High | ~0.05 µg/mL | |
| AU-565 | Breast Cancer | High | Highly Sensitive | |
| Mz-ChA-1 | Biliary Tract Cancer | High | 1.3 µg/mL | |
| SKOV-3 | Ovarian Cancer | Low | 1.2 µg/mL | |
| KKU-100 | Biliary Tract Cancer | Low | 4.3 µg/mL |
In Vivo Efficacy
In vivo efficacy is assessed in animal models, typically xenografts where human cancer cells are implanted into immunocompromised mice. The data below demonstrates the potent anti-tumor activity of T-DM1 in such models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| KMCH-1 | Biliary Tract Cancer | 20 mg/kg, once every 3 weeks | 108% (regression) | |
| Mz-ChA-1 | Biliary Tract Cancer | 20 mg/kg, once every 3 weeks | 75% | |
| JIMT-1 | Breast Cancer | 5 mg/kg | Significant inhibition | |
| Ovarian Carcinosarcoma | Ovarian Cancer | Not specified | Complete response |
Pharmacokinetics and Plasma Stability
The non-cleavable nature of the SMCC linker contributes to the excellent stability and predictable pharmacokinetic profile of T-DM1. The terminal half-life of T-DM1 is approximately 4 days in humans.
| Parameter | Human | Rat | Cynomolgus Monkey | Reference |
| Clearance (CL) | 0.676 L/day | 22.55 mL/day/kg | 9.4–11.5 mL/day/kg | |
| Volume of Distribution (Vc) | 3.127 L | Not specified | Not specified | |
| Terminal Half-life (t½) | ~3.94 days | 4.56 days | 3-5 days |
In vitro studies have shown that T-DM1 is relatively stable in plasma, which is crucial for minimizing the premature release of its cytotoxic payload. The clearance of T-DM1 is approximately three times faster than that of unconjugated trastuzumab, a difference attributed to the deconjugation of DM1.
Key Experimental Protocols
The development and characterization of ADCs with non-cleavable linkers involve a series of well-defined experimental protocols. The following sections provide detailed methodologies for the key experiments.
ADC Preparation via SMCC Conjugation
The conjugation of a thiol-containing payload to an antibody using the heterobifunctional SMCC linker is a sequential two-step process.
Materials:
-
Monoclonal Antibody (1-10 mg/mL)
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
SMCC Crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing Cytotoxic Payload
-
Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0)
-
Desalting Column (e.g., Sephadex G-25)
-
Quenching Reagent (e.g., L-cysteine)
Procedure:
-
Antibody Preparation: Prepare the antibody in Amine Reaction Buffer. Ensure the buffer is free of primary amines.
-
SMCC Activation: Dissolve SMCC in anhydrous DMSO or DMF immediately before use. Add a 5- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification of Activated Antibody: Remove excess, unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer. This step is critical to prevent quenching of the thiol-containing drug.
-
Payload Conjugation: Immediately add the thiol-containing payload (dissolved in a compatible solvent) to the purified, maleimide-activated antibody. A molar ratio of 1.5-5 moles of payload per mole of maleimide groups is recommended.
-
Incubation: Incubate the conjugation reaction for 1-2 hours at room temperature or 4°C overnight.
-
Quenching: Add a quenching reagent like L-cysteine to a final concentration of ~1 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Final Purification: Purify the ADC to remove unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an ADC using a colorimetric assay like MTT or XTT, which measure cell viability.
Materials:
-
Target cancer cell lines (e.g., HER2-positive)
-
Complete cell culture medium
-
96-well microplates
-
ADC and control articles (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in culture medium. Replace the existing medium in the wells with the ADC/control solutions.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and processing, typically 48 to 144 hours.
-
Reagent Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Formazan Measurement:
-
For MTT: Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For XTT: Read the absorbance directly at 450-500 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration (log scale) and determine the IC50 value using a non-linear regression model.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
ADC sample
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Incubation: Spike the ADC into plasma at a known concentration. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the samples at -80°C to halt any reactions.
-
Sample Preparation: Prepare the samples for analysis. This may involve immunoaffinity capture of the ADC followed by elution or enzymatic digestion.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer to quantify the amount of intact ADC (by measuring different drug-to-antibody ratio species) or the amount of released payload.
-
Data Analysis: Plot the concentration of the intact ADC or released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.
In Vivo Efficacy Study in Xenograft Models
This protocol provides a general framework for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line (e.g., HER2-positive)
-
Matrigel (optional, to aid tumor establishment)
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of the human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the ADC (e.g., 5-20 mg/kg) and vehicle control intravenously at a predetermined schedule (e.g., once every 3 weeks).
-
Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size, or after a set period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition for the ADC-treated groups compared to the control group.
Downstream Signaling of Payload Action
The cytotoxic payload delivered by the ADC is ultimately responsible for inducing cancer cell death. For T-DM1, the payload is DM1, a potent microtubule-disrupting agent.
Upon release into the cytoplasm, DM1 binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of microtubules, which are essential components of the cell's cytoskeleton and are critical for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a cascade of events:
-
Mitotic Arrest: The cell is unable to form a functional mitotic spindle, leading to an arrest in the M phase of the cell cycle.
-
Signaling Pathway Activation: The prolonged mitotic arrest triggers various signaling pathways, including the activation of the spindle assembly checkpoint, phosphorylation of anti-apoptotic proteins like Bcl-2, and activation of stress-related kinases such as JNK.
-
Apoptosis Induction: The accumulation of these signals ultimately leads to the activation of the apoptotic cascade, resulting in programmed cell death. In some cases, cell death can also occur through mitotic catastrophe, a process characterized by aberrant mitosis.
Conclusion
Non-cleavable linkers, exemplified by SMCC, represent a robust and clinically validated technology in the field of antibody-drug conjugates. Their exceptional plasma stability, which translates to an improved safety profile and predictable pharmacokinetics, makes them a cornerstone of ADC design. The mechanism of action, which relies on the complete lysosomal degradation of the antibody, ensures that the cytotoxic payload is released specifically within the target cell. While this precludes a bystander effect, the clinical success of ado-trastuzumab emtansine has firmly established the therapeutic value of this approach. This guide has provided a comprehensive overview of the key technical aspects of non-cleavable linkers, from their fundamental mechanism to quantitative performance data and detailed experimental protocols, to aid researchers in the continued development of this powerful class of cancer therapeutics.
References
- 1. A mechanistic pharmacokinetic model elucidating the disposition of trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC) for treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Hydroxy-PEG10-acid for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hydroxy-PEG10-acid, a heterobifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details commercially available sources, key technical data, and methodologies for its application in bioconjugation.
Introduction to this compound
This compound, systematically named 1-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid, is a monodisperse polyethylene glycol (PEG) linker. It features a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a ten-unit ethylene glycol chain. This structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The defined length of the PEG chain ensures batch-to-batch consistency in the final product.[3] Its primary application lies in covalently linking a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or a protein degrader).[4][]
Commercial Suppliers and Technical Data
A variety of chemical suppliers offer this compound, often in research-grade purity. Below is a summary of the technical data from prominent commercial vendors.
| Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity | CAS Number | Storage Temperature |
| MedchemExpress | HY-136506 | 530.61 | >98% | 2375611-66-6 | -20°C |
| BroadPharm | BP-24490 (Sodium Salt) | 552.6 | >95% | Not Listed | -20°C |
| Biorbyt | orb1307409 | 530.6 | ≥98% | 2375611-66-6 | -20°C |
| Pharmaffiliates | PA 27 0032914 | 530.61 | Not Specified | 2375611-66-6 | 2-8°C |
| Immunomart | T18031 | 530.6 | Not Specified | 2375611-66-6 | -20°C |
Note: BroadPharm offers the sodium salt of this compound, which is noted to be more stable for storage and shipping as the free acid form can be prone to self-esterification.
Experimental Protocols
The utility of this compound lies in its ability to be sequentially conjugated to two different molecules. The carboxylic acid is typically activated for reaction with a primary amine, a common functional group on proteins and other biomolecules.
Activation of Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 2-Mercaptoethanol or hydroxylamine
-
Amine-containing molecule (e.g., antibody, protein, or small molecule)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
Activation:
-
Dissolve this compound (1 equivalent) in Reaction Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Add the activated this compound solution to the amine-containing molecule. The molar ratio should be optimized for the desired degree of labeling.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a quenching solution, such as 2-mercaptoethanol or hydroxylamine, to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unconjugated linker and byproducts by size exclusion chromatography (SEC) or dialysis.
Characterization of the Conjugate
The resulting conjugate should be thoroughly characterized to determine the degree of labeling and confirm its integrity.
Recommended Techniques:
-
UV-Vis Spectroscopy: To determine the protein concentration.
-
Size Exclusion Chromatography (SEC): To assess for aggregation and to separate the conjugate from unreacted components.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the number of attached linkers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to assess purity and, in some cases, separate species with different drug-to-antibody ratios (DARs).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving this compound in the synthesis of ADCs and PROTACs.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Logical steps in PROTAC synthesis.
Conclusion
This compound is a versatile and valuable tool for the development of sophisticated bioconjugates. Its defined length and hydrophilic nature contribute to the creation of more homogeneous and potentially more effective therapeutic agents. The experimental protocols provided herein offer a foundation for the successful application of this linker in ADC and PROTAC development. As with any bioconjugation process, optimization of reaction conditions and thorough characterization of the final product are paramount to achieving desired therapeutic outcomes.
References
Hydrophilic properties of PEG chains in drug delivery
An In-depth Technical Guide to the Hydrophilic Properties of Polyethylene Glycol (PEG) Chains in Drug Delivery
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) is a biocompatible, hydrophilic polymer that has become a cornerstone of modern drug delivery.[1] Its conjugation to therapeutic molecules and nanoparticles, a process known as PEGylation, confers numerous pharmacological advantages primarily stemming from its unique hydrophilic and biophysical properties.[2][3] By forming a protective hydrophilic shield, PEGylation enhances drug solubility, prolongs systemic circulation time, and reduces immunogenicity.[1][4] This "stealth" effect minimizes nonspecific protein adsorption and subsequent uptake by the mononuclear phagocyte system (MPS), thereby enabling more effective delivery to target tissues. This technical guide provides a comprehensive examination of the core hydrophilic properties of PEG chains, their impact on drug delivery system performance, detailed experimental protocols for characterization, and quantitative data to inform formulation design.
The Core Hydrophilic Properties of PEG
Polyethylene glycol is a polymer of repeating ethylene oxide units. Its profound utility in drug delivery is rooted in its interaction with aqueous environments.
-
Mechanism of Hydration: Each repeating ethylene oxide unit in the PEG chain can bind up to two water molecules through hydrogen bonding. This creates a tightly associated water cloud around the PEGylated entity, significantly increasing its hydrodynamic radius. This large, flexible, and water-rich shield is the primary mechanism behind the "stealth" properties of PEG.
-
Steric Hindrance: The hydrated PEG chains are highly mobile and sweep a large volume, creating a steric barrier that physically repels the approach of other macromolecules, such as opsonin proteins and enzymes. This steric repulsion is crucial for preventing the recognition and premature clearance of drug carriers from the bloodstream.
-
Enhanced Solubility: The inherent hydrophilicity of PEG can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.
The "Stealth" Effect and the Protein Corona
When nanoparticles (NPs) are introduced into the bloodstream, they are immediately coated by plasma proteins, forming a "protein corona". This bio-identity dictates the nanoparticle's fate, often leading to rapid recognition by macrophages of the mononuclear phagocyte system (MPS) and clearance from circulation.
PEGylation is the most established strategy to minimize this effect. The hydrophilic, neutral, and sterically hindering PEG layer dramatically reduces the adsorption of opsonin proteins. While PEGylation does not completely eliminate protein binding, it significantly alters the composition and reduces the overall amount of the protein corona, allowing the drug carrier to remain in circulation for extended periods. This is commonly referred to as the "stealth" effect.
Prolonged Circulation and the EPR Effect
The direct consequence of the stealth effect is a significantly prolonged circulation half-life, which can increase from minutes for unmodified carriers to many hours or even days for PEGylated versions. This extended circulation is critical for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
Solid tumors possess a unique pathophysiology, including leaky vasculature and poor lymphatic drainage. The fenestrations in tumor blood vessels (ranging from 100 to 780 nm) allow nanoparticles that are small enough to pass through but large enough to avoid renal clearance to extravasate into the tumor interstitium. Their prolonged circulation time, enabled by PEGylation, increases the probability of this event. Once in the tumor, the poor lymphatic drainage leads to their retention, causing the drug to accumulate at the target site.
Quantitative Impact of PEGylation Parameters
The efficacy of PEGylation is not absolute and depends critically on parameters such as PEG molecular weight (MW) and surface grafting density. A careful balance is required; for instance, while higher densities and longer chains improve the stealth effect, they can also hinder cellular uptake at the target site.
Table 1: Effect of PEG Molecular Weight (MW) and Density on Nanoparticle Properties
| Parameter | Condition | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Protein Adsorption | Cellular Uptake | Circulation (AUC) | Reference(s) |
|---|---|---|---|---|---|---|---|
| PEG MW | Unmodified AuNPs | 13.3 ± 0.6 | - | High | High | - | |
| 2 kDa PEG (Low Density) | 7.0 ± 0.7 (increase) | - | Moderate | High | - | ||
| 2 kDa PEG (High Density) | 3.1 ± 0.5 (increase) | - | Low | Moderate | - | ||
| 5 kDa PEG (Low Density) | 1.6 ± 0.6 (increase) | - | Very Low | Low | - | ||
| 5 kDa PEG (High Density) | 0.9 ± 0.4 (increase) | - | Very Low | Very Low | - | ||
| PEG MW | 750 Da | - | +15.2 | - | - | Increased | |
| 2000 Da | - | +11.3 | - | Decreased | Further Increased | ||
| 5000 Da | - | +7.4 | - | Significantly Decreased | Maximized | ||
| PEG Density | 0% | - | -25.7 | High | - | - | |
| (wt%) | 5% | - | -6.8 | Low (plateau) | - | - | |
| 25% | - | -2.1 | Low (plateau) | - | - |
Note: Values are illustrative and depend heavily on the specific nanoparticle core, drug, and experimental conditions. AUC = Area Under the Curve (concentration-time).
Table 2: Impact of PEGylation on Circulation Half-Life of Various Agents
| Therapeutic Agent | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | PEG MW (kDa) | Reference(s) |
|---|---|---|---|---|---|
| Liposomes | < 30 minutes | ~5 hours | ~10x | - | |
| Interferon alfa-2a | 2-3 hours | 40-90 hours | ~20-30x | 12 or 40 | |
| Doxorubicin (in Doxil®) | Minutes | ~36 hours | >90x (bioavailability) | 2 |
| Tissue Inhibitor of Metalloproteinases-1 | 0.3 hours | 3.6 hours | 12x | 20 | |
Key Experimental Protocols
Robust characterization is essential for the development of PEGylated drug carriers. The following are foundational protocols for assessing the physicochemical properties and in vitro behavior.
Protocol: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the hydrodynamic diameter and size distribution (Polydispersity Index, PDI), while zeta potential measurement assesses surface charge, providing indirect evidence of successful PEGylation.
-
Sample Preparation:
-
Dilute the nanoparticle suspension in a buffer of known pH and low ionic strength (e.g., 10 mM NaCl) to achieve a suitable concentration (typically transparent or slightly turbid).
-
For zeta potential, ensure the buffer parameters (viscosity, refractive index, dielectric constant) are correctly entered into the software.
-
Do not filter the sample unless large aggregates are present, as this can alter surface properties.
-
-
Instrument Setup & Measurement:
-
Use a clean, appropriate cuvette (for DLS) or a folded capillary cell (for zeta potential).
-
Allow the sample to thermally equilibrate within the instrument for 1-2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
For DLS, report the Z-average diameter (nm) and the PDI. A successful PEGylation should show an increase in hydrodynamic diameter compared to the bare nanoparticle.
-
For zeta potential, report the average value in millivolts (mV). Successful PEGylation of a negatively charged nanoparticle typically results in a shift of the zeta potential towards neutral (0 mV) due to the shielding of surface charges. Always report the pH and ionic strength of the measurement medium.
-
Protocol: Quantification of Protein Adsorption
This protocol determines the amount of protein that binds to the nanoparticle surface, assessing the efficacy of the stealth coating.
-
Incubation:
-
Disperse a known concentration of PEGylated nanoparticles in a biological fluid, such as fetal bovine serum (FBS) or human plasma, at a defined ratio.
-
Incubate for a set time (e.g., 1 hour) at 37°C with gentle agitation.
-
-
Separation:
-
Separate the nanoparticles (with their bound "hard" protein corona) from the unbound proteins in the serum. This is typically achieved by repeated high-speed centrifugation (e.g., >15,000 x g) and removal of the supernatant.
-
Wash the resulting pellet several times with a buffer (e.g., PBS) to remove any remaining unbound or loosely associated proteins.
-
-
Quantification:
-
Lyse the nanoparticle pellet and desorb the bound proteins using a solution containing a surfactant like SDS.
-
Quantify the total protein content in the lysate using a standard protein quantification assay, such as the bicinchoninic acid (BCA) or Bradford assay.
-
Results are typically expressed as the mass of adsorbed protein per mass or surface area of the nanoparticles.
-
Protocol: In Vitro Drug Release Assay
This protocol measures the rate at which the encapsulated drug is released from the PEGylated carrier. The sample-and-separate method using centrifugal ultrafiltration is common for nanoparticles.
-
Setup:
-
Place a known concentration of the drug-loaded nanoparticle suspension into the upper chamber of a centrifugal ultrafiltration unit. The unit's membrane must have a molecular weight cut-off (MWCO) that retains the nanoparticle but allows the free drug to pass through.
-
Add a release medium (e.g., PBS at pH 7.4 to simulate blood, or pH 5.5 for endosomal conditions) to the nanoparticles.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), centrifuge the unit at a specified force and time.
-
Collect the filtrate, which contains the released drug.
-
After each sampling, replenish the release medium in the upper chamber with a fresh medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of the drug in the collected filtrate using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point relative to the total initial drug loading. Plot the cumulative release (%) versus time to obtain the release profile.
-
Challenges and Future Outlook
Despite its widespread success, PEGylation is not without challenges. A significant concern is the generation of anti-PEG antibodies, which can be pre-existing or induced, leading to an "accelerated blood clearance" (ABC) phenomenon upon repeated administration and, in some cases, hypersensitivity reactions.
Future research is focused on developing next-generation stealth polymers and strategies to overcome these limitations. This includes the use of alternative hydrophilic polymers, zwitterionic coatings, and cleavable PEG linkers that can be shed at the target site to improve cellular interaction and drug release. Nevertheless, the fundamental principles learned from the hydrophilic properties of PEG continue to guide the rational design of advanced drug delivery systems.
References
Methodological & Application
Application Notes and Protocol for Conjugating Hydroxy-PEG10-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of molecules such as proteins, peptides, and small molecules. The covalent attachment of PEG chains can improve solubility, extend circulating half-life, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of Hydroxy-PEG10-acid to a primary amine-containing molecule using the robust and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
This compound is a heterobifunctional linker possessing a terminal hydroxyl group and a carboxylic acid. This allows for the selective conjugation of the carboxylic acid to a primary amine, leaving the hydroxyl group available for further modification or to enhance the hydrophilicity of the resulting conjugate. The key to a successful conjugation is the selective activation of the carboxylic acid in the presence of the hydroxyl group, which can be achieved by carefully controlling the reaction pH.
Principle of the Reaction
The conjugation of this compound to a primary amine via EDC/NHS chemistry is a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
The selectivity of this reaction for the primary amine over the hydroxyl group on the PEG linker is achieved by controlling the reaction pH. Primary amines are most reactive in their deprotonated state, which is favored at a pH slightly above neutral (pH 7.2-8.5). In this pH range, the hydroxyl group remains largely protonated and significantly less nucleophilic, thus minimizing the potential for esterification side reactions.[1]
Signaling Pathway of EDC/NHS Conjugation
Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[2]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Note: Do not use buffers containing primary amines, such as Tris or glycine.[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Purification columns (e.g., size-exclusion, ion-exchange, or reverse-phase chromatography)
-
Standard laboratory glassware and equipment (e.g., reaction vials, magnetic stirrer)
Experimental Workflow
Caption: General experimental workflow for conjugation.
Detailed Methodology
1. Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer (e.g., PBS, pH 7.2-7.5). The concentration will depend on the specific molecule.
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO. EDC is moisture-sensitive and should be handled accordingly.
2. Activation of this compound:
-
In a reaction vial, add the desired amount of this compound stock solution.
-
Add Activation Buffer (0.1 M MES, pH 4.7-6.0) to the vial.
-
Add the freshly prepared EDC and NHS solutions to the reaction mixture. A typical starting molar ratio is 1:1.5:1.5 (this compound:EDC:NHS), but this may require optimization.[1]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.
3. Conjugation to the Primary Amine:
-
Add the activated Hydroxy-PEG10-NHS ester solution to the solution of the amine-containing molecule.
-
Immediately adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer. This step is critical to ensure the selectivity for the primary amine.[1]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time may vary depending on the specific reactants.
4. Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add a quenching solution such as Tris-HCl or hydroxylamine to a final concentration of 10-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
The purification method will depend on the properties of the resulting conjugate and the unreacted components.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted this compound, EDC, and NHS byproducts.
-
Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences between the starting material and the conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for the purification of smaller molecules and peptides, separating based on hydrophobicity.
6. Characterization of the Conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation.
-
Mass Spectrometry (MS): To confirm the mass of the final conjugate and determine the degree of PEGylation.
-
HPLC: To assess the purity of the conjugate and quantify the reaction efficiency.
Quantitative Data Summary
The following table provides typical starting parameters for the conjugation reaction. Optimization is often necessary for specific applications.
| Parameter | Recommended Value | Notes |
| Molar Ratio (this compound : EDC : NHS) | 1 : 1.5 : 1.5 | A slight excess of EDC and NHS is used to drive the activation reaction. This can be optimized (e.g., up to 1:5:10) for difficult conjugations. |
| Molar Ratio (Activated PEG : Primary Amine) | 10-50 : 1 | A molar excess of the activated PEG linker is typically used to ensure efficient conjugation to the target molecule. |
| Activation pH | 4.7 - 6.0 | This pH range is optimal for the EDC-mediated activation of the carboxylic acid. |
| Conjugation pH | 7.2 - 8.5 | Crucial for ensuring the primary amine is deprotonated and nucleophilic while minimizing hydroxyl group reactivity. |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the semi-stable NHS ester. |
| Conjugation Time | 2 hours at RT or overnight at 4°C | Longer reaction times may be required for less reactive amines or at lower temperatures. |
| Quenching Agent Concentration | 10 - 50 mM | Effective for stopping the reaction and deactivating excess NHS esters. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination. |
| Incorrect pH | Verify the pH of the activation and coupling buffers. Ensure the final conjugation pH is between 7.2 and 8.5. | |
| Presence of amine-containing buffers | Use buffers such as PBS or MES that do not contain primary amines. | |
| Precipitation during reaction | Poor solubility of reactants or conjugate | Perform the reaction in a larger volume or add a co-solvent like DMSO (up to 10%). |
| Side Product Formation (Esterification) | High pH during conjugation | Maintain the conjugation pH below 8.5 to minimize the deprotonation and reactivity of the hydroxyl group. |
| Large excess of activated PEG | Optimize the molar ratio of activated PEG to the primary amine. |
Conclusion
The conjugation of this compound to a primary amine using EDC/NHS chemistry is a versatile and effective method for introducing a hydrophilic PEG linker with a terminal hydroxyl group. By carefully controlling the reaction conditions, particularly the pH, high selectivity for the primary amine can be achieved, leading to the formation of a stable amide bond with minimal side reactions. The detailed protocol and troubleshooting guide provided in these application notes will assist researchers in successfully implementing this important bioconjugation technique.
References
Application Notes and Protocols for EDC/NHS Activation of Hydroxy-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of Hydroxy-PEG10-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method converts the terminal carboxylic acid of the PEG linker into a more reactive amine-reactive NHS ester. The resulting Hydroxy-PEG10-NHS ester is a valuable intermediate for bioconjugation, enabling the covalent attachment of the PEG moiety to primary amine-containing molecules such as proteins, peptides, antibodies, and small molecule drugs. The ten-unit polyethylene glycol (PEG) spacer is hydrophilic and can enhance the solubility and pharmacokinetic properties of the conjugated molecule.
The activation reaction is a two-step process. First, EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This unstable intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester, which can subsequently react with a primary amine to form a stable amide bond.[1]
Chemical Reaction Pathway
The activation of a carboxylic acid with EDC and NHS proceeds through a two-step mechanism to form a semi-stable NHS ester, which is then ready to react with a primary amine.
Caption: EDC/NHS activation of this compound and subsequent amine conjugation.
Quantitative Data
The stability of the activated PEG-NHS ester is crucial for efficient conjugation. The rate of hydrolysis is a key parameter, as it competes with the aminolysis reaction. The half-life of the NHS ester is highly dependent on the pH of the solution.
| PEG NHS Ester Type | Linker Structure | Half-life (minutes) at pH 8.0, 25°C |
| Succinimidyl Propionate (SPA) | -O-CH2CH2-CO2-NHS | 16.5 |
| Succinimidyl Butanoate (SBA) | -O-CH2CH2CH2-CO2-NHS | 23.3 |
| Succinimidyl Glutarate (SG) | -O2C-CH2CH2CH2-CO2-NHS | 17.6 |
| Succinimidyl Succinate (SS) | -O2C-CH2CH2-CO2-NHS | 9.8 |
Data adapted from Laysan Bio, Inc. product information. The half-life typically triples when the pH is lowered by one unit.
Experimental Protocols
Two primary protocols are provided: one for activation in an aqueous buffer, suitable for direct conjugation to biomolecules, and another for activation in an organic solvent, which is useful for isolating the activated PEG-NHS ester.
Protocol 1: Activation of this compound in Aqueous Buffer (for in-situ conjugation)
This protocol is ideal for the direct conjugation of the activated PEG to an amine-containing biomolecule in a two-step, one-pot reaction.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for enhanced aqueous solubility
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Amine-containing molecule for conjugation
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
Experimental Workflow:
Caption: Workflow for aqueous activation and in-situ conjugation.
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before use to prevent condensation, as EDC and NHS are moisture-sensitive.[2] Prepare fresh solutions of EDC and NHS immediately before use.
-
Dissolution: Dissolve this compound in the Activation Buffer.
-
Activation:
-
Add EDC-HCl and NHS (or Sulfo-NHS) to the this compound solution. A molar excess of 1.5 to 5-fold of both EDC and NHS over the PEG-acid is recommended. For example, for 1 mmol of PEG-acid, use 2.0 mmol of EDC and 2.0 mmol of NHS.[3]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[3][4] The activation reaction is most efficient at a pH between 4.5 and 6.0.
-
-
Conjugation:
-
Immediately following activation, adjust the pH of the reaction mixture to 7.2-8.0 by adding the Coupling Buffer. The reaction of the NHS-ester with primary amines is most efficient at this pH range.
-
Add the amine-containing molecule to the activated PEG solution. The molar ratio of the activated PEG to the amine-containing molecule should be optimized for the specific application.
-
Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Purification: Purify the PEGylated conjugate from excess reagents and byproducts using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or diafiltration.
Protocol 2: Activation of this compound in Organic Solvent (for isolation of NHS ester)
This protocol is suitable for synthesizing and isolating the Hydroxy-PEG10-NHS ester for storage or for use in subsequent reactions where an aqueous environment is not desired initially.
Materials:
-
This compound
-
EDC-HCl
-
NHS
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Diethyl ether or other precipitation solvent
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the reagents.
-
Dissolution: Dissolve this compound (e.g., 1 mmol) in anhydrous DCM or DMF.
-
Activation:
-
Add NHS (e.g., 1.5-2.0 mmol) and EDC-HCl (e.g., 1.5-2.0 mmol) to the solution. If EDC-HCl is used, a non-nucleophilic base like DIPEA may be added to neutralize the HCl salt.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the urea byproduct, which is insoluble in many organic solvents.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by precipitation. For example, by adding the concentrated reaction mixture to cold diethyl ether.
-
The precipitated Hydroxy-PEG10-NHS ester can be collected by filtration and dried under vacuum.
-
-
Storage: Store the isolated NHS ester under desiccated conditions at -20°C. The NHS ester is moisture-sensitive and should be used promptly after preparation.
Characterization of Activated Hydroxy-PEG10-NHS Ester
FT-IR Spectroscopy:
-
This compound: A broad peak corresponding to the O-H stretch of the carboxylic acid is expected around 2500-3300 cm⁻¹, and a C=O stretch around 1700-1725 cm⁻¹.
-
Hydroxy-PEG10-NHS Ester: The formation of the NHS ester can be confirmed by the appearance of characteristic carbonyl stretching peaks. Typically, two peaks are observed for the NHS ester at approximately 1740 cm⁻¹ and 1780 cm⁻¹, with a third peak sometimes visible around 1815 cm⁻¹. The broad O-H peak from the carboxylic acid should disappear. The prominent C-O-C ether stretch of the PEG backbone will be observed around 1100 cm⁻¹.
¹H NMR Spectroscopy:
-
PEG Backbone: The characteristic repeating ethylene glycol units (-O-CH₂-CH₂-) will show a large signal around 3.6 ppm.
-
NHS Ester Formation: The most indicative signal for the formation of the NHS ester is a singlet corresponding to the four protons of the succinimide ring, which typically appears around δ 2.8-2.9 ppm in deuterated solvents like DMSO-d₆ or CDCl₃. The disappearance of the carboxylic acid proton signal (which can be broad and variable, often >10 ppm) is also an indicator of a successful reaction. Upon conjugation to an amine, the NHS ester peak will disappear.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Activation/Conjugation Yield | Inactive EDC or NHS due to hydrolysis. | Use fresh, high-quality EDC and NHS. Store reagents in a desiccator at the recommended temperature (-20°C or 4°C). Allow reagents to warm to room temperature before opening to prevent condensation. |
| Inappropriate pH for activation or conjugation. | Ensure the activation step is performed at pH 4.7-6.0 and the conjugation step at pH 7.2-8.0. Use non-amine containing buffers for the reaction. | |
| Presence of competing nucleophiles. | Ensure buffers are free of primary amines (e.g., Tris, glycine). | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. Keep the pH of the activation step below 7. | |
| Precipitation of Reagents or Conjugate | Poor solubility of the PEG-acid or the target molecule. | For aqueous reactions, consider using Sulfo-NHS for better solubility. For organic reactions, ensure the chosen solvent is appropriate for all components. |
| High concentration of EDC. | If precipitation occurs upon addition of EDC, try reducing the concentration or adding it portion-wise. |
References
Application Notes and Protocols for Antibody Conjugation with Hydroxy-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) to antibodies, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of monoclonal antibodies (mAbs).[][2][3][4] PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of antibodies by increasing their stability, solubility, and circulation half-life, while reducing immunogenicity and enzymatic degradation.[] This application note provides a detailed, step-by-step guide for the conjugation of a hydroxyl-terminated PEG linker, specifically Hydroxy-PEG10-acid, to an antibody.
The protocol employs the robust and well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the terminal carboxylic acid of the PEG linker, enabling its covalent attachment to primary amines (e.g., lysine residues) on the antibody. This guide is intended for researchers in academia and industry who are developing antibody-drug conjugates (ADCs), diagnostic reagents, or other modified antibody-based therapeutics.
Chemical Reaction Pathway
The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated with EDC and NHS to form a more stable and reactive NHS ester. This intermediate then readily reacts with primary amine groups on the antibody to form a stable amide bond.
Caption: Chemical reaction pathway for antibody conjugation.
Experimental Workflow
The overall experimental workflow consists of antibody preparation, activation of the PEG linker, the conjugation reaction, and finally, purification and characterization of the resulting antibody-PEG conjugate.
Caption: Experimental workflow for antibody-PEG conjugation.
Experimental Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody at a concentration of 1-10 mg/mL.
-
This compound: (e.g., from a commercial supplier).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): (e.g., from a commercial supplier).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: (e.g., from a commercial supplier).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification Column: Size-exclusion chromatography (SEC) column suitable for antibody purification.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Standard laboratory equipment: pH meter, centrifuge, reaction tubes, spectrophotometer.
Step-by-Step Protocol
1. Antibody Preparation
1.1. Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column. 1.2. Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS.
2. Activation of this compound
Note: EDC and NHS are moisture-sensitive. Equilibrate reagents to room temperature before opening and prepare solutions immediately before use.
2.1. Prepare a 100 mg/mL stock solution of this compound in anhydrous DMF or DMSO. 2.2. In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 0.1 M each. 2.3. Add the desired molar excess of the this compound solution to the EDC/NHS solution. A typical starting molar ratio is 1:2:2 (PEG-acid:EDC:NHS). 2.4. Incubate the activation reaction for 15-30 minutes at room temperature.
3. Conjugation Reaction
3.1. Add the activated Hydroxy-PEG10-NHS ester solution to the antibody solution. A typical starting molar excess of PEG linker to antibody is 20-fold. The final concentration of organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume. 3.2. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. 3.3. Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
4. Purification of the Antibody-PEG Conjugate
4.1. Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC). Gel filtration is a common method. 4.2. Collect fractions corresponding to the purified antibody-PEG conjugate. The elution can be monitored by UV absorbance at 280 nm.
5. Characterization of the Conjugate
5.1. Protein Concentration: Determine the final concentration of the purified conjugate using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm. 5.2. Degree of PEGylation: The number of PEG molecules conjugated per antibody can be determined by various methods, including:
- SDS-PAGE: A shift in the molecular weight of the antibody bands will be observed.
- Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of attached PEG linkers.
- Hydrophobic Interaction Chromatography (HIC): Can separate species with different numbers of conjugated PEGs.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for your specific antibody and application.
| Parameter | Typical Range | Purpose |
| Molar Ratio of PEG:Antibody | 10:1 to 100:1 | Controls the degree of PEGylation. |
| Antibody Concentration | 1 - 10 mg/mL | Affects conjugation efficiency. |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Allows for completion of the conjugation reaction. |
| Reaction Temperature | 4°C or Room Temperature | Can be adjusted to control the reaction rate and antibody stability. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS reagents. | Use fresh, high-quality reagents. Prepare solutions immediately before use. |
| Presence of primary amines in the antibody buffer. | Perform buffer exchange into an amine-free buffer like PBS. | |
| Incorrect pH of the reaction buffer. | Ensure the conjugation buffer pH is between 7.2 and 8.5. | |
| Antibody Aggregation | High degree of PEGylation or harsh reaction conditions. | Reduce the molar excess of the PEG linker. Perform the reaction at 4°C. |
| Use of organic solvent. | Keep the percentage of organic solvent below 10%. | |
| Antibody Inactivation | Modification of critical amine residues in the antigen-binding site. | Optimize the molar ratio of PEG to antibody to achieve a lower degree of PEGylation. Consider site-specific conjugation methods if activity is compromised. |
Conclusion
This application note provides a comprehensive protocol for the conjugation of this compound to antibodies using EDC/NHS chemistry. By following this guide and optimizing the reaction parameters, researchers can successfully produce PEGylated antibodies with enhanced therapeutic potential for a variety of applications in research and drug development. It is important to thoroughly characterize the final conjugate to ensure its quality and desired properties.
References
Application Notes and Protocols for PROTAC Synthesis Utilizing Hydroxy-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous physicochemical properties. Specifically, a 10-unit PEG linker, such as Hydroxy-PEG10-acid, offers a balance of flexibility and length that can be optimal for inducing protein degradation. This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing a this compound linker.
Advantages of a this compound Linker
The incorporation of a this compound linker in PROTAC design offers several key benefits:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for their formulation and bioavailability.
-
Improved Cell Permeability: The flexible nature of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.
-
Optimal Ternary Complex Formation: A 10-unit PEG linker often provides the necessary length and flexibility to promote the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.
-
Synthetic Tractability: The terminal hydroxyl and carboxylic acid groups on this compound allow for versatile and straightforward conjugation to the POI ligand and the E3 ligase ligand using standard coupling chemistries.
PROTAC Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process, illustrated below, involves the formation of a ternary complex, ubiquitination of the target protein, and its recognition and degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of target protein degradation). The following table presents hypothetical data for a Bruton's tyrosine kinase (BTK) targeting PROTAC, illustrating the impact of linker composition, with a focus on a 10-unit PEG linker.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl | 8 | 150 | 85 |
| PEG4 | 15 | 75 | 90 |
| PEG10 | 33 | 25 | >95 |
| Rigid (Piperazine) | 10 | 200 | 80 |
Note: This data is illustrative and based on general trends observed in PROTAC development. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a modular approach with two key coupling steps. The following protocols outline a general strategy for synthesizing a PROTAC where the POI ligand contains a suitable nucleophile (e.g., a phenol or amine) and the E3 ligase ligand has a carboxylic acid.
Experimental Workflow
Caption: General workflow for PROTAC synthesis.
Protocol 1: Coupling of POI Ligand to this compound
This protocol describes the coupling of a POI ligand (containing a nucleophilic group) to the carboxylic acid end of the this compound linker via an amide bond formation.
Reagents and Materials:
-
POI Ligand with a primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the POI ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG10-OH intermediate.
Protocol 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand
This protocol details the coupling of the hydroxyl end of the POI-PEG10-OH intermediate to the carboxylic acid of the E3 ligase ligand. This example assumes the E3 ligase ligand has a carboxylic acid for coupling.
Reagents and Materials:
-
POI-PEG10-OH intermediate (1.0 eq)
-
E3 Ligase Ligand with a carboxylic acid (e.g., pomalidomide analog) (1.0 eq)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Dissolve the E3 ligase ligand, the POI-PEG10-OH intermediate, and PyBOP in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
Characterization and Validation
The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The biological activity of the PROTAC should be validated through the following experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of the target protein following PROTAC treatment.
Logical Relationship for Western Blot Analysis
Caption: Workflow for Western Blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Conclusion
The use of a this compound linker represents a strategic choice in the design of potent and effective PROTACs. Its inherent properties can significantly enhance the drug-like characteristics of the resulting molecule. The protocols and data presented here provide a framework for the synthesis, characterization, and evaluation of PROTACs incorporating this versatile linker, aiding researchers in the development of novel targeted protein degraders.
Application Notes and Protocols for Surface Modification of Nanoparticles with Hydroxy-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanocarriers for drug delivery and diagnostic applications. This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific, short-chain heterobifunctional PEG derivative: Hydroxy-PEG10-acid.
The structure of this compound, featuring a terminal hydroxyl group and a carboxylic acid group connected by a 10-unit ethylene glycol spacer, offers a versatile platform for nanoparticle functionalization. The carboxylic acid allows for covalent conjugation to nanoparticles, typically those with amine-functionalized surfaces, while the terminal hydroxyl group can be used for further modifications or left as is to improve hydrophilicity. This modification imparts a "stealth" character to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time. Furthermore, the hydrophilic PEG layer enhances colloidal stability, preventing aggregation in biological media.
These notes will cover the principles of conjugation, detailed experimental protocols, expected quantitative changes in nanoparticle characteristics, and the biological implications of such surface modifications.
Applications
Surface modification with this compound is beneficial for a range of applications in nanomedicine, including:
-
Prolonged Systemic Circulation: By creating a hydrophilic shield, PEGylation reduces the adsorption of plasma proteins (opsonization), which in turn decreases recognition and uptake by macrophages of the reticuloendothelial system (RES) in the liver and spleen. This leads to a longer circulation half-life of the nanoparticles, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1][2]
-
Improved Drug Delivery: Enhanced circulation time and stability can lead to more efficient delivery of therapeutic payloads to target tissues. The controlled release of drugs can also be influenced by the PEG layer.
-
Enhanced Biocompatibility: PEG is a well-established biocompatible polymer, and its presence on the nanoparticle surface can reduce the immunogenicity and toxicity of the carrier material.[3][4][5]
-
Increased Colloidal Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in physiological fluids with high ionic strength, which is crucial for in vivo applications.
-
Reduced Non-Specific Cellular Uptake: The PEG layer can sterically hinder non-specific interactions with cell membranes, leading to lower uptake by non-target cells and potentially increasing the specificity of targeted nanoparticles.
Quantitative Data on Nanoparticle Surface Modification
While specific data for this compound is limited in the literature, the following tables summarize expected quantitative changes based on studies of nanoparticles modified with analogous short-chain carboxy- and methoxy-PEG derivatives. These values provide a general indication of the impact of such modifications.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Nanoparticle Type | Modification | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Chitosan NP | Unmodified | 112.8 | - | +35.0 | |
| Chitosan NP | mPEG (750 Da) | 121.4 | - | +28.1 | |
| Chitosan NP | mPEG (2000 Da) | 145.6 | - | +15.2 | |
| Chitosan NP | mPEG (5000 Da) | 171.2 | - | +7.4 | |
| PLGA NP | Unmodified | - | - | -26.2 | |
| PLGA NP | 15% PEG | 114 | - | -2.8 | |
| Magnetic NP | DMSA-coated | <100 | - | Highly Negative | |
| Magnetic NP | Short-chain PEG | <100 | - | Low Surface Charge |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Type | Modification | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Chitosan NP | mPEG (5000 Da) | Methotrexate | 17.1 - 18.4 | 84.3 - 88.1 |
Experimental Protocols
The following protocols describe the covalent conjugation of this compound to amine-functionalized nanoparticles using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
General Workflow for Nanoparticle PEGylation
Caption: General workflow for the PEGylation of amine-functionalized nanoparticles with this compound using EDC/NHS chemistry.
Detailed Protocol for EDC/NHS Coupling
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Washing Buffer: PBS or deionized water
-
Reaction tubes
-
Centrifuge or magnetic separator (for magnetic nanoparticles)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
Add a molar excess of EDC and NHS to the this compound solution (a 2:1 to 5:1 molar ratio of EDC:NHS:PEG-acid is a good starting point).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer to a known concentration.
-
Add the freshly prepared NHS-activated this compound solution to the nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized for the desired grafting density.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with continuous gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes.
-
Separate the PEGylated nanoparticles from unreacted reagents and byproducts. This can be achieved by:
-
Centrifugation: Centrifuge the suspension at an appropriate speed and duration to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in Washing Buffer. Repeat this washing step 2-3 times.
-
Magnetic Separation: For magnetic nanoparticles, use a strong magnet to pellet the particles, decant the supernatant, and resuspend in Washing Buffer. Repeat 2-3 times.
-
Dialysis: Dialyze the nanoparticle suspension against a large volume of Washing Buffer using an appropriate molecular weight cutoff (MWCO) dialysis membrane.
-
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and downstream applications (e.g., PBS, deionized water).
-
Store the nanoparticle suspension at 4°C.
-
Characterization of PEGylated Nanoparticles
Successful surface modification should be confirmed using various analytical techniques:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after PEGylation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift in zeta potential towards neutral is indicative of successful PEGylation, as the PEG layer shields the surface charge of the core nanoparticle.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic PEG peaks (e.g., C-O-C stretching) on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to PEG degradation at elevated temperatures.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the size and morphology of the nanoparticles.
Biological Interactions and Signaling Pathways
The primary biological effect of modifying nanoparticles with this compound is the alteration of their interaction with biological systems at the cellular level. This is largely a physical and biophysical effect rather than the activation of a specific signaling cascade.
Cellular Uptake Pathway: Endocytosis
PEGylated nanoparticles are primarily internalized by cells through endocytosis. The specific endocytic pathway can vary depending on the nanoparticle size, shape, and the cell type, but generally involves clathrin-mediated or caveolae-mediated endocytosis.
Caption: General pathway of clathrin-mediated endocytosis for cellular uptake of PEGylated nanoparticles.
This process begins with the nanoparticle interacting with the cell membrane, followed by the formation of an invagination that buds off to form an intracellular vesicle called an endosome. The nanoparticle is then trafficked through the endo-lysosomal pathway, where changes in pH can facilitate the release of the encapsulated drug. The PEG layer can influence the efficiency of this uptake process. While it reduces non-specific binding, excessive PEGylation can also hinder the interaction with target cell receptors, a factor that needs to be optimized for targeted drug delivery.
Interaction with the Immune System
A key consequence of PEGylation is the modulation of the immune response. Unmodified nanoparticles are often recognized by immune cells, particularly macrophages, leading to their rapid clearance and potential inflammatory responses. The PEG layer acts as a "stealth" coating, which has several effects on immune cell interactions.
Caption: Logical relationship illustrating how PEGylation reduces opsonization and subsequent macrophage uptake.
This diagram illustrates that the PEG layer sterically hinders the adsorption of opsonins, which are plasma proteins that mark foreign particles for phagocytosis. This reduced opsonization leads to decreased recognition by scavenger receptors on macrophages, resulting in significantly lower uptake and a diminished inflammatory response.
Conclusion
The surface modification of nanoparticles with this compound offers a valuable strategy for enhancing their therapeutic potential. This short-chain PEG derivative can improve the colloidal stability, biocompatibility, and circulation time of nanoparticles, which are critical parameters for successful in vivo applications. The provided protocols offer a starting point for the development and optimization of PEGylated nanoparticle formulations. Careful characterization of the modified nanoparticles is essential to ensure the desired physicochemical properties and to understand their biological interactions. Further research into the specific effects of short-chain PEGs like this compound will continue to refine the design of next-generation nanomedicines.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroxy-PEG10-acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for achieving optimal yields in reactions involving Hydroxy-PEG10-acid. This versatile bifunctional linker is a cornerstone in bioconjugation, drug delivery, and proteomics, enabling the precise connection of molecules for enhanced therapeutic efficacy and research applications.
Overview of this compound
This compound is a hydrophilic polyethylene glycol (PEG) linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This structure allows for sequential or selective conjugation to a variety of molecules. For stability during storage and to prevent self-polymerization, it is often supplied as a sodium salt.[1] It is soluble in water and common organic solvents like DMSO and DMF.[1]
Chemoselectivity and Protecting Group Strategy
The presence of two reactive functional groups on this compound necessitates a strategic approach to achieve selective reactions. The inherent reactivity of the hydroxyl and carboxylic acid groups can lead to self-polymerization, particularly in the free acid form.[1] Therefore, achieving high yields of a desired product often requires the use of protecting groups in a strategy known as orthogonal protection. This approach allows for the deprotection of one functional group without affecting the other.[2]
-
Reacting the Carboxylic Acid: To selectively react the carboxylic acid group (e.g., in an amide or ester formation) while leaving the hydroxyl group intact, protection of the hydroxyl group is often recommended. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn), which are stable under the conditions of carboxylic acid activation.[3]
-
Reacting the Hydroxyl Group: Conversely, to react the hydroxyl group (e.g., through esterification or a Mitsunobu reaction), the carboxylic acid group may need to be protected, for instance, as a methyl or t-butyl ester.
Reaction Protocols for the Carboxylic Acid Moiety
The carboxylic acid of this compound can be readily conjugated to primary amines to form stable amide bonds or to alcohols to form ester linkages.
Amide Coupling with Primary Amines
Amide bond formation is a robust and widely used reaction in bioconjugation. The choice of coupling agent is critical for achieving high yields.
Comparison of Common Coupling Reagents for PEG-Amide Conjugation
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
This two-step protocol is ideal for reactions in aqueous buffers.
Materials:
-
This compound (hydroxyl-protected if necessary)
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine or Glycine, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF.
-
-
Activation of Carboxylic Acid:
-
To the this compound solution, add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation to Amine:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule (1.0-1.2 equivalents) to the activated PEG solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method (see Section 5).
-
Experimental Workflow for EDC/NHS Amide Coupling
Caption: Workflow for EDC/NHS mediated amide coupling of this compound.
HATU is a highly efficient coupling reagent suitable for reactions in organic solvents.
Materials:
-
This compound (hydroxyl-protected if necessary)
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
-
Activation and Coupling:
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the conjugate using an appropriate chromatography method (see Section 5).
-
Esterification of the Carboxylic Acid
The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions (Fischer Esterification).
Materials:
-
This compound (hydroxyl-protected if necessary)
-
Alcohol (used in excess, can be the solvent)
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid, H₂SO₄, or p-Toluenesulfonic acid, TsOH)
-
Anhydrous reaction solvent (if the alcohol is not the solvent)
Procedure:
-
Reaction Setup:
-
Dissolve this compound in the alcohol (or an inert solvent with an excess of the alcohol).
-
Add a catalytic amount of the strong acid (e.g., 1-5 mol%).
-
-
Reaction:
-
Heat the mixture to reflux to drive the equilibrium towards the ester product. Water removal using a Dean-Stark apparatus can improve the yield.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Reaction Protocols for the Hydroxyl Moiety
The hydroxyl group of this compound can be functionalized through various reactions, including esterification and the Mitsunobu reaction.
Esterification of the Hydroxyl Group
This reaction forms an ester by coupling the hydroxyl group with a carboxylic acid, typically requiring activation of the carboxylic acid.
Materials:
-
This compound (carboxylic acid protected if necessary)
-
Carboxylic acid
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC/NHS
-
DMAP (4-Dimethylaminopyridine) as a catalyst
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or DMF)
Procedure:
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.2 equivalents) and this compound (1 equivalent) in the anhydrous solvent.
-
Add DMAP (0.1 equivalents).
-
-
Coupling:
-
Add DCC or EDC/NHS (1.2 equivalents) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
If using DCC, filter off the DCU byproduct.
-
Wash the reaction mixture with aqueous solutions to remove excess reagents.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting the primary alcohol of the this compound to various other functional groups, including esters, with inversion of configuration.
Materials:
-
This compound (carboxylic acid protected if necessary)
-
Nucleophile (e.g., a carboxylic acid for ester formation)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent), the nucleophile (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF at 0°C under an inert atmosphere.
-
-
Reaction:
-
Slowly add DEAD or DIAD (1.5 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Purification:
-
Concentrate the reaction mixture and purify by chromatography to remove the triphenylphosphine oxide byproduct.
-
References
Application Note: Purification of Hydroxy-PEG10-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG10-acid is a hydrophilic linker commonly employed in bioconjugation to improve the solubility and pharmacokinetic properties of therapeutic molecules. The successful synthesis of its conjugates is critically dependent on robust purification strategies to isolate the desired product from unreacted starting materials and process-related impurities. This application note provides a detailed protocol for the purification of this compound conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely adopted technique for the separation of PEGylated compounds.[][2][3] Additionally, it outlines methods for purity assessment and characterization using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Common Impurities in this compound Conjugation Reactions
Effective purification requires an understanding of potential impurities. During the conjugation process, several byproducts and unreacted components can be present in the reaction mixture:
-
Unreacted this compound: Excess linker that has not conjugated to the target molecule.
-
Unreacted Target Molecule: The drug, peptide, or other molecule intended for conjugation.
-
Hydrolyzed Reagents: Degradation products of activating agents (e.g., EDC, NHS).
-
Aggregates: High molecular weight species formed through intermolecular interactions.[4]
-
Positional Isomers: If the target molecule has multiple reaction sites, different isomers of the conjugate may form.[]
Purification Strategy: Reversed-Phase HPLC
RP-HPLC is a powerful technique for purifying PEGylated molecules due to its ability to separate compounds based on differences in hydrophobicity. The addition of the hydrophilic PEG chain alters the retention characteristics of the target molecule, allowing for its separation from less polar starting materials and certain byproducts.
Experimental Workflow for RP-HPLC Purification
A typical workflow for the purification of this compound conjugates is depicted below. This process involves initial sample preparation, chromatographic separation, fraction collection, and subsequent analysis of the purified product.
Caption: Workflow for the purification and analysis of this compound conjugates.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Purification of a this compound Conjugate
This protocol provides a general method that can be optimized for specific conjugates.
Materials and Reagents:
-
Crude this compound conjugate reaction mixture
-
HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)
-
HPLC-grade Acetonitrile with 0.1% TFA (Mobile Phase B)
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 100 Å, 4.6 x 250 mm for analytical or a corresponding preparative column)
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
0.22 µm syringe filters
-
Lyophilizer
Methodology:
-
Sample Preparation:
-
Quench the conjugation reaction if necessary. A common method is to add an equal volume of a solution like 50 mM Tris with 1% TFA.
-
Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample with Mobile Phase A to a suitable concentration for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min for analytical scale; adjust for preparative scale.
-
Column Temperature: 45°C. Elevated temperatures can improve peak shape for PEGylated compounds.
-
Detection Wavelength: 220 nm or a wavelength suitable for the conjugated molecule.
-
Injection Volume: 20-100 µL for analytical scale; adjust for preparative scale.
-
Gradient: A typical gradient could be 20-65% Mobile Phase B over 25 minutes. This should be optimized based on the hydrophobicity of the conjugate.
-
-
Purification and Collection:
-
Inject the prepared sample onto the equilibrated HPLC column.
-
Monitor the chromatogram and collect fractions corresponding to the peak of the desired conjugate.
-
-
Post-Purification:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze the aqueous solution and lyophilize to obtain the purified conjugate as a solid.
-
Protocol 2: Purity Assessment by LC-MS
Materials and Reagents:
-
Purified this compound conjugate
-
LC-MS grade Water with 0.1% Formic Acid (Mobile Phase A)
-
LC-MS grade Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
-
Analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
LC-MS system (e.g., ESI-TOF or ESI-QTOF)
Methodology:
-
Sample Preparation: Dissolve a small amount of the lyophilized product in Mobile Phase A to a concentration of approximately 0.1 mg/mL.
-
LC Conditions:
-
Flow Rate: 0.3 mL/min.
-
Gradient: A fast gradient, for example, 5-95% Mobile Phase B over 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Mass Range: Scan a range appropriate for the expected mass of the conjugate.
-
Data Analysis: Integrate the peak area in the total ion chromatogram (TIC) to determine purity. Confirm the identity by comparing the observed mass with the theoretical mass of the conjugate.
-
Protocol 3: Characterization by ¹H NMR
Materials and Reagents:
-
Purified this compound conjugate
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) compatible with the conjugate.
-
NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the purified conjugate in approximately 0.6 mL of the chosen deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks of the PEG backbone, which typically appear around 3.6 ppm.
-
Confirm the presence of signals corresponding to the conjugated molecule.
-
The integration of specific peaks can be used to confirm the successful conjugation and estimate the degree of PEGylation if applicable.
-
Data Presentation
The following table summarizes the expected outcomes from the purification and analysis of a hypothetical this compound conjugate.
| Parameter | Method | Expected Result | Specification |
| Purity | RP-HPLC (UV 220 nm) | Single major peak | ≥ 95% |
| Identity | LC-MS (ESI) | [M+H]⁺ or [M-H]⁻ matches theoretical mass ± 5 ppm | Confirmed |
| Structure | ¹H NMR | Presence of characteristic PEG and target molecule signals | Confirmed |
| Yield | Gravimetric | Varies based on reaction efficiency | Reportable |
| Appearance | Visual | White to off-white solid | Conforms |
Logical Relationship in Purification and Analysis
The relationship between the different stages of purification and analysis is crucial for ensuring the final product quality. The following diagram illustrates this logical flow.
Caption: Logical workflow for purification and quality control of this compound conjugates.
Conclusion
The purification of this compound conjugates is a critical step in their development. RP-HPLC is a robust and versatile method for this purpose, capable of separating the desired product from common impurities. The protocols and analytical methods outlined in this application note provide a comprehensive framework for researchers to achieve high purity and thoroughly characterize their conjugates, ensuring their suitability for downstream applications. Optimization of the provided methods will be necessary to accommodate the specific properties of each unique conjugate.
References
Application Notes and Protocols for Hydroxy-PEG10-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Hydroxy-PEG10-acid as a hydrophilic linker in the development of targeted drug delivery systems. This document outlines the preparation of various nanoparticle formulations, including liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs), incorporating this versatile linker. Detailed protocols for synthesis, characterization, and in vitro evaluation are provided to guide researchers in their drug delivery research.
Introduction to this compound
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a 10-unit PEG chain. This structure provides a hydrophilic spacer that can enhance the solubility and stability of conjugated molecules and drug delivery systems. The carboxylic acid allows for covalent attachment to amine-containing molecules, such as targeting ligands or drug carriers, while the hydroxyl group can be used for further functionalization.
The use of a short PEG chain like PEG10 offers a balance between the benefits of PEGylation—such as reduced immunogenicity and prolonged circulation time—and the potential for the "PEG dilemma," where longer PEG chains can sometimes hinder cellular uptake of the nanoparticle.[1][2]
Applications in Targeted Drug Delivery
This compound is a valuable tool for the development of sophisticated drug delivery platforms:
-
Liposome and Nanoparticle Surface Modification: The carboxylic acid group can be activated to react with amine groups on the surface of liposomes or nanoparticles, creating a hydrophilic shell that improves stability and circulation time.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to conjugate a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.[3]
-
Targeting Ligand Conjugation: The linker can be used to attach targeting moieties, such as peptides or small molecules, to a nanoparticle surface to enhance delivery to specific cells or tissues.
Experimental Protocols
The following are detailed protocols for the use of this compound in the preparation and characterization of targeted drug delivery systems.
Protocol 1: Formulation of Doxorubicin-Loaded Liposomes with this compound Surface Modification
This protocol describes the preparation of doxorubicin (DOX)-loaded liposomes with a surface modified with this compound using the thin-film hydration method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (for comparison)
-
This compound
-
Doxorubicin HCl
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 (or an amine-functionalized lipid for subsequent conjugation) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a doxorubicin-HCl solution in PBS (e.g., 1 mg/mL) by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a mini-extruder. Perform at least 10 passes through each membrane.
-
-
Purification:
-
Remove unencapsulated doxorubicin by size exclusion chromatography using a Sephadex G-50 column, with PBS as the eluent.
-
-
Surface Modification with this compound (if using amine-functionalized lipids):
-
Activate the carboxylic acid group of this compound by dissolving it in MES buffer (pH 6.0) with a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. Incubate for 15 minutes at room temperature.
-
Add the activated this compound solution to the liposome suspension (containing amine-functionalized lipids on the surface) and react for 2 hours at room temperature with gentle stirring.
-
Purify the PEGylated liposomes by dialysis against PBS to remove unreacted reagents.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): Measure the amount of encapsulated doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy after lysing the liposomes with a detergent (e.g., Triton X-100). The EE% is calculated as: (Mass of encapsulated drug / Total mass of drug) x 100
-
Drug Loading Content (DLC%): Determine the amount of encapsulated drug relative to the total lipid weight. The DLC% is calculated as: (Mass of encapsulated drug / Mass of lipids) x 100
Quantitative Data Summary (Illustrative)
The following table presents representative data for doxorubicin-loaded liposomes, illustrating the expected characteristics.
| Formulation | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Content (%) |
| DOX-Liposomes | 110 ± 5 | 0.15 ± 0.03 | -25 ± 3 | 92 ± 4 | 9.5 ± 0.8 |
| DOX-Liposomes-PEG10 | 125 ± 6 | 0.18 ± 0.04 | -15 ± 2 | 89 ± 5 | 9.1 ± 0.7 |
Protocol 2: Synthesis of a Peptide-Targeted Polymeric Nanoparticle using this compound
This protocol details the preparation of polymeric nanoparticles from a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) and the subsequent conjugation of a targeting peptide using this compound as a linker.
Materials:
-
PLGA-NH2 (amine-terminated PLGA)
-
This compound
-
Targeting peptide with a free amine group (e.g., RGD peptide)
-
EDC and NHS
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Model drug (e.g., a hydrophobic chemotherapeutic)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Nanoparticle Formulation (Solvent Evaporation Method):
-
Dissolve PLGA-NH2 and the model drug in DCM.
-
Add the organic phase dropwise to an aqueous PVA solution while sonicating on an ice bath to form an oil-in-water emulsion.
-
Stir the emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and lyophilize.
-
-
Conjugation of this compound to Nanoparticles:
-
Activate the carboxylic acid of this compound with EDC and NHS in MES buffer (pH 6.0) as described in Protocol 1.
-
Resuspend the amine-terminated PLGA nanoparticles in PBS (pH 7.4) and add the activated this compound solution.
-
React for 2 hours at room temperature with gentle stirring.
-
Purify the nanoparticles by centrifugation and washing with deionized water.
-
-
Conjugation of Targeting Peptide:
-
The hydroxyl group on the surface of the PEGylated nanoparticles can be activated for peptide conjugation. A common method is to first convert the hydroxyl group to a more reactive group, such as a maleimide, for reaction with a thiol-containing peptide.
-
Alternatively, if the targeting peptide has a carboxylic acid group, the hydroxyl group of the PEG linker can be reacted with the peptide using a suitable coupling chemistry.
-
Characterization:
-
Nanoparticle Characterization: As described in Protocol 1 (Size, PDI, Zeta Potential, EE%, DLC%).
-
Confirmation of Conjugation: Use techniques like Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS) to confirm the presence of the PEG linker and peptide on the nanoparticle surface.
Quantitative Data Summary (Illustrative)
| Formulation | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Drug-PLGA-NP | 180 ± 10 | 0.21 ± 0.05 | -30 ± 4 | 75 ± 6 |
| Drug-PLGA-PEG10-NP | 195 ± 12 | 0.23 ± 0.06 | -22 ± 3 | 72 ± 5 |
| Drug-PLGA-PEG10-Peptide-NP | 210 ± 15 | 0.25 ± 0.07 | -18 ± 3 | 70 ± 6 |
Protocol 3: Preparation of an Antibody-Drug Conjugate (ADC) using this compound
This protocol provides a general workflow for the conjugation of a cytotoxic drug to an antibody via the this compound linker. This often involves modifying the linker and/or the drug to have compatible reactive groups.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Cytotoxic drug with a reactive group (e.g., an amine)
-
EDC, NHS
-
Maleimide-PEG-NHS ester (if conjugating to antibody thiols)
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation (Thiol-based conjugation):
-
Reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP to generate free thiol groups. The amount of TCEP will determine the number of available thiols.[4]
-
-
Linker-Drug Conjugate Preparation:
-
Activate the carboxylic acid of this compound with EDC/NHS.
-
React the activated linker with an amine-containing cytotoxic drug to form a stable amide bond.
-
Purify the linker-drug conjugate.
-
-
Final ADC Conjugation:
-
Modify the hydroxyl end of the linker-drug conjugate to a maleimide group.
-
React the maleimide-functionalized linker-drug with the reduced antibody. The maleimide group will react with the free thiols on the antibody.
-
Quench the reaction with a thiol-containing reagent like N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify the ADC from unconjugated drug-linker and antibody using size-exclusion chromatography.
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[5]
-
Quantitative Data Summary (Illustrative)
| ADC Component | Parameter | Typical Value |
| Antibody | Concentration | 1-10 mg/mL |
| Linker-Drug | Molar excess over antibody | 5-10 fold |
| Final ADC | Average DAR | 2-4 |
| Purity (by SEC) | >95% |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in targeted drug delivery.
Caption: Workflow for nanoparticle formulation and subsequent surface modification.
Caption: Cellular uptake and drug release mechanism for a targeted nanoparticle.
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.
Conclusion
This compound is a highly adaptable linker for the development of advanced, targeted drug delivery systems. Its defined length and bifunctional nature allow for precise control over the surface properties of nanoparticles and the architecture of bioconjugates. The protocols and data presented here provide a foundation for researchers to design and evaluate novel drug delivery platforms with enhanced therapeutic potential. While the quantitative data is illustrative, it serves as a benchmark for the expected outcomes when utilizing short-chain PEG linkers in nanoparticle formulations. Further optimization of reaction conditions and formulation parameters will be necessary for specific applications.
References
Application of Hydroxy-PEG10-acid in Proteomic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG10-acid is a versatile heterobifunctional linker molecule increasingly utilized in advanced proteomic studies. Its structure, featuring a terminal hydroxyl group and a carboxylic acid connected by a hydrophilic 10-unit polyethylene glycol (PEG) chain, makes it an ideal tool for bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The PEG linker enhances the aqueous solubility and cell permeability of the resulting conjugate, which is crucial for its biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in proteomic research, with a focus on its application in targeted protein degradation studies.
Core Applications in Proteomics
The primary application of this compound in proteomics is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
Key Features of this compound in PROTAC Synthesis:
-
Hydrophilic Spacer: The 10-unit PEG chain increases the solubility of the PROTAC molecule in aqueous buffers and improves its pharmacokinetic properties.
-
Defined Length: The specific length of the PEG10 linker provides a defined spatial separation between the POI and the E3 ligase, which is critical for the efficient formation of a ternary complex.
-
Dual Functionality: The terminal carboxylic acid and hydroxyl groups allow for sequential and controlled conjugation to the POI-binding ligand and the E3 ligase-binding ligand. The carboxylic acid can be readily coupled to an amine group on one of the ligands, while the hydroxyl group can be functionalized for reaction with the other ligand.
Quantitative Data Presentation
The efficacy of a PROTAC is typically assessed by measuring the degradation of the target protein. Quantitative mass spectrometry-based proteomics is a powerful technique to determine the extent of protein degradation and to assess the selectivity of the PROTAC across the entire proteome. Below is a representative table summarizing quantitative proteomics data from a hypothetical experiment using a PROTAC synthesized with a this compound linker (PROTAC-PEG10-TargetX) to degrade Target Protein X.
| Protein | Function | Fold Change (PROTAC-PEG10-TargetX / Vehicle) | p-value |
| Target Protein X | Kinase | -4.5 | < 0.001 |
| Off-Target Kinase A | Kinase | -1.2 | 0.045 |
| Off-Target Protein B | Structural | -1.1 | 0.052 |
| Housekeeping Protein C | Metabolism | 1.05 | 0.89 |
This table illustrates a significant and selective degradation of Target Protein X with minimal impact on other proteins, demonstrating the high specificity of the PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC where this compound is first conjugated to an amine-containing E3 ligase ligand, followed by conjugation to a POI ligand.
Step 1: Conjugation of this compound to an E3 Ligase Ligand
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add HBTU (1.2 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling to E3 Ligase Ligand:
-
To the activated linker solution, add the amine-containing E3 ligase ligand (e.g., a derivative of Thalidomide or Pomalidomide) (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 Ligase Ligand-PEG10-OH intermediate by flash column chromatography.
-
Step 2: Conjugation to the POI Ligand
-
Activation of the Hydroxyl Group (Example: Mesylation):
-
Dissolve the E3 Ligase Ligand-PEG10-OH intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated intermediate (E3 Ligase Ligand-PEG10-OMs).
-
-
Coupling to POI Ligand:
-
Dissolve the POI ligand (containing a nucleophilic group like a phenol or amine) (1.1 eq) and the mesylated intermediate (1.0 eq) in anhydrous DMF.
-
Add a suitable base (e.g., potassium carbonate for a phenol or DIPEA for an amine) (3.0 eq).
-
Heat the reaction mixture at 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by HRMS and NMR.
-
Protocol 2: Proteomic Analysis of PROTAC-mediated Protein Degradation
This protocol outlines a typical workflow for quantitative proteomic analysis to assess the efficacy and selectivity of a synthesized PROTAC.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat the cells with the synthesized PROTAC (e.g., PROTAC-PEG10-TargetX) at various concentrations (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin overnight at 37 °C.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide samples using C18 StageTips.
-
Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification by searching the data against a human protein database.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins across different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and proteomic analysis.
Caption: Logical relationships in PROTAC design and function.
Application Notes and Protocols for Site-Specific Antibody Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for several cutting-edge bioconjugation techniques designed for the site-specific modification of antibodies. The aim is to produce homogeneous antibody-drug conjugates (ADCs) and other antibody conjugates with a precise drug-to-antibody ratio (DAR) and defined conjugation sites, leading to improved therapeutic efficacy and safety profiles.
Introduction to Site-Specific Antibody Conjugation
Traditional methods of conjugating drugs to antibodies often rely on the random modification of native amino acid residues like lysine or cysteine. This approach results in a heterogeneous mixture of conjugates with varying numbers of drugs attached at different positions. Such heterogeneity can lead to batch-to-batch variability and suboptimal pharmacokinetic properties. Site-specific conjugation technologies address these limitations by introducing a payload at a predetermined location on the antibody, ensuring a uniform product with a defined stoichiometry.[1] This control over the conjugation site and DAR is critical for developing next-generation antibody therapeutics with an optimized therapeutic window.
This document details four primary strategies for achieving site-specific antibody modification:
-
Engineered Cysteine Residues (THIOMAB™ Technology)
-
Unnatural Amino Acid (UAA) Incorporation
-
Enzymatic Conjugation
-
Glycan Remodeling (GlycoConnect™)
Each section will provide a summary of the technology, a comparative data table, a detailed experimental protocol, and a workflow diagram.
Engineered Cysteine Residues (THIOMAB™ Technology)
Engineered cysteine technology, commercialized as THIOMAB™ by Genentech, involves the introduction of one or more cysteine residues at specific, solvent-accessible sites on the antibody through site-directed mutagenesis.[2][3] These engineered cysteines provide unique reactive handles for the attachment of thiol-reactive payloads, such as those containing a maleimide group. The native interchain disulfide bonds of the antibody are temporarily reduced and then re-oxidized, leaving the engineered cysteines available for conjugation.[4] This method typically yields a homogeneous ADC with a DAR of 2.
Quantitative Data Summary
| Parameter | Engineered Cysteine (THIOMAB™) | Reference |
| Drug-to-Antibody Ratio (DAR) | Typically 2, can be engineered for 4, 6, 12, 18 | |
| Conjugation Efficiency | >95% | |
| Homogeneity | High | |
| Key Advantages | High homogeneity, stable linkage, well-established | |
| Key Disadvantages | Requires protein engineering, potential for disulfide scrambling |
Experimental Protocol: THIOMAB™ Generation and Conjugation
This protocol describes the generation of a THIOMAB™ antibody with an engineered cysteine followed by conjugation to a maleimide-containing payload.
Part 1: Engineering and Expression of THIOMAB™ Antibody
-
Site-Directed Mutagenesis:
-
Identify a suitable site for cysteine incorporation in the antibody heavy or light chain using structural modeling. Solvent-accessible sites away from the antigen-binding region are preferred.
-
Perform site-directed mutagenesis on the plasmid DNA encoding the antibody chain to substitute the chosen amino acid with cysteine.
-
Verify the mutation by DNA sequencing.
-
-
Antibody Expression and Purification:
-
Transfect mammalian cells (e.g., CHO or HEK293) with the plasmids encoding the engineered heavy and light chains.
-
Culture the cells to express the THIOMAB™ antibody.
-
Purify the antibody from the cell culture supernatant using Protein A affinity chromatography.
-
Part 2: Conjugation of Payload to THIOMAB™
-
Reduction and Re-oxidation:
-
Reduce the purified THIOMAB™ antibody (typically at 5-10 mg/mL in PBS) with a 30-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) for 2 hours at 37°C to reduce both native and engineered disulfide bonds.
-
Remove the reducing agent by buffer exchange into a suitable buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5) using a desalting column.
-
Re-oxidize the native interchain disulfide bonds by adding a 20-fold molar excess of dehydroascorbic acid (DHAA) and incubating for 3 hours at room temperature. This leaves the engineered cysteines as free thiols.
-
-
Conjugation Reaction:
-
Add a 15-fold molar excess of the maleimide-functionalized payload (dissolved in a compatible solvent like DMSO) to the re-oxidized THIOMAB™ solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated payload and other impurities.
-
-
Characterization:
-
Determine the average DAR and homogeneity of the ADC using HIC-HPLC and LC-MS.
-
Workflow Diagram
Caption: Workflow for THIOMAB™ Conjugation.
Unnatural Amino Acid (UAA) Incorporation
This technique involves the genetic encoding of an unnatural amino acid (UAA) with a bioorthogonal reactive group into the antibody sequence. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, TAG) introduced at the desired site in the antibody gene. The UAA, such as p-acetylphenylalanine (pAcPhe) or p-azidophenylalanine (pAzF), provides a unique chemical handle for conjugation with a complementary reactive payload, for example, via oxime ligation or click chemistry. This method allows for precise control over the conjugation site and stoichiometry.
Quantitative Data Summary
| Parameter | Unnatural Amino Acid Incorporation | Reference |
| Drug-to-Antibody Ratio (DAR) | Precisely 1, 2, or more, depending on engineered sites | |
| Conjugation Efficiency | >95% (oxime ligation) | |
| Homogeneity | Very High | |
| Key Advantages | Precise control of site and stoichiometry, bioorthogonal reactivity | |
| Key Disadvantages | Requires specialized expression systems, lower protein yields |
Experimental Protocol: UAA Incorporation and Conjugation
This protocol outlines the incorporation of p-acetylphenylalanine (pAcPhe) into an antibody and subsequent conjugation via oxime ligation.
Part 1: Expression of Antibody with pAcPhe
-
Plasmid Preparation:
-
Introduce an amber (TAG) codon at the desired modification site in the antibody gene via site-directed mutagenesis.
-
Co-transform an E. coli or mammalian expression host with the plasmid containing the antibody gene and a second plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for pAcPhe.
-
-
Cell Culture and Protein Expression:
-
Culture the transformed cells in a medium supplemented with pAcPhe (typically 1-20 mM).
-
Induce protein expression. For E. coli, this is often done with IPTG and L-arabinose.
-
Harvest the cells and purify the pAcPhe-containing antibody using standard Protein A chromatography.
-
Part 2: Oxime Ligation
-
Conjugation Reaction:
-
Buffer exchange the purified antibody into a mildly acidic buffer (e.g., 50 mM sodium phosphate, 25 mM NaCl, pH 4.0).
-
Add a 10-fold molar excess of the hydroxylamine-functionalized payload to the antibody solution.
-
Incubate the reaction at 37°C for 12-48 hours. The reaction can be accelerated by the addition of a catalyst like aniline or its derivatives.
-
-
Purification and Characterization:
-
Purify the ADC using SEC or HIC to remove excess payload and other reagents.
-
Characterize the ADC for DAR and homogeneity using LC-MS and HIC-HPLC.
-
Workflow Diagram
Caption: Workflow for UAA-based Conjugation.
Enzymatic Conjugation
Enzymatic methods utilize the high specificity of enzymes to attach payloads to antibodies at defined sites. This approach generally involves introducing a short recognition sequence for a specific enzyme into the antibody.
Sortase-Mediated Ligation (SML)
Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine. It then catalyzes the formation of a new peptide bond with an oligo-glycine-containing nucleophile. By engineering an LPXTG tag onto the C-terminus of an antibody chain and using a payload functionalized with a short glycine peptide (e.g., GGG), a site-specific conjugate can be formed.
| Parameter | Sortase-Mediated Ligation | Reference |
| Drug-to-Antibody Ratio (DAR) | Precisely 1, 2, or 4 | |
| Conjugation Efficiency | 85-95% | |
| Homogeneity | Very High | |
| Key Advantages | High specificity, mild reaction conditions | |
| Key Disadvantages | Requires protein engineering, enzyme production, and removal |
-
Protein Engineering and Expression:
-
Genetically fuse an LPETG motif to the C-terminus of the antibody heavy or light chain.
-
Express and purify the tagged antibody.
-
Express and purify Sortase A, typically as a His-tagged protein for easy removal.
-
-
Conjugation Reaction:
-
Prepare a reaction mixture containing the LPETG-tagged antibody (e.g., 50 µM), a 20-fold excess of the triglycine-functionalized payload, and purified Sortase A (e.g., 10 µM).
-
The reaction buffer typically contains 50 mM Tris-HCl, 150 mM NaCl, and 10 mM CaCl₂, pH 7.5.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Purification and Characterization:
-
Remove the His-tagged Sortase A using Ni-NTA affinity chromatography.
-
Purify the ADC from excess payload using SEC.
-
Analyze the final product for DAR and homogeneity by SDS-PAGE, HIC-HPLC, and LC-MS.
-
Caption: Workflow for Sortase-Mediated Ligation.
Transglutaminase-Mediated Conjugation
Microbial transglutaminase (MTGase) catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. In native IgG1 antibodies, a specific glutamine residue (Q295) in the Fc region becomes accessible to MTGase after deglycosylation. Alternatively, a glutamine-containing tag can be engineered into the antibody. This allows for the site-specific conjugation of amine-containing payloads.
| Parameter | Transglutaminase-Mediated Conjugation | Reference |
| Drug-to-Antibody Ratio (DAR) | Typically 2 (on native, deglycosylated IgG1) | |
| Conjugation Efficiency | High, can achieve near-quantitative yields | |
| Homogeneity | High | |
| Key Advantages | Can modify native antibodies (after deglycosylation), high efficiency | |
| Key Disadvantages | Requires deglycosylation of the antibody, potential for enzyme-mediated crosslinking |
-
Antibody Preparation:
-
For conjugation at the native Q295 site, the antibody must first be deglycosylated using an appropriate endoglycosidase, such as PNGase F or EndoS2.
-
Incubate the antibody with the endoglycosidase according to the manufacturer's protocol.
-
Purify the deglycosylated antibody.
-
-
Conjugation Reaction:
-
Prepare a reaction mixture containing the deglycosylated antibody (e.g., 1 mg/mL), an amine-containing payload (e.g., 100-fold molar excess), and MTGase.
-
The reaction is typically performed in a buffer such as PBS at pH 7.0-7.4.
-
Incubate at 4°C to 22°C for 24 hours. Reaction conditions may need optimization depending on the substrate.
-
-
Purification and Characterization:
-
Purify the ADC using SEC or HIC to remove the enzyme and excess payload.
-
Characterize the ADC for DAR and homogeneity using LC-MS and HIC-HPLC.
-
Caption: Workflow for Transglutaminase Conjugation.
Glycan Remodeling (GlycoConnect™)
This technology utilizes the conserved N-glycan at the Asn297 residue in the Fc region of IgG antibodies as a site for conjugation. The GlycoConnect™ process involves two main enzymatic steps: first, an endoglycosidase trims the native glycan to a single N-acetylglucosamine (GlcNAc) residue. Second, a glycosyltransferase attaches a sugar molecule containing a bioorthogonal handle, such as an azide group. The payload, functionalized with a complementary reactive group (e.g., a cyclooctyne for click chemistry), is then attached. This method does not require genetic engineering of the antibody.
Quantitative Data Summary
| Parameter | Glycan Remodeling (GlycoConnect™) | Reference |
| Drug-to-Antibody Ratio (DAR) | Precisely 2 or 4 | |
| Overall Efficiency | 90-95% | |
| Homogeneity | High | |
| Key Advantages | No genetic engineering required, modifies native antibodies | |
| Key Disadvantages | Multi-step enzymatic process, requires specialized enzymes and sugar substrates |
Experimental Protocol: GlycoConnect™
-
Enzymatic Glycan Remodeling:
-
Incubate the native antibody (e.g., 15 mg/mL) with an endoglycosidase (e.g., Endo-S2) to trim the glycan down to the core GlcNAc.
-
In the same pot, add a glycosyltransferase (e.g., GalNAc-transferase) and an azide-functionalized sugar substrate (e.g., UDP-6-azido-GalNAc).
-
The reaction is typically carried out in a histidine buffer (pH 7.5) containing MnCl₂ at 30°C for 16 hours.
-
Purify the azido-modified antibody by Protein A chromatography.
-
-
Metal-Free Click Chemistry Conjugation:
-
Add a cyclooctyne-functionalized linker-payload (e.g., a BCN-linker-drug) to the purified azido-antibody.
-
The click reaction is typically performed in an appropriate buffer at room temperature. The reaction time can vary depending on the specific cyclooctyne and payload.
-
-
Purification and Characterization:
-
Purify the final ADC product using SEC or HIC to remove any unreacted components.
-
Analyze the ADC for DAR and homogeneity using HIC-HPLC and LC-MS.
-
Workflow Diagram
Caption: Workflow for GlycoConnect™ Conjugation.
Conclusion
The choice of a site-specific conjugation strategy depends on several factors, including the desired DAR, the nature of the payload, and the available resources for protein engineering and expression. Engineered cysteine and unnatural amino acid incorporation methods offer precise control but require modification of the antibody's genetic sequence. Enzymatic methods like sortase and transglutaminase ligation provide high specificity with milder reaction conditions, while glycan remodeling offers a powerful way to modify native antibodies without genetic engineering. Each of these advanced techniques enables the production of more homogeneous and well-defined antibody conjugates, paving the way for the development of safer and more effective targeted therapies.
References
- 1. Is hydrophobic interaction chromatography the most suitable technique to characterize site-specific antibody-drug conjugates? - OAK Open Access Archive [oak.novartis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transglutaminase-Mediated Conjugations. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Synthesis of a Fluorescently Labeled PEGylated Probe for Biological Investigations
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of biomolecules and cellular processes with high sensitivity and specificity.[1][2] Polyethylene glycol (PEG) linkers are often incorporated into these probes to enhance their solubility, reduce immunogenicity, and improve in vivo stability.[3] This document provides a detailed protocol for the synthesis of a fluorescently labeled probe utilizing a Hydroxy-PEG10-acid linker, specifically designed for conjugation to amine-modified oligonucleotides. The synthesized probe is well-suited for a variety of applications, including fluorescence resonance energy transfer (FRET) assays, fluorescence in situ hybridization (FISH), and cellular imaging.[1][4]
The synthesis is a two-step process. First, the terminal carboxylic acid group of the this compound is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. Subsequently, this activated PEG linker is conjugated to an amine-modified fluorescent dye. The resulting fluorescently labeled PEG-acid can then be further conjugated to a primary amine on a target biomolecule, such as an amine-modified oligonucleotide.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound | BroadPharm | BP-22637 |
| Amine-modified Oligonucleotide | Custom Synthesis | N/A |
| Fluorescein NHS Ester | Thermo Fisher Scientific | 46410 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | 22980 |
| N-Hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| 0.1 M MES Buffer, pH 6.0 | Sigma-Aldrich | M3671 |
| 0.1 M Sodium Bicarbonate Buffer, pH 8.3 | Sigma-Aldrich | S8875 |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | - | - |
| HPLC Grade Acetonitrile | Sigma-Aldrich | 34851 |
| Triethylammonium Acetate (TEAA) Buffer | Sigma-Aldrich | 90357 |
| Reverse-Phase HPLC Column (e.g., C18) | Waters | 186000410 |
| Size-Exclusion Chromatography (SEC) Columns | GE Healthcare | 17-0851-01 |
Experimental Protocols
Two-Step Synthesis of Fluorescently Labeled PEG-Oligonucleotide Probe
This protocol outlines the activation of the carboxyl group of this compound and its subsequent conjugation to an amine-modified oligonucleotide, followed by labeling with an NHS-ester fluorescent dye.
Step 1: Activation of this compound with EDC/NHS
-
Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle stirring to form the NHS-ester activated PEG linker. The reaction is most efficient at a pH of 4.5-7.2.
Step 2: Conjugation of Activated PEG to Amine-Modified Oligonucleotide
-
Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1 mM.
-
Add the NHS-ester activated PEG solution to the oligonucleotide solution at a 10-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction of the NHS-activated molecule with the primary amine is most efficient at pH 7-8.
-
Quench the reaction by adding a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
Step 3: Labeling of PEG-Oligonucleotide with Fluorescent Dye
-
Dissolve the Fluorescein NHS Ester in anhydrous DMF to a concentration of 10 mg/mL immediately before use.
-
Add the Fluorescein NHS Ester solution to the PEG-oligonucleotide conjugate solution at a 5-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature in the dark.
-
The reaction can be quenched by adding hydroxylamine to a final concentration of 10 mM.
Purification of the Fluorescently Labeled Probe
Purification is critical to remove unreacted reagents and byproducts. A combination of reverse-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC) is recommended for obtaining a highly pure probe.
RP-HPLC Purification:
-
Acidify the reaction mixture with acetic acid to a final concentration of 5%.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the probe using a gradient of acetonitrile in 0.1 M TEAA buffer.
-
Monitor the elution profile at the absorbance wavelengths of the oligonucleotide (260 nm) and the fluorescent dye (e.g., ~495 nm for fluorescein).
-
Collect the fractions containing the dual-labeled probe.
SEC Purification:
-
Exchange the buffer of the collected fractions to a desired storage buffer (e.g., PBS) using a desalting column (SEC).
-
This step also removes any remaining small molecule impurities.
Characterization of the Final Product
The purity and identity of the final fluorescently labeled PEG-oligonucleotide probe should be confirmed by:
-
UV-Vis Spectroscopy: To determine the concentration of the oligonucleotide and the dye, and to calculate the degree of labeling (DOL).
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product.
-
Fluorimetry: To verify the fluorescence properties of the probe.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a fluorescently labeled PEG-oligonucleotide probe. The actual results may vary depending on the specific oligonucleotide sequence, fluorescent dye, and reaction conditions.
| Parameter | Value | Reference |
| Activation Step | ||
| Molar Ratio (PEG:EDC:NHS) | 1:5:2 | |
| Reaction Time | 1 hour | |
| Conjugation Step | ||
| Molar Ratio (Activated PEG:Oligo) | 10:1 | |
| Reaction Time | 2-4 hours | |
| Labeling Step | ||
| Molar Ratio (PEG-Oligo:Dye) | 1:5 | |
| Reaction Time | 2 hours | |
| Purification | ||
| Purity after dual HPLC | >90% | |
| Final Product | ||
| Degree of Labeling (DOL) | 0.8 - 1.0 | |
| Overall Yield | 15-30% |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of the fluorescently labeled probe.
Application in a FRET-Based Signaling Pathway Assay
Caption: FRET-based assay to monitor protein-protein interactions in a signaling pathway.
References
Application Notes and Protocols for the Synthesis of a Biotinylated Derivative using Hydroxy-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a fundamental technique in biotechnology and drug development. The high-affinity, non-covalent interaction between biotin and streptavidin or avidin is leveraged in a myriad of applications, including immunoassays, affinity chromatography, and targeted drug delivery. The incorporation of a polyethylene glycol (PEG) spacer, such as a 10-unit PEG chain, between the biotin moiety and the target molecule offers significant advantages. The hydrophilic PEG linker can enhance the solubility of the conjugate, reduce steric hindrance for biotin-streptavidin binding, and minimize non-specific interactions.[1][2]
This document provides a detailed protocol for the synthesis of a biotinylated derivative utilizing a Hydroxy-PEG10-acid linker. The strategy involves a two-step process:
-
Activation of this compound: The terminal carboxylic acid of the PEG linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester that is reactive towards primary amines.[3][4][5]
-
Conjugation with Amine-Functionalized Biotin: The activated PEG linker is then reacted with an amine-containing biotin derivative to form a stable amide bond, yielding the final biotinylated product.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| This compound | BroadPharm | BP-24490 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) | Thermo Fisher Scientific | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |
| Amine-PEG2-Biotin (or other amine-functionalized biotin) | BroadPharm | BP-21952 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Sigma-Aldrich | M3671 |
| Phosphate-Buffered Saline (PBS) | Sigma-Aldrich | P4417 |
| Dialysis Tubing (e.g., 3.5 kDa MWCO) | Thermo Fisher Scientific | 66333 |
| HABA/Avidin Assay Kit | Thermo Fisher Scientific | 28010 |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid terminus of this compound to form an amine-reactive NHS ester.
1. Reagent Preparation:
- Allow all reagents to equilibrate to room temperature before use.
- Prepare a 0.1 M MES buffer with 0.5 M NaCl, adjusted to pH 4.7-6.0.
- Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
2. Activation Reaction:
- In a reaction vial, add the desired amount of this compound from the stock solution.
- Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.
- The reaction can be performed in anhydrous DMF or in the MES buffer. For aqueous activation, dissolve the EDC and NHS in the MES buffer immediately before adding to the this compound solution.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Note: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions. Proceed immediately to the conjugation step (Protocol 2). Do not store the activated reagent.
Protocol 2: Conjugation of Activated this compound with Amine-Functionalized Biotin
This protocol details the reaction of the activated Hydroxy-PEG10-NHS ester with an amine-containing biotin derivative.
1. Reagent Preparation:
- Prepare a 10 mg/mL stock solution of Amine-PEG2-Biotin in PBS (pH 7.4).
2. Conjugation Reaction:
- Add a 1.1 to 1.5-fold molar excess of the Amine-PEG2-Biotin solution to the activated Hydroxy-PEG10-NHS ester solution from Protocol 1.
- If the activation was performed in an organic solvent, ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain the solubility of all components.
- If the activation was performed in MES buffer, the pH of the reaction mixture can be raised to 7.2-7.5 by adding PBS to optimize the reaction with the primary amine.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
3. Quenching the Reaction:
- To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the Biotinylated Derivative
Purification is crucial to remove unreacted reagents and byproducts.
1. Dialysis:
- Transfer the quenched reaction mixture to a dialysis tubing with an appropriate molecular weight cut-off (e.g., 3.5 kDa).
- Dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours.
2. Size-Exclusion Chromatography (SEC):
- For smaller scale purifications or to remove smaller molecule impurities, a desalting column (e.g., Sephadex G-25) can be used.
- Equilibrate the column with PBS (pH 7.4).
- Apply the reaction mixture to the column and collect the fractions containing the higher molecular weight biotinylated product.
Protocol 4: Characterization of the Biotinylated Derivative
1. Mass Spectrometry:
- Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). An increase in mass corresponding to the addition of the biotin-PEG moiety is expected.
2. HABA Assay for Biotin Quantification:
- The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin in the sample.
- The assay is based on the displacement of HABA from the HABA/avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.
- Procedure:
- Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.
- Measure the initial absorbance of the HABA/Avidin solution at 500 nm.
- Add a known concentration of the purified biotinylated derivative to the HABA/Avidin solution.
- Incubate for 5-10 minutes at room temperature.
- Measure the final absorbance at 500 nm.
- Calculate the biotin concentration using the change in absorbance and Beer's Law, with the extinction coefficient of the HABA/avidin complex being 34,000 M⁻¹cm⁻¹.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Activation Reaction | ||
| Molar excess of EDC to PEG-acid | 2 - 5 fold | |
| Molar excess of NHS to PEG-acid | 1.2 - 2 fold | |
| Activation pH | 4.7 - 6.0 (in MES buffer) | |
| Activation Time | 15 - 30 minutes | |
| Conjugation Reaction | ||
| Molar excess of Amine-Biotin to PEG-acid | 1.1 - 1.5 fold | |
| Conjugation pH | 7.2 - 7.5 (in PBS) | |
| Conjugation Time | 2 hours at RT or overnight at 4°C | |
| Characterization | ||
| HABA/Avidin Extinction Coefficient at 500 nm | 34,000 M⁻¹cm⁻¹ | |
| Expected Mass Shift (MALDI-TOF/ESI-MS) | Corresponds to the mass of the biotin-PEG derivative |
Visualizations
Caption: Experimental workflow for the synthesis of a biotinylated derivative.
Caption: Chemical pathway for EDC/NHS-mediated biotinylation.
References
Revolutionizing Bioconjugation: Hydroxy-PEG10-acid as a Versatile Linker for Solid Supports
Application Note
Introduction
The covalent attachment of molecules to solid supports is a cornerstone of modern biotechnology and drug development, enabling high-throughput screening, solid-phase synthesis of peptides and oligonucleotides, and the development of targeted drug delivery systems. The choice of a linker molecule is critical to the success of these applications, as it dictates the efficiency of immobilization, the stability of the conjugate, and the accessibility of the tethered molecule for biological interactions. Hydroxy-PEG10-acid is a heterobifunctional polyethylene glycol (PEG) linker that offers a unique combination of hydrophilicity, biocompatibility, and defined length, making it an ideal candidate for a wide range of bioconjugation applications. This document provides detailed application notes and protocols for the use of this compound in linking molecules to solid supports.
The structure of this compound, featuring a terminal hydroxyl group and a carboxylic acid separated by a 10-unit PEG chain, allows for a two-step, orthogonal conjugation strategy. This enables the oriented immobilization of molecules, which is often crucial for preserving their biological activity. The hydrophilic PEG spacer minimizes non-specific binding to the solid support and enhances the solubility and stability of the conjugated molecule.
Key Applications
-
Solid-Phase Peptide and Oligonucleotide Synthesis: The hydroxyl group can be anchored to a solid support, leaving the carboxylic acid available for the initiation of peptide or oligonucleotide chain elongation.
-
Affinity Chromatography: Immobilization of ligands via the this compound linker allows for the creation of affinity matrices with reduced steric hindrance and improved binding capacity.
-
Drug Delivery Systems: Payloads can be attached to solid nanoparticles or other carriers through this linker, with the PEG chain enhancing circulation time and reducing immunogenicity.[1]
-
Surface Modification: Modification of surfaces with this compound can improve their biocompatibility and reduce protein adsorption.
Data Presentation
A summary of key quantitative data related to the use of PEG linkers on solid supports is presented in the tables below. It is important to note that specific values for this compound may vary depending on the solid support, the molecule being conjugated, and the reaction conditions.
Table 1: Typical Loading Capacities of PEG Linkers on Various Solid Supports
| Solid Support | Functional Group | Typical Loading Capacity (µmol/g) |
| Aminomethyl Polystyrene | Amine | 50 - 200 |
| Carboxylated Polystyrene | Carboxyl | 100 - 500 |
| Silica Gel | Silanol (Hydroxyl) | 100 - 300 |
| Controlled Pore Glass (CPG) | Amine/Carboxyl | 80 - 120 |
Table 2: Comparison of Linkage Stability
| Linkage Type | Formed From | Stability to Acidic Conditions | Stability to Basic Conditions |
| Amide Bond | Carboxylic Acid + Amine | High | High |
| Ester Bond | Carboxylic Acid + Hydroxyl | Labile | Labile |
| Ether Bond | Hydroxyl + Halide/Tosylate | High | High |
Experimental Protocols
This section provides detailed protocols for the key steps involved in using this compound to link molecules to solid supports.
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Solid Support
This protocol describes the attachment of the carboxylic acid terminus of this compound to a solid support functionalized with primary amine groups, resulting in a stable amide bond.
Materials:
-
Amine-functionalized solid support (e.g., aminomethyl polystyrene, aminated silica)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF, for capping)
-
Methanol
Procedure:
-
Swelling the Support: Swell the amine-functionalized solid support in DMF for 1-2 hours.
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.5 equivalents relative to the loading capacity of the support) and NHS (1.5 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen support.
-
Add the activated this compound solution to the support.
-
Shake or stir the mixture at room temperature for 4-12 hours.
-
-
Washing:
-
Drain the reaction mixture and wash the support sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
-
Capping of Unreacted Amines:
-
Treat the support with a 20% solution of piperidine in DMF for 30 minutes to cap any unreacted amine groups.
-
Wash the support as described in step 4.
-
-
Drying: Dry the functionalized support under vacuum.
Protocol 2: Immobilization of this compound onto a Carboxyl-Functionalized Solid Support (Mitsunobu Reaction)
This protocol utilizes the Mitsunobu reaction to form an ester linkage between the hydroxyl group of this compound and a carboxylated solid support. This method proceeds with inversion of configuration at the alcohol carbon.
Materials:
-
Carboxyl-functionalized solid support (e.g., carboxylated polystyrene)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swelling the Support: Swell the carboxyl-functionalized solid support in anhydrous THF for 1-2 hours.
-
Pre-activation Mixture:
-
In a separate flask, dissolve this compound (1.5 equivalents relative to the loading capacity of the support) and Triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
-
Coupling Reaction:
-
Drain the THF from the swollen support.
-
Add the pre-activation mixture to the support.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and shake or stir for 12-24 hours.
-
-
Washing:
-
Drain the reaction mixture and wash the support sequentially with THF (3 times), DCM (3 times), and Methanol (3 times).
-
-
Drying: Dry the functionalized support under vacuum.
Protocol 3: Coupling a Primary Amine-Containing Molecule to the Immobilized this compound
This protocol describes the attachment of a molecule containing a primary amine (e.g., a peptide, small molecule, or protein) to the free carboxylic acid of the support-bound this compound.
Materials:
-
This compound functionalized solid support (from Protocol 1 or 2)
-
Primary amine-containing molecule
-
EDC and NHS
-
Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 for proteins, or an organic base like Diisopropylethylamine (DIPEA) in DMF for small molecules)
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0)
-
Washing buffers
Procedure:
-
Swelling the Support: Swell the functionalized support in the appropriate reaction solvent (e.g., DMF or PBS).
-
Activation of Carboxylic Acid:
-
Add a solution of EDC (3 equivalents) and NHS (3 equivalents) in the reaction solvent to the swollen support.
-
Shake or stir at room temperature for 1 hour to activate the terminal carboxylic acid groups.
-
-
Washing: Wash the support with the reaction solvent to remove excess activating agents.
-
Coupling Reaction:
-
Dissolve the amine-containing molecule in the appropriate buffer.
-
Add the solution of the amine-containing molecule to the activated support.
-
Shake or stir the mixture at room temperature for 2-4 hours, or overnight at 4°C for sensitive biomolecules.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to cap any unreacted NHS esters.
-
Shake for 30 minutes.
-
-
Final Washing: Wash the support extensively with the appropriate buffers to remove any non-covalently bound molecules.
Mandatory Visualizations
Caption: Workflow for immobilizing this compound on an amine support.
Caption: Workflow for coupling a molecule to a PEG-functionalized support.
Caption: Logical relationship of components in a solid-support conjugate.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydroxy-PEG10-acid Conjugation
Welcome to the technical support center for Hydroxy-PEG10-acid conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker containing a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a 10-unit polyethylene glycol (PEG) spacer.[1][2][3] Its primary use is in bioconjugation, where it can be linked to proteins, peptides, or other molecules to improve their solubility, stability, and pharmacokinetic properties.[4] The carboxylic acid is typically activated to react with primary amines (e.g., on lysine residues), while the hydroxyl group can be used for further modification.[5]
Q2: Why is the this compound provided as a sodium salt?
The free acid form of this compound can be unstable. The terminal hydroxyl group can react with the carboxylic acid of another molecule, leading to self-polymerization. The sodium salt form is stable for storage and shipping, preventing this unwanted side reaction.
Q3: What is the general reaction mechanism for conjugating this compound to a primary amine?
The most common method is a two-step carbodiimide coupling reaction.
-
Activation: The carboxylic acid group is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a semi-stable NHS ester.
-
Conjugation: The NHS ester then reacts with a primary amine on the target molecule (e.g., a protein or peptide) to form a stable amide bond.
Below is a diagram illustrating the general experimental workflow.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]
- 3. This compound sodium salt | BroadPharm [broadpharm.com]
- 4. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing EDC/NHS Coupling to Hydroxy-PEG10-acid
Welcome to the technical support center for optimizing the molar ratio of EDC/NHS to Hydroxy-PEG10-acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of EDC and NHS to my this compound?
A4: The ideal molar ratio can differ based on the specific molecules involved in the coupling reaction. A common starting point is a molar excess of both EDC and NHS in relation to the carboxyl-containing molecule.[1] A frequently recommended initial ratio is 1:10:25 for the carboxyl-containing protein to EDC and NHS, respectively.[2] Other recommendations suggest a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[1] It is often necessary to optimize these ratios to obtain the highest possible yield.[2]
Q2: What is the optimal pH for EDC/NHS coupling reactions?
A2: The EDC/NHS coupling process consists of two main steps, each with its own ideal pH range. The activation of carboxyl groups with EDC is most effective in an acidic environment, typically between pH 4.5 and 6.0.[1] The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, from 7.0 to 8.5. For a two-step protocol, it is advisable to perform the activation in a buffer like MES at a pH of 5-6, and then increase the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.
Q3: What are the recommended buffers for this reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a commonly used and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other options include borate buffer or sodium bicarbonate buffer.
Avoid using buffers such as Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.
Q4: How should I prepare and store my EDC and NHS reagents?
A4: Both EDC and NHS are sensitive to moisture and must be handled carefully to preserve their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, let the reagent vials warm to room temperature to prevent condensation. After use, promptly reseal the vial and store it under dry conditions. For frequent use, preparing single-use aliquots is recommended to minimize exposure to moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Coupling Yield | Inactive Reagents | EDC and NHS are sensitive to moisture. Use fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Suboptimal pH | Verify the pH of your reaction buffers. Use MES buffer at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.0-8.5 for the coupling step. | |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction. Use recommended buffers like MES for activation and PBS for coupling. | |
| Hydrolysis of Intermediates | The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis. Perform the reaction steps as quickly as possible after reagent addition. | |
| Precipitation During Reaction | Protein/Molecule Aggregation | The change in pH or the addition of reagents can sometimes cause proteins or other molecules to aggregate. Ensure your molecule is soluble and stable in the chosen reaction buffers. |
| High EDC Concentration | In some instances, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observe precipitation, try reducing the concentration. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Coupling
This protocol is designed for coupling this compound to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare stock solutions in anhydrous DMSO or fresh Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Add EDC and NHS to the this compound solution. Refer to the table below for starting molar ratios.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent side reactions, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Amine-containing Molecule:
-
Immediately add the activated this compound solution to the amine-containing molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and byproducts.
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Molar Ratio (Carboxyl:EDC:NHS) | Start with 1:2:2 to 1:10:10 | Optimization is often required. A common starting point for protein conjugation is 1:10:25. |
| Activation pH | 4.5 - 6.0 | Use of MES buffer is recommended. |
| Coupling pH | 7.0 - 8.5 | Use of PBS or borate buffer is recommended. |
| Activation Time | 15 - 30 minutes | |
| Coupling Time | 2 hours to overnight |
Visualizations
Caption: EDC/NHS reaction mechanism for amide bond formation.
Caption: Experimental workflow for EDC/NHS coupling.
References
Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions
Welcome to our technical support center for EDC/NHS coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that can occur during EDC/NHS coupling, and how can I minimize them?
A1: The most common side reactions in EDC/NHS chemistry are hydrolysis of the reactive intermediates and the formation of an N-acylurea byproduct.[1][2] To minimize these, it is crucial to control the reaction pH, use the appropriate buffers, and consider a two-step coupling protocol.[3]
-
Hydrolysis: Both the initial O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxyl group and reduces coupling efficiency. Hydrolysis of the NHS ester is more pronounced at higher pH values.
-
N-acylurea Formation: This side reaction involves the rearrangement of the O-acylisourea intermediate to form a stable, unreactive N-acylurea. This is more likely to occur with carboxyl groups located in hydrophobic environments.
-
Intramolecular/Intermolecular Polymerization: If the molecule you are activating with EDC also contains primary amines, unwanted self-reaction or polymerization can occur.
To avoid these issues, a two-step reaction is often recommended. First, activate the carboxyl groups with EDC and NHS at a slightly acidic pH (e.g., in MES buffer). Then, quench or remove the excess EDC and raise the pH before adding your amine-containing molecule.
Q2: What is the optimal pH for EDC/NHS coupling?
A2: A two-step pH process is highly recommended for optimal results.
-
Activation Step: The activation of carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0. This acidic environment minimizes the hydrolysis of EDC.
-
Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.2 to 8.5. At this pH, the primary amine is deprotonated and more nucleophilic, leading to a more efficient reaction.
Q3: Which buffers should I use for my EDC/NHS coupling reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Buffer (pH 4.5-6.0): 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a common and effective choice.
-
Coupling Buffer (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer are good options. Borate buffer can also be used.
Q4: How should I prepare and store my EDC and NHS reagents?
A4: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation.
-
Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions.
Q5: How can I stop (quench) the EDC/NHS coupling reaction?
A5: Quenching the reaction is important to deactivate any remaining reactive groups.
-
To Quench EDC: 2-Mercaptoethanol can be added to a final concentration of 20 mM to quench the EDC in a two-step protocol before adding the amine-containing molecule.
-
To Quench NHS Esters: After the coupling reaction, hydroxylamine can be added to a final concentration of 10-50 mM to hydrolyze unreacted NHS esters. Alternatively, buffers containing primary amines like Tris or glycine can be used to cap any remaining active sites.
Troubleshooting Guide
Issue: Low or No Coupling Yield
This is a frequent issue in EDC/NHS chemistry. The root cause can often be traced to reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a two-step pH protocol: activation at pH 4.5-6.0 and coupling at pH 7.2-8.5. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation and prepare solutions immediately before use. |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates. Use recommended buffers like MES for activation and PBS for coupling. |
| Hydrolysis of Intermediates | The O-acylisourea and NHS ester intermediates are susceptible to hydrolysis. Perform the reaction steps as promptly as possible after adding the reagents. |
| Insufficient Reagent Concentration | A molar excess of EDC and NHS over the carboxyl groups is generally recommended. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS. |
Issue: Precipitation During the Reaction
Precipitation of your biomolecule during the coupling reaction can significantly lower your yield.
| Potential Cause | Recommended Action |
| Protein Aggregation | The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility. |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observe precipitation, try reducing the concentration. |
| Insoluble Byproduct | If using DCC in organic solvents, the dicyclohexylurea (DCU) byproduct is insoluble and will precipitate. This is less of an issue with the water-soluble EDC, as its urea byproduct is also water-soluble. |
Quantitative Data
The stability of the reactive intermediates in EDC/NHS coupling is highly dependent on pH. The following table summarizes the half-life of NHS esters at different pH values, illustrating the importance of pH control.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
The hydrolysis of EDC itself is also pH-dependent, with increased rates at more acidic pH values.
| pH | Temperature (°C) | Half-life of EDC |
| 7.0 | 25 | 37 hours |
| 6.0 | 25 | 20 hours |
| 5.0 | 25 | 3.9 hours |
Experimental Protocols
Two-Step EDC/NHS Coupling Protocol for Proteins
This protocol is adapted from Grabarek and Gergely and is designed to couple two proteins without affecting the carboxyl groups of the second protein.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Protein #1 (with carboxyl groups): Prepared in Activation Buffer
-
Protein #2 (with amine groups): Prepared in Coupling Buffer
-
EDC
-
NHS or Sulfo-NHS
-
Quenching Solution (optional): 2-Mercaptoethanol
-
Final Quenching Solution: Hydroxylamine•HCl
-
Desalting Column
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Activation of Protein #1:
-
To your solution of Protein #1, add EDC (e.g., to a final concentration of 2 mM) and NHS (e.g., to a final concentration of 5 mM).
-
Incubate for 15 minutes at room temperature.
-
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.
-
-
Removal of Excess Reagents:
-
Remove excess EDC, NHS, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS).
-
-
Coupling to Protein #2:
-
Add Protein #2 to the activated Protein #1 solution. A 1:1 molar ratio is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Final Quenching:
-
Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the final conjugate using a desalting column or other appropriate chromatography method to remove quenching reagents and byproducts.
-
Visualizations
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Caption: Key side reactions of the O-acylisourea intermediate.
Caption: Troubleshooting workflow for low EDC/NHS coupling efficiency.
References
Technical Support Center: Purification of PEGylated Molecules
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of PEGylated molecules, with a specific focus on the removal of unreacted Hydroxy-PEG10-acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from my reaction mixture?
There are several effective methods to separate your PEGylated product from unreacted this compound. The choice of method depends on the properties of your target molecule (e.g., protein, peptide, small molecule), its size, and the scale of your purification. The most common techniques include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Since the PEGylated conjugate will be larger than the unreacted this compound, SEC is a very effective method for removal.[][2][3]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. The attachment of the neutral PEG chain can shield the charges on the surface of a protein, altering its interaction with the IEX resin compared to the unreacted, charged this compound.[][3]
-
Reverse Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. It is widely used for the purification of peptides and small proteins and can be effective in separating PEGylated conjugates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While not as universally applied as other methods, it can be a useful supplementary tool for purifying PEGylated proteins.
-
Dialysis and Ultrafiltration (Membrane Filtration): These methods separate molecules based on molecular weight cutoff (MWCO) membranes. They are simple and cost-effective for removing small molecules like unreacted PEG linkers from much larger PEGylated proteins.
Q2: My target molecule is a large protein. What is the most straightforward method to remove the much smaller this compound?
For large proteins, dialysis or ultrafiltration is often the simplest and most cost-effective method. By choosing a membrane with a molecular weight cutoff (MWCO) that is significantly larger than the this compound (MW: 530.6 g/mol ) but smaller than your PEGylated protein, you can efficiently remove the unreacted PEG linker.
Q3: I am working with a peptide that is close in size to the this compound. Which method would be most suitable?
When the size difference is not significant, Reverse Phase Chromatography (RPC) or Ion Exchange Chromatography (IEX) are generally the preferred methods. RPC separates based on hydrophobicity, and the addition of the PEG chain will alter the elution profile of your peptide. IEX can also be effective if the net charge of your peptide is sufficiently different from the this compound.
Q4: Can I use a combination of methods for higher purity?
Yes, a multi-step purification strategy is often employed to achieve high purity. For example, you could perform an initial bulk removal of unreacted PEG using dialysis or ultrafiltration, followed by a high-resolution polishing step using SEC or IEX to separate any remaining impurities.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Significant amount of unreacted this compound remains after purification. | Incomplete reaction: The PEGylation reaction may not have gone to completion. | Optimize your reaction conditions (e.g., stoichiometry, reaction time, pH). |
| Inappropriate purification method: The chosen method may not have sufficient resolution to separate the unreacted PEG from your product. | Consider a different purification technique or a combination of methods. For example, if SEC is not providing adequate separation, try IEX or RPC. | |
| Incorrect parameters for the chosen method: For example, the wrong MWCO for dialysis/ultrafiltration, or an inappropriate gradient for chromatography. | Carefully review and optimize the parameters of your purification protocol. | |
| Low yield of the PEGylated product. | Non-specific binding to the purification media: Your PEGylated product may be adsorbing to the chromatography resin or membrane. | Modify your buffer conditions (e.g., change pH, ionic strength, or add organic modifiers for RPC). Consider a different type of chromatography resin. |
| Product loss during dialysis/ultrafiltration: The MWCO of the membrane may be too large, allowing your product to pass through. | Select a membrane with a more appropriate MWCO. | |
| Difficulty separating PEGylated product from un-PEGylated starting material. | Similar physicochemical properties: The addition of the PEG chain may not have sufficiently altered the size or charge of your molecule for effective separation by SEC or IEX. | In this case, RPC or HIC, which separate based on hydrophobicity, may provide better resolution. |
Experimental Protocols
Size Exclusion Chromatography (SEC)
This protocol provides a general workflow for removing unreacted this compound using SEC.
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated product and the unreacted PEG.
-
Buffer Preparation: Prepare a mobile phase that is compatible with your sample and the column. A common choice is phosphate-buffered saline (PBS).
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve your reaction mixture in the mobile phase. Filter the sample to remove any particulates.
-
Injection and Elution: Inject the prepared sample onto the column. The larger PEGylated molecules will elute first, followed by the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing your purified PEGylated product.
Caption: Workflow for purification by Size Exclusion Chromatography (SEC).
Ion Exchange Chromatography (IEX)
This protocol outlines the steps for separating unreacted this compound using IEX.
Methodology:
-
Resin Selection: Choose an IEX resin (anion or cation exchange) based on the net charge of your target molecule at the desired pH.
-
Buffer Preparation: Prepare a binding buffer (low ionic strength) and an elution buffer (high ionic strength). Ensure the pH is controlled to maintain the desired charge on your molecule.
-
Column Packing and Equilibration: Pack the column with the selected resin and equilibrate it with the binding buffer.
-
Sample Loading: Load the sample, dissolved in the binding buffer, onto the column. The unreacted this compound and the PEGylated product will bind to the resin based on their charge.
-
Washing: Wash the column with the binding buffer to remove any unbound impurities.
-
Elution: Apply a gradient of increasing ionic strength (by mixing the binding and elution buffers) to elute the bound molecules. Molecules with weaker ionic interactions will elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified product.
Caption: Workflow for purification by Ion Exchange Chromatography (IEX).
Dialysis / Ultrafiltration
This protocol describes the use of membrane filtration to remove unreacted this compound.
Methodology:
-
Membrane Selection: Choose a dialysis membrane or ultrafiltration disc with a Molecular Weight Cut-Off (MWCO) that is at least 10 times smaller than your PEGylated product but significantly larger than the this compound (MW ~530 Da). A 3-5 kDa MWCO is often a good starting point for larger proteins.
-
Sample Preparation: Place your reaction mixture into the dialysis tubing or the ultrafiltration device.
-
Dialysis: If using dialysis, immerse the sealed tubing in a large volume of an appropriate buffer. Stir the buffer gently. Change the buffer several times over a period of 24-48 hours to ensure complete removal of the small molecules.
-
Ultrafiltration: If using ultrafiltration, apply pressure (e.g., via centrifugation or a gas source) to force the buffer and small molecules through the membrane, while retaining the larger PEGylated product. This can be performed as a concentration step followed by diafiltration (adding fresh buffer and repeating the process) to wash out the unreacted PEG.
-
Product Recovery: Collect the retentate, which contains your purified PEGylated product.
Caption: Workflow for purification by Dialysis or Ultrafiltration.
References
Navigating the Complexities of PEGylated Protein Characterization: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biopharmaceuticals, including improved stability, prolonged circulation half-life, and reduced immunogenicity.[1][2] However, the characterization of these modified proteins presents significant analytical challenges due to the inherent heterogeneity of the PEGylation reaction and the physicochemical properties of PEG itself.[3][4] This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers in overcoming common hurdles encountered during the characterization of PEGylated proteins.
Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Question: My PEGylated protein appears as a broad peak or multiple peaks in Size-Exclusion Chromatography (SEC-HPLC). What could be the cause and how can I resolve it?
Answer: This is a common observation and can stem from several factors:
-
Heterogeneity of PEGylation: The PEGylation reaction can result in a mixture of protein species with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated) and at different sites (positional isomers).[4] This heterogeneity in size and shape leads to peak broadening or the appearance of multiple, often poorly resolved, peaks.
-
Polydispersity of PEG: The PEG reagent itself may have a distribution of molecular weights, which contributes to the heterogeneity of the final conjugate.
-
Aggregation: PEGylation can sometimes induce protein aggregation, leading to the formation of high-molecular-weight species that elute earlier than the desired conjugate.
-
Interaction with the SEC column: Non-ideal interactions between the PEGylated protein and the stationary phase can also cause peak distortion.
Troubleshooting Steps:
-
Optimize the PEGylation Reaction: To minimize heterogeneity, carefully control the molar ratio of PEG to protein and other reaction conditions such as pH, temperature, and reaction time. Consider using site-specific PEGylation techniques if possible.
-
Employ Orthogonal HPLC Methods: For better separation of isoforms, complement SEC with other HPLC techniques like Reversed-Phase (RP-HPLC) or Ion-Exchange (IEX-HPLC), which separate based on hydrophobicity and charge, respectively.
-
Use High-Resolution Columns: Select SEC columns with a pore size appropriate for the expected hydrodynamic radius of your PEGylated protein.
-
Incorporate Advanced Detectors: Couple your HPLC system with a Multi-Angle Light Scattering (MALS) detector to determine the absolute molar mass of each eluting species, helping to distinguish between different PEGylated forms and aggregates.
A general workflow for troubleshooting SEC-HPLC results is outlined below:
Caption: Troubleshooting workflow for broad or multiple peaks in SEC-HPLC.
Question: I am having difficulty quantifying the amount of unreacted (free) PEG in my sample. Why is this challenging and what methods can I use?
Answer: Quantifying free PEG is difficult primarily because PEG lacks a strong chromophore, making it invisible to standard UV detection at 280 nm, which is typically used for protein detection.
Recommended Solutions:
-
Charged Aerosol Detector (CAD): This detector provides a near-universal response to non-volatile analytes, including PEG, and can be used in-line with your HPLC system.
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal detector that can quantify non-volatile compounds like PEG.
-
Refractive Index (RI) Detector: An RI detector can also be used to detect PEG, as its refractive index differs from that of the mobile phase.
A comparison of these detection methods is provided below:
| Detector | Principle | Advantages | Disadvantages |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, charges the resulting particles, and measures the charge. | High sensitivity, universal response for non-volatile analytes. | Requires a volatile mobile phase. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates the solvent, and measures light scattered by the remaining analyte particles. | Universal response for non-volatile analytes. | Requires a volatile mobile phase; response can be non-linear. |
| Refractive Index (RI) Detector | Measures the difference in refractive index between the sample and the mobile phase. | Universal detector. | Lower sensitivity compared to CAD/ELSD; sensitive to temperature and pressure fluctuations; not compatible with gradient elution. |
Question: My Mass Spectrometry (MS) data for the PEGylated protein is complex and difficult to interpret. What are the common challenges and how can I improve my results?
Answer: The analysis of PEGylated proteins by MS is complicated by several factors:
-
Polydispersity of PEG: This leads to a distribution of masses for the PEGylated protein, resulting in a series of peaks.
-
Heterogeneous PEGylation: Multiple PEGylation sites and varying degrees of PEGylation create a complex mixture of species with different masses.
-
Increased Charging: The presence of PEG can lead to a broad charge state distribution in ESI-MS, further complicating the spectrum.
Troubleshooting and Optimization Strategies:
-
Sample Preparation:
-
Purification: Fractionate the sample using HPLC (SEC, IEX, or RP-HPLC) prior to MS analysis to reduce heterogeneity.
-
Charge Reduction: Investigate different sample preparation methods, such as using organic acids and solvents (e.g., methanol, acetonitrile), to reduce the charge state and simplify the ESI-MS spectrum.
-
-
MS Technique Selection:
-
MALDI-TOF MS: This technique is often better for analyzing heterogeneous mixtures as it typically produces singly charged ions, resulting in simpler spectra.
-
ESI-MS: While more complex, ESI-MS coupled with high-resolution instruments like Orbitrap can provide accurate mass measurements. Consider deconvolution algorithms to simplify the charge state distribution.
-
-
Peptide Mapping: To identify the specific sites of PEGylation, digest the PEGylated protein with an enzyme (e.g., trypsin) and analyze the resulting peptide mixture by LC-MS/MS. PEGylated peptides will have a characteristic mass shift.
The logical flow for improving MS analysis is depicted below:
Caption: Logical workflow for troubleshooting complex mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in characterizing PEGylated proteins?
The main challenges stem from the heterogeneity introduced by the PEGylation process. This includes:
-
Degree of PEGylation: Determining the exact number of PEG molecules attached to each protein.
-
Site of PEGylation: Identifying the specific amino acid residues where PEG is attached.
-
Polydispersity: The inherent size distribution of the PEG polymer itself adds to the complexity.
-
Structural Changes: PEGylation can alter the protein's conformation, which may impact its biological activity.
-
Quantification of Reagents: Difficulty in detecting and quantifying unreacted PEG due to its lack of a UV chromophore.
Q2: Which HPLC method is best for analyzing my PEGylated protein?
The choice of HPLC method depends on the specific information you need. A multi-method approach is often necessary for comprehensive characterization.
| HPLC Method | Principle of Separation | Primary Application |
| Size-Exclusion (SEC-HPLC) | Hydrodynamic volume (size) | Separating aggregates, unreacted protein, and PEGylated conjugates; assessing purity. |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Separating positional isomers and species with different degrees of PEGylation. |
| Ion-Exchange (IEX-HPLC) | Net surface charge | Separating species with different numbers of PEG chains, as PEGylation can mask charged residues. |
| Hydrophobic Interaction (HIC-HPLC) | Hydrophobicity (under non-denaturing conditions) | Orthogonal method for purity assessment and separation of isoforms. |
Q3: How does PEGylation affect the biological activity of a protein, and how can I measure this?
PEGylation can sometimes decrease a protein's biological activity due to steric hindrance, where the PEG chain blocks the active site or binding domains. It is crucial to perform functional assays to assess the bioactivity of the PEGylated protein compared to the unmodified protein. The specific assay will depend on the protein's function (e.g., enzyme kinetics assays, cell-based proliferation assays, or receptor binding assays).
Q4: Can I use Dynamic Light Scattering (DLS) to characterize my PEGylated protein?
Yes, DLS is a useful technique for measuring the hydrodynamic diameter of the PEGylated protein in solution. It can confirm the increase in size upon PEGylation and can also be used to detect the presence of aggregates. However, DLS provides an average size and polydispersity index (PDI) and does not offer the high-resolution separation of different PEGylated species that HPLC can provide.
Experimental Protocols
Protocol 1: General Method for SEC-HPLC Analysis of PEGylated Proteins
This protocol provides a starting point for separating PEGylated proteins based on size.
-
System: An HPLC system equipped with a UV detector and preferably a MALS and/or RI detector.
-
Column: A size-exclusion column suitable for the molecular weight range of your protein and its PEGylated forms (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution to minimize non-specific interactions (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). Ensure the mobile phase is filtered and degassed.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection:
-
UV at 280 nm for the protein component.
-
MALS for absolute molecular weight determination.
-
RI for detecting all components, including free PEG.
-
-
Sample Preparation: Dilute the sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection Volume: 20 - 100 µL.
-
Data Analysis: Integrate the peaks and, if using MALS, calculate the molar mass across each peak to identify aggregates, monomer, and different PEGylated species.
Protocol 2: Peptide Mapping for Identification of PEGylation Sites
This protocol outlines the general steps for identifying the location of PEG attachment.
-
Purification: Purify the PEGylated protein of interest, ideally isolating a specific isoform (e.g., mono-PEGylated) using preparative HPLC.
-
Denaturation and Reduction: Denature the protein in a solution containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine-HCl) and reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).
-
Alkylation: Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Buffer Exchange: Remove the denaturant and other reagents by dialysis or buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Enzymatic Digestion: Digest the protein with a specific protease, such as trypsin, overnight at 37°C.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using a C18 reversed-phase column on an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs MS1 scans followed by MS2 fragmentation of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from their fragmentation spectra.
-
Search for the expected mass modification on potential PEGylation sites (e.g., lysine residues for NHS-ester PEGylation). The mass of the PEG moiety will need to be specified as a variable modification.
-
Manually validate the MS/MS spectra of identified PEGylated peptides to confirm the site of attachment.
-
References
Technical Support Center: Improving Antibody-Drug Conjugation Efficiency
Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2] It is considered a critical quality attribute because it directly impacts the ADC's therapeutic window by influencing its efficacy, toxicity, stability, and pharmacokinetics (PK).[1][3] An optimal DAR is crucial; a low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation.[]
Q2: What is a typical optimal DAR range?
A2: While the optimal DAR must be determined empirically for each specific ADC, a range of 2 to 4 is often considered a good starting point, balancing efficacy and safety. However, some highly effective ADCs may have a higher DAR. For instance, Enhertu® (trastuzumab deruxtecan) has a DAR of approximately 8.
Q3: What are the primary causes of ADC aggregation?
A3: ADC aggregation is a significant challenge that can compromise the stability, efficacy, and safety of the therapeutic. The primary causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface can expose or create hydrophobic patches, leading to self-association.
-
Unfavorable Buffer Conditions: Suboptimal pH, low or high salt concentrations, and the presence of certain organic solvents can promote aggregation. Operating near the antibody's isoelectric point (pI) is a common cause, as protein solubility is at its minimum.
-
High DAR: A higher drug loading increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Conjugation Chemistry: The specific chemistry used for conjugation can influence the stability of the final ADC.
Q4: How do I choose between lysine and cysteine conjugation?
A4: The choice between lysine and cysteine conjugation depends on the desired properties of the final ADC.
-
Lysine Conjugation: Targets the amine groups of lysine residues, which are abundant on the antibody surface. This method is well-established but typically results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.
-
Cysteine Conjugation: Involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. This approach offers more control over the conjugation sites and can lead to a more homogeneous product with a defined DAR, particularly when using engineered cysteine residues.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
If you are observing a lower-than-expected DAR, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Incomplete Antibody Reduction (Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation temperature, and reaction time. Verify the number of free thiols per antibody using Ellman's assay before proceeding with conjugation. |
| Suboptimal Reaction Conditions | Ensure the reaction pH is within the optimal range for the chosen chemistry (e.g., pH 6.5-7.5 for maleimide-thiol reactions). Optimize reaction time and temperature, as insufficient incubation can lead to incomplete conjugation. |
| Insufficient Molar Excess of Linker-Payload | Increase the molar ratio of the linker-payload to the antibody. Empirical testing is often required to find the optimal ratio for your specific components. |
| Poor Reagent Quality | Verify the purity and concentration of the linker-payload, reducing agents, and buffers before each experiment. Degradation of stock solutions is a common source of variability. |
| Hydrolysis of Linker-Payload | For moisture-sensitive linkers (e.g., maleimides), ensure use of anhydrous solvents and proper storage to prevent hydrolysis, which renders them inactive for conjugation. |
Issue 2: High Levels of Aggregation
Aggregation can significantly impact the developability of an ADC. If you are observing high levels of aggregation, use the following guide to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Action |
| High Hydrophobicity of Payload/Linker | Consider using more hydrophilic linkers or payloads if possible. Evaluate different conjugation sites, as some may be less prone to inducing aggregation. |
| High DAR | Optimize the conjugation reaction to target a lower average DAR, which can reduce the overall hydrophobicity of the ADC. |
| Improper Buffer Conditions | Adjust the pH of the buffer to be at least one unit away from the antibody's isoelectric point (pI). Optimize the salt concentration; sometimes, the addition of certain excipients (e.g., arginine, sucrose) can help stabilize the ADC and prevent aggregation. |
| Over-reduction of Antibody (Cysteine Conjugation) | Excessive reduction can lead to antibody unfolding and subsequent aggregation. Carefully control the amount of reducing agent and the reaction time. |
| Inefficient Purification | Use size-exclusion chromatography (SEC) to effectively remove aggregates from the final product. Optimize the SEC method, including mobile phase composition, to ensure good resolution between monomeric ADC and aggregates. |
Issue 3: Inconsistent Conjugation Results
Batch-to-batch variability is a common hurdle in ADC development. The following table outlines steps to improve consistency.
| Potential Cause | Troubleshooting Action |
| Inconsistent Reactant Stoichiometry | Ensure precise and consistent measurement of the molar ratios of the linker-payload to the antibody. Small variations can lead to significant shifts in the final DAR. |
| Variable Antibody Quality | Use a consistent source and batch of antibody with verified purity (>95% is recommended). The presence of impurities can interfere with the conjugation reaction. |
| Inconsistent Reduction Step (Cysteine Conjugation) | The efficiency of interchain disulfide bond reduction is critical. Standardize the protocol for the reduction step, including reagent concentrations, temperature, and time. |
| Buffer Variability | Prepare fresh buffers for each conjugation reaction and verify the pH. Avoid using amine-containing buffers like Tris if your conjugation chemistry targets primary amines. |
Experimental Protocols & Data
Protocol 1: Cysteine-Based Conjugation (Partial Reduction)
This protocol describes a common method for conjugating a maleimide-containing linker-payload to an antibody via partial reduction of interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.
2. Removal of Reducing Agent:
-
Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (pH 6.5-7.5).
3. Conjugation Reaction:
-
Dissolve the maleimide-activated linker-payload in an appropriate organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution with gentle stirring. A typical molar excess is 5-10 moles of linker-payload per mole of antibody.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
4. Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like L-cysteine.
-
Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: Lysine-Based Conjugation (NHS Ester)
This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS) ester-activated linker-payload to lysine residues on an antibody.
1. Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer with a slightly alkaline pH (e.g., PBS, pH 8.0-8.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
2. Conjugation Reaction:
-
Dissolve the NHS ester-activated linker-payload in a suitable organic solvent (e.g., DMSO, DMA).
-
Add the linker-payload solution dropwise to the antibody solution while gently stirring. The molar ratio of the linker-payload to the antibody will determine the final DAR; a starting point could be a 10-fold molar excess.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.
3. Purification:
-
Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.
Data Presentation: Characterization of ADCs
The following table summarizes key analytical techniques used to characterize ADCs and the information they provide.
| Analytical Technique | Information Provided | Typical Application |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-antibody ratio (DAR) distribution, average DAR. | Gold standard for DAR analysis, especially for cysteine-linked ADCs. |
| Size-Exclusion Chromatography (SEC) | Quantification of aggregates, fragments, and monomer content. | Assessment of product purity and stability. |
| Reversed-Phase Liquid Chromatography (RP-LC) | More detailed DAR analysis, drug load distribution at light and heavy chain levels. | Characterization of ADC heterogeneity. |
| Mass Spectrometry (MS) | Confirmation of molecular weight of ADC species, DAR, and identification of conjugation sites. | Detailed structural characterization. |
| UV-Vis Spectrophotometry | Quick estimation of average DAR. | Rapid, but less accurate, initial assessment of conjugation. |
Visualizations
Caption: A step-by-step workflow for troubleshooting low conjugation efficiency.
Caption: A simplified workflow for ADC purification and subsequent analysis.
References
Technical Support Center: Overcoming Steric Hindrance in PROTAC Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) design.
Troubleshooting Guide
Issue 1: Poor or No Ternary Complex Formation
Symptoms:
-
Weak or undetectable binding in biophysical assays (e.g., SPR, ITC, FRET).[1]
-
Lack of proximity signal in cell-based assays (e.g., NanoBRET).[]
Possible Cause: Steric clashes between the target protein and the E3 ligase are preventing the formation of a stable ternary complex.[1][3] This can be due to an inappropriate linker length, rigid linker, or suboptimal attachment points on the ligands.[4]
Troubleshooting Steps:
-
Modify the Linker: The linker is a critical component influencing the geometry of the ternary complex.
-
Vary Linker Length: Synthesize a library of PROTACs with varying linker lengths. A linker that is too short may cause steric clashes, while a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.
-
Alter Linker Composition and Rigidity: The flexibility of the linker is crucial. Flexible linkers like polyethylene glycol (PEG) can allow for more conformational sampling to find a productive binding mode, while rigid linkers can be beneficial if a favorable conformation is known.
-
Change Linker Attachment Points: Modifying the vector on the warhead or E3 ligase ligand can significantly alter the relative orientation of the recruited proteins, potentially alleviating steric clashes.
-
-
Computational Modeling:
-
Utilize molecular docking and dynamics simulations to model the ternary complex. This can help predict potential steric clashes and guide the rational design of new PROTACs with improved geometries.
-
-
Structural Biology:
-
If possible, obtain a crystal structure or cryo-EM structure of the ternary complex to directly visualize the interactions and identify regions of steric hindrance.
-
Issue 2: High "Hook Effect" Observed
Symptom: A bell-shaped dose-response curve in degradation assays, where higher PROTAC concentrations lead to decreased target degradation.
Possible Cause: At high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the formation of the productive ternary complex. This can be exacerbated by poor cooperativity, which may be a result of steric hindrance in the ternary complex.
Troubleshooting Steps:
-
Improve Cooperativity: A key factor in mitigating the hook effect is enhancing the positive cooperativity of the ternary complex. This means the binding of the first protein increases the affinity for the second protein.
-
Re-evaluate linker design (length, rigidity, and attachment points) as described in the previous section.
-
Consider modifications to the warhead or E3 ligase ligand that could introduce favorable protein-protein interactions at the ternary complex interface.
-
-
Biophysical Characterization:
-
Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity (alpha value) of your PROTACs. A higher alpha value indicates greater positive cooperativity.
-
Quantitative Data Summary
| Assay Type | Key Parameters Measured | Typical Values for an Effective PROTAC |
| Degradation Assay | DC50 (concentration for 50% degradation) | < 100 nM |
| Dmax (maximum degradation) | > 80% | |
| Ternary Complex Affinity (SPR/ITC) | Ternary Complex Kd | nM to low µM range |
| Cooperativity (α) | α > 1 (positive cooperativity) | |
| Cellular Target Engagement (NanoBRET) | BRET Ratio | Significant increase upon PROTAC addition |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and to determine the cooperativity of ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto the sensor chip surface.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).
-
Binary Interaction (PROTAC-Target): In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine the other binary affinity (KD2).
-
Ternary Complex Formation: Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex. Calculate the cooperativity factor (α) using the binary and ternary binding affinities.
Protocol 2: NanoBRET™ Ternary Complex Assay
Objective: To detect and quantify the formation of the PROTAC-induced ternary complex within living cells.
Methodology:
-
Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® protein in a suitable cell line.
-
Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to the cells.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both donor (NanoLuc®) and acceptor (NanoBRET™ 618) emissions. An increase in the BRET signal indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for Steric Hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC design?
A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This can be caused by bulky chemical groups on the PROTAC or unfavorable protein-protein interactions at the interface of the ternary complex.
Q2: How does the linker in a PROTAC influence steric hindrance?
A2: The linker's length, composition, and rigidity are critical. An inappropriate linker length can lead to steric clashes between the target protein and the E3 ligase. Linker flexibility can allow the complex to adopt a productive conformation, while rigidity can be beneficial but also lead to clashes if the conformation is not optimal.
Q3: Can a PROTAC have good binary binding affinities but still show poor degradation due to steric hindrance?
A3: Yes. A PROTAC can bind with high affinity to both the target protein and the E3 ligase independently (binary interactions), but if steric hindrance prevents the simultaneous binding of both to form a productive ternary complex, degradation will be inefficient.
Q4: What are some computational tools that can be used to predict steric hindrance?
A4: Molecular docking and molecular dynamics (MD) simulations are valuable computational tools. These methods can be used to model the three-dimensional structure of the ternary complex and identify potential steric clashes, thereby guiding the rational design of PROTACs.
Q5: Besides modifying the linker, are there other strategies to overcome steric hindrance?
A5: Yes. While linker modification is the most common strategy, you can also consider:
-
Changing the E3 Ligase: Different E3 ligases have different surface topographies. Switching from one E3 ligase (e.g., VHL) to another (e.g., CRBN) might provide a more favorable interface for ternary complex formation.
-
Altering the Warhead: In some cases, modifying the ligand that binds to the target protein can change the orientation of the PROTAC and alleviate steric clashes.
References
Technical Support Center: Hydroxy-PEG10-acid Reactions
Welcome to the technical support center for Hydroxy-PEG10-acid. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reactions involving this versatile PEG linker. The primary focus is on pH optimization for activating the terminal carboxylic acid group for subsequent conjugation, most commonly via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions involving the carboxylic acid of this compound?
A1: Reactions involving the carboxylic acid group, particularly for forming an amide bond with a primary amine, typically follow a two-step process, each with its own optimal pH range.
-
Carboxyl Activation Step: The activation of the carboxylic acid on the PEG linker using EDC and NHS (or sulfo-NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2] A common buffer used for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1]
-
Amine Coupling Step: The subsequent reaction of the newly formed NHS-activated PEG ester with a primary amine-containing molecule is most efficient at a neutral to slightly basic pH, generally in the range of pH 7.0 to 8.5 .[1][2] This is because the primary amine needs to be in its unprotonated, nucleophilic state to react effectively.
Q2: Should I perform the reaction in one pot or as a two-step procedure?
A2: While a one-pot reaction is possible, a two-step protocol is highly recommended. Performing the reaction in two distinct steps allows for the optimization of pH for both the activation and coupling stages. This involves running the activation at a lower pH (e.g., 5.0-6.0), and then raising the pH to 7.2-8.0 before adding the amine-containing molecule for the coupling reaction. This approach minimizes the hydrolysis of the NHS ester and prevents potential self-polymerization if the target molecule also contains carboxyl groups.
Q3: What buffers are recommended for these reactions?
A3: It is critical to use buffers that do not contain competing functional groups like primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate).
-
For the Activation Step (pH 4.5-6.0): MES buffer is a suitable choice as it lacks both amine and carboxylate groups.
-
For the Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is commonly used. Borate buffer can also be an option.
Q4: How does pH affect the stability of the activated NHS-ester intermediate?
A4: The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis, a competing reaction that deactivates the ester, increases significantly with higher pH. This makes prompt use of the activated PEG linker crucial, especially when working at the upper end of the recommended pH range for coupling.
Quantitative Data Summary
The efficiency of the coupling reaction is a balance between amine reactivity and the stability of the NHS ester. The table below summarizes the effect of pH on the stability of the NHS ester intermediate.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| Data compiled from multiple sources. |
Troubleshooting Guide
Issue 1: Low or No Yield of the Final Conjugate.
-
Q: My reaction yield is very low. What are the most likely causes related to pH? A: Suboptimal pH is a primary cause of low coupling efficiency.
-
Incorrect Activation pH: Ensure the activation of the this compound with EDC/NHS is performed in the recommended pH range of 4.5-6.0.
-
Incorrect Coupling pH: Verify that the pH for the amine coupling step is between 7.0 and 8.5. If the pH is too low, the amine will be protonated and non-nucleophilic; if it's too high, the NHS ester will hydrolyze rapidly.
-
Solution: Implement a two-step pH protocol. Activate in MES buffer at pH 5.5, then adjust the pH to 7.5 with a phosphate buffer before adding your amine-containing molecule.
-
-
Q: Besides pH, what else could be causing low yield? A: Several other factors can impact the reaction:
-
Hydrolysis: The NHS ester intermediate is sensitive to water and will hydrolyze back to the carboxylic acid. Always use freshly prepared EDC and NHS solutions and proceed to the coupling step promptly after activation.
-
Inappropriate Buffer: As mentioned in the FAQs, buffers containing primary amines (Tris, glycine) or carboxylates will compete in the reaction.
-
Reagent Quality: Ensure your EDC and NHS reagents have not degraded. Store them desiccated and allow them to equilibrate to room temperature before opening to prevent moisture condensation.
-
Issue 2: Precipitation is Observed During the Reaction.
-
Q: My protein/molecule is precipitating after I add the reagents. Why is this happening? A: Precipitation can occur for a few reasons:
-
Protein Instability: The change in pH or the addition of reagents might cause your protein to become unstable and aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers before starting the conjugation.
-
High Reagent Concentration: In some cases, very high concentrations of EDC can lead to the precipitation of the molecule being modified. If you are observing precipitation and using a large excess of EDC, try reducing the concentration.
-
Loss of Charge: The carboxylate groups often contribute to the solubility of a molecule. As the negatively charged carboxylate is converted to a neutral amide, the overall charge of the molecule changes, which can lead to decreased solubility and precipitation.
-
Experimental Protocols
Protocol: Two-Step Amine Coupling to this compound via EDC/NHS Chemistry
This protocol provides a general methodology. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically for each specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
Procedure:
Step 1: Activation of this compound (pH 6.0)
-
Dissolve this compound in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.
-
Add EDC and NHS to the PEG-acid solution. A molar excess (e.g., 5-10 fold) of EDC and NHS relative to the PEG-acid is commonly used.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Coupling to Amine-Containing Molecule (pH 7.2-7.5)
-
Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add your amine-containing molecule (dissolved in Coupling Buffer) to the activated PEG solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching the Reaction
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes.
Step 4: Purification
-
Remove unreacted PEG and byproducts to purify your final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
References
Impact of buffer choice on EDC/NHS conjugation efficiency
Welcome to the technical support center for 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) conjugation chemistry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS conjugation reactions?
A1: The EDC/NHS conjugation process involves two key steps, each with its own optimal pH range for maximum efficiency.
-
Carboxyl Activation Step: The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, ideally between pH 4.5 and 6.0 [1][2].
-
Amine Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is most effective at a physiological to slightly basic pH, typically in the range of pH 7.0 to 8.5 [1]. For many protocols, adjusting the pH to 7.2-7.5 is recommended for the coupling step[1][3].
A two-step protocol is often recommended, where the activation is performed at the lower pH, followed by a buffer exchange or pH adjustment for the coupling reaction.
Q2: Which buffers are recommended for EDC/NHS reactions?
A2: It is critical to select buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction, reducing conjugation efficiency.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most commonly recommended and used buffer for this step.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a widely used and effective choice for the coupling reaction. Other suitable options include borate buffer and sodium bicarbonate buffer.
Q3: Which buffers and substances should be avoided?
A3: Buffers and other substances containing primary amines or carboxyl groups will interfere with the EDC/NHS chemistry. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines and should be avoided as they will compete with the amine-containing molecule you intend to conjugate. Carboxylate-containing buffers like acetate can also interfere with the reaction. It is also noted that phosphate buffers may reduce the reactivity of EDC and are best avoided during the initial activation step.
Q4: How should EDC and NHS/Sulfo-NHS reagents be stored and handled?
A4: Both EDC and NHS (or its water-soluble analog, Sulfo-NHS) are sensitive to moisture. Proper storage and handling are crucial to maintain their activity.
-
Storage: Store EDC and NHS/Sulfo-NHS desiccated at -20°C.
-
Handling: Before opening, it is important to allow the reagent vials to warm to room temperature to prevent condensation from forming inside the vial. Once opened, use the necessary amount and promptly reseal the vial, ensuring it is stored under dry conditions.
Q5: What are the recommended molar ratios of EDC and NHS?
A5: While the optimal molar ratios can depend on the specific molecules being conjugated, a common starting point is to use a molar excess of EDC and NHS relative to the number of carboxyl groups on the molecule to be activated. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Another source suggests a 1:10:25 molar ratio of carboxyl-containing protein to EDC and NHS, respectively, as a good starting point. Optimization of these ratios is often necessary to achieve the best results for a specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Coupling Yield | Suboptimal pH | Verify the pH of your reaction buffers using a calibrated pH meter. For a two-step reaction, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccated environment at -20°C. Allow reagents to equilibrate to room temperature before opening to prevent condensation. | |
| Interfering Buffer Components | Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). Use recommended buffers such as MES for activation and PBS for coupling. | |
| Hydrolysis of Activated Intermediate | The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions. The addition of NHS or Sulfo-NHS creates a more stable amine-reactive intermediate. However, this NHS ester is also susceptible to hydrolysis, particularly at higher pH. Perform the reaction steps promptly. | |
| Precipitation During Reaction | Protein Aggregation | The change in pH or the addition of reagents can sometimes cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observe precipitation, try reducing the concentration. |
Buffer System Comparison for EDC/NHS Conjugation
| Reaction Step | Recommended Buffers | pH Range | Incompatible Buffers & Rationale |
| Carboxyl Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Phosphate: Can reduce EDC reactivity.Acetate: Contains carboxyl groups that compete with the reaction.Tris, Glycine: Contain primary amines. |
| Amine Coupling | Phosphate-Buffered Saline (PBS) | 7.0 - 8.5 | Tris, Glycine, Ethanolamine: Contain primary amines that will react with the NHS-activated molecule. These are often used as quenching agents. |
| Borate Buffer | 8.0 - 9.0 | ||
| Sodium Bicarbonate Buffer | 8.0 - 8.5 |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using EDC/Sulfo-NHS
This protocol is designed for the sequential coupling of two proteins, which helps to minimize self-conjugation of the second protein.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution 1: 2-Mercaptoethanol
-
Quenching Solution 2: Hydroxylamine-HCl
-
Desalting Columns
Procedure:
-
Equilibration: Allow EDC and Sulfo-NHS vials to come to room temperature before opening to prevent moisture condensation.
-
Activation of Protein #1:
-
Dissolve Protein #1 in Activation Buffer.
-
Add EDC and Sulfo-NHS to the Protein #1 solution. A common starting point is a 2-10 fold molar excess of EDC and Sulfo-NHS over the carboxyl groups on Protein #1.
-
Incubate for 15 minutes at room temperature.
-
-
Quenching of EDC:
-
Add 2-mercaptoethanol to quench the EDC reaction. The final concentration should be around 20mM. This step is crucial to prevent EDC from reacting with carboxyl groups on Protein #2.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Coupling Reaction:
-
Add Protein #2 to the activated Protein #1 solution. An equimolar ratio with Protein #1 is a good starting point.
-
Allow the proteins to react for 2 hours at room temperature.
-
-
Final Quenching:
-
To quench the reaction and hydrolyze any unreacted NHS esters, add hydroxylamine to a final concentration of 10mM.
-
-
Purification:
-
Remove excess quenching reagent and other byproducts using a desalting column.
-
Visualizations
Caption: EDC/NHS conjugation reaction mechanism.
Caption: A typical two-step EDC/NHS workflow.
References
Technical Support Center: Strategies to Minimize Hydrolysis of Activated Hydroxy-PEG10-acid
Welcome to the technical support center for activated Hydroxy-PEG10-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis and ensuring successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is activated this compound, and why is hydrolysis a concern?
Activated this compound is a polyethylene glycol (PEG) linker where the terminal carboxylic acid has been chemically modified to a more reactive form, typically an N-hydroxysuccinimide (NHS) ester. This activation enables it to readily react with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond.
Hydrolysis is the reaction of the activated ester with water, which converts it back to the unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS).[1] This is a critical issue because it directly competes with the desired conjugation reaction (aminolysis).[1] Once hydrolyzed, the PEG reagent can no longer react with the target amine, leading to significantly lower conjugation yields.[1][2]
Q2: What are the primary factors that influence the rate of hydrolysis?
The rate of hydrolysis of activated this compound (as an NHS ester) is primarily influenced by:
-
pH: The rate of hydrolysis increases significantly with increasing pH.[3]
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired aminolysis reaction.
-
Buffer Composition: The presence of nucleophiles other than the target amine can compete with the desired reaction. Buffers containing primary amines, such as Tris, are incompatible.
Q3: What is the optimal pH for minimizing hydrolysis while maximizing conjugation efficiency?
The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the rate of hydrolysis. For most applications, the recommended pH range is 7.2 to 8.5. A pH of 8.3-8.5 is often considered optimal for balancing these competing factors.
Q4: How should I store and handle activated this compound to prevent premature hydrolysis?
Proper storage and handling are crucial for maintaining the reactivity of the reagent.
-
Storage of Solid Reagent: Store the solid activated PEG reagent in a cool, dry place, protected from moisture and light. Storage at -15°C to -40°C under an inert atmosphere (like argon or nitrogen) and with a desiccant is strongly recommended.
-
Preparing Stock Solutions: If the activated PEG is not readily soluble in your aqueous reaction buffer, first dissolve it in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Ensure the solvent is of high quality and anhydrous.
-
Using Stock Solutions: Aqueous solutions of NHS esters are not stable and should be used immediately. Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C. Before opening a vial of the reagent, always allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of Activated PEG: The reagent may have hydrolyzed before or during the reaction. | - Prepare the activated PEG stock solution in anhydrous DMSO or DMF immediately before use. - Avoid storing activated PEG in aqueous solutions. - Perform the reaction promptly after adding the activated PEG to the aqueous buffer. |
| Suboptimal pH: The pH of the reaction buffer may be too low (amines are protonated and unreactive) or too high (hydrolysis is too rapid). | - Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. A pH of 8.3-8.5 is a good starting point. | |
| Incorrect Buffer Composition: The buffer may contain primary amines that compete with the target molecule. | - Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate. - If the target molecule is in an incompatible buffer (e.g., Tris), perform a buffer exchange before the reaction. | |
| Low Reactant Concentration: Dilute solutions favor hydrolysis over the bimolecular conjugation reaction. | - Increase the concentration of the target molecule (a concentration of at least 2 mg/mL is recommended for proteins). - Consider increasing the molar excess of the activated PEG reagent. | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is weakly acidic and can lower the pH of the reaction mixture. | - Monitor the pH of the reaction throughout the incubation period. - Use a more concentrated buffer to maintain a stable pH. |
| Variable Reagent Quality: The activated PEG reagent may have degraded due to improper storage or handling. | - Store the reagent as recommended (cool, dry, and protected from light). - Aliquot the reagent into single-use volumes to minimize freeze-thaw cycles and exposure to moisture. | |
| Protein Aggregation after Conjugation | Over-labeling: A high degree of PEGylation can sometimes lead to protein aggregation. | - Optimize the molar ratio of activated PEG to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution at Different pH and Temperatures
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Data adapted from Thermo Fisher Scientific technical information. This table illustrates the dramatic decrease in the stability of the NHS ester with a slight increase in pH.
Table 2: Comparison of Aminolysis and Hydrolysis Half-lives at Different pH Values
| pH | Half-life of Aminolysis (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Data from a study on a porphyrin-NHS ester. This table demonstrates that while the rate of hydrolysis increases with pH, the rate of the desired aminolysis reaction increases more significantly, leading to a higher yield at the optimal pH.
Experimental Protocols
Protocol 1: General Procedure for Conjugating Activated this compound to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5)
-
Activated this compound (NHS ester form)
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Methodology:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange via dialysis or a desalting column.
-
-
Prepare the Activated PEG Solution:
-
Immediately before use, dissolve the activated this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).
-
-
Calculate the Amount of Activated PEG:
-
Determine the amount of activated PEG needed for the desired molar excess over the protein. A 5- to 20-fold molar excess is a common starting point.
-
-
Perform the Conjugation Reaction:
-
Add the calculated amount of the dissolved activated PEG solution to the protein solution while gently stirring or vortexing.
-
The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Lower temperatures can help minimize hydrolysis.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any excess activated PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted activated PEG, hydrolyzed PEG, and other byproducts by a suitable chromatography method.
-
Protocol 2: Spectrophotometric Assay to Quantify NHS Ester Hydrolysis
This protocol allows for the quantification of the extent of hydrolysis by measuring the amount of released N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
Activated this compound (NHS ester form)
-
Reaction buffer (amine-free)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Methodology:
-
Prepare a solution of the activated PEG in the reaction buffer at a known concentration.
-
Prepare a control sample containing only the buffer.
-
Measure the initial absorbance (A_initial) of the activated PEG solution and the control at 260 nm. The initial absorbance of the active ester is A_initial = A_reagent - A_control. This accounts for any NHS that has already been released due to prior hydrolysis.
-
Induce complete hydrolysis by adding a small volume of 0.5-1.0 N NaOH to the activated PEG solution to significantly raise the pH. Incubate for several minutes to ensure complete hydrolysis of the remaining active ester.
-
Measure the final absorbance (A_final) of the base-treated solution at 260 nm.
-
Assess Reactivity: If A_final > A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The difference between A_final and A_initial is proportional to the amount of active NHS ester that was present in the initial solution.
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Competing reaction pathways for activated PEG.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Conjugation to Hydroxy-PEG10-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy-PEG10-acid conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional PEG linker. It possesses a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, connected by a 10-unit polyethylene glycol (PEG) chain.[1] The carboxylic acid can be activated to react with primary amine groups on a target molecule (e.g., a protein, peptide, or small molecule drug) to form a stable amide bond.[1] The hydroxyl group can be used for further modification or attachment to other molecules.[1] PEGylation, the process of attaching PEG chains, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacological properties of therapeutic agents, such as increasing solubility, stability, and circulation half-life.[2][3]
Q2: How do I activate the carboxylic acid group of this compound for conjugation?
The carboxylic acid group is typically activated using carbodiimide chemistry. Common activating agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS). This reaction forms a more reactive NHS ester that readily couples with primary amines at a physiological to slightly basic pH (typically pH 7-9).
Q3: What are the most common methods to confirm successful conjugation to this compound?
Several analytical techniques can be used to confirm successful conjugation. The most common methods include:
-
Mass Spectrometry (MS): To confirm the mass increase of the target molecule corresponding to the addition of the this compound moiety.
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the unreacted starting materials and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect the characteristic proton signals of the PEG chain in the conjugated product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of the new amide bond and the presence of the PEG ether linkages.
Q4: Why is my conjugation reaction inefficient?
Several factors can lead to inefficient conjugation, including:
-
pH of the reaction: The pH should be optimal for the specific conjugation chemistry. For NHS ester reactions with primary amines, a pH range of 7-9 is generally recommended.
-
Hydrolysis of activated PEG: The activated NHS ester of the PEG can hydrolyze in aqueous solutions, rendering it unreactive. It is crucial to use the activated PEG immediately or store it under anhydrous conditions.
-
Stoichiometry of reactants: The molar ratio of the activated PEG to the target molecule should be optimized to drive the reaction to completion without excessive side products.
-
Purity of starting materials: Impurities in the this compound or the target molecule can interfere with the reaction.
-
Presence of competing nucleophiles: Other nucleophilic groups in the reaction mixture (e.g., Tris buffer) can compete with the target amine, reducing the yield of the desired conjugate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No product detected by MS | - Inefficient activation of the carboxylic acid.- Incorrect reaction pH.- Degradation of starting materials. | - Verify the activity of EDC/NHS.- Optimize the reaction pH (typically 7-9 for NHS ester chemistry).- Ensure the freshness and proper storage of all reagents. |
| Low yield of conjugated product | - Suboptimal molar ratio of reactants.- Hydrolysis of the activated PEG-acid.- Presence of quenching agents (e.g., Tris buffer). | - Perform a titration of the PEG reagent to find the optimal molar excess.- Prepare the activated PEG-acid immediately before use.- Use a non-nucleophilic buffer, such as PBS or HEPES. |
| Multiple products observed in HPLC/MS | - Reaction with multiple amine sites on the target molecule.- Polydispersity of the PEG reagent. | - If site-specific conjugation is desired, consider protecting other reactive sites.- this compound is a discrete-length PEG, so polydispersity should not be an issue. However, ensure the purity of the starting material. |
| Difficulty in purifying the conjugate | - Similar chromatographic behavior of the product and starting materials. | - Optimize the HPLC gradient and column chemistry for better separation.- Consider alternative purification techniques like size-exclusion chromatography (SEC) if there is a significant size difference. |
Experimental Protocols
Mass Spectrometry (MS) Analysis
Objective: To confirm the mass of the conjugated product.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., water, acetonitrile/water with 0.1% formic acid).
-
The final concentration should be in the range of 1-10 µM.
-
-
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode.
-
The expected mass of the conjugate will be the mass of the starting molecule plus the mass of the this compound minus the mass of water (18 Da) due to the formation of the amide bond. The molecular weight of this compound is approximately 508.56 g/mol .
-
-
Data Analysis:
-
Deconvolute the raw data to obtain the zero-charge mass of the species present in the sample.
-
Compare the observed mass with the theoretical mass of the expected conjugate.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To assess the purity of the conjugate and separate it from starting materials.
Methodology:
-
Sample Preparation:
-
Dissolve the reaction mixture or purified product in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Instrumentation:
-
A reverse-phase HPLC (RP-HPLC) system with a C8 or C18 column is typically used.
-
Detection can be performed using UV-Vis (if the target molecule has a chromophore) or a charged aerosol detector (CAD) for universal detection of non-volatile analytes.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components. The gradient will need to be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Often elevated (e.g., 40-60 °C) to improve peak shape.
-
-
Data Analysis:
-
The conjugated product should have a longer retention time than the more polar, unreacted target molecule.
-
The unreacted this compound may also be visible, depending on the detection method.
-
Purity is assessed by the relative area of the product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the presence of the PEG chain in the conjugate.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified conjugate (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
The spectrum of the conjugate should show the characteristic signals of the PEG backbone, which typically appear as a complex multiplet around 3.6 ppm.
-
Signals from the target molecule should also be present, although they may be shifted slightly upon conjugation.
-
Integration of the PEG protons relative to specific protons on the target molecule can provide information about the degree of PEGylation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To detect the formation of the amide bond and the presence of the PEG chain.
Methodology:
-
Sample Preparation:
-
The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film on an ATR crystal.
-
-
Instrumentation:
-
An FTIR spectrometer with an appropriate sampling accessory.
-
-
Data Acquisition:
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Look for the appearance of a new amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹.
-
The strong C-O-C stretching vibration of the PEG backbone is expected to be prominent around 1100 cm⁻¹.
-
Data Summary
| Analytical Technique | Key Parameter(s) to Observe | Expected Result for Successful Conjugation |
| Mass Spectrometry | Molecular Weight | Increase in mass corresponding to the addition of the this compound moiety (~508.56 Da). |
| HPLC | Retention Time | Appearance of a new, typically later-eluting peak compared to the unconjugated molecule. |
| NMR Spectroscopy | Chemical Shift | Presence of a prominent signal around 3.6 ppm corresponding to the -(CH₂CH₂O)- protons of the PEG chain. |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, and a strong C-O-C stretch (~1100 cm⁻¹). |
Visualizations
Caption: Workflow for conjugation and confirmation.
Caption: Decision tree for confirming conjugation.
References
Validation & Comparative
Characterizing Hydroxy-PEG10-acid Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is critical for ensuring the quality, efficacy, and safety of novel therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Hydroxy-PEG10-acid is a discrete polyethylene glycol (PEG) linker increasingly utilized in the synthesis of these complex molecules to enhance solubility and optimize pharmacokinetic properties. This guide provides a comparative overview of mass spectrometry and other analytical methods for the robust characterization of molecules conjugated with this specific linker, supported by experimental data and detailed protocols.
Mass Spectrometry for In-depth Structural Elucidation
Mass spectrometry (MS) stands as a cornerstone technique for the detailed structural analysis of this compound conjugates, offering unparalleled insights into molecular weight, purity, and structural integrity. The two most prominent ionization techniques for this application are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique particularly well-suited for analyzing polar and large molecules from a liquid phase. Its seamless integration with liquid chromatography (LC-MS) makes it a powerful tool for analyzing complex reaction mixtures.
Key Performance Characteristics of ESI-MS for this compound Conjugate Analysis:
| Parameter | Performance | Notes |
| Mass Accuracy | High (< 5 ppm with TOF analyzers) | Allows for confident confirmation of elemental composition. |
| Sensitivity | High (low fmol to pmol range) | Enables the detection of low-abundance species. |
| Ionization | Soft, produces multiply charged ions | Can complicate spectra but also brings high m/z species into the detectable range of most mass analyzers. |
| Coupling | Easily coupled with LC | Ideal for online separation and analysis of complex mixtures. |
| Throughput | High, amenable to automation | Suited for screening and routine analysis. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another soft ionization technique that is highly effective for determining the molecular weight of large and non-volatile molecules. It is particularly advantageous for its speed and tolerance to some buffers and salts.
Key Performance Characteristics of MALDI-TOF MS for this compound Conjugate Analysis:
| Parameter | Performance | Notes |
| Mass Accuracy | Good to High (5-20 ppm) | Sufficient for molecular weight confirmation. |
| Sensitivity | High (fmol to amol range) | Very sensitive, especially for peptides and small proteins. |
| Ionization | Soft, predominantly produces singly charged ions | Leads to simpler spectra, which is advantageous for mixture analysis. |
| Coupling | Offline with LC | Less straightforward to couple with liquid chromatography compared to ESI. |
| Throughput | Very High | Ideal for rapid screening of a large number of samples. |
Experimental Protocols for Mass Spectrometry
ESI-MS/MS Analysis of a this compound Conjugated Peptide
This protocol outlines a general procedure for the analysis of a peptide conjugated with this compound using LC-ESI-MS/MS.
Sample Preparation: The conjugated peptide is dissolved in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 300-2000.
-
Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas.
MALDI-TOF MS Analysis of a this compound Conjugated Peptide
This protocol provides a general method for analyzing a this compound conjugated peptide using MALDI-TOF MS.
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the conjugated peptide in 50% acetonitrile/0.1% TFA to a concentration of 10 pmol/µL.
-
Spotting: Mix the analyte and matrix solutions in a 1:1 ratio on the MALDI target plate and allow it to air dry (dried droplet method).
Mass Spectrometry (MALDI-TOF):
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Adjusted to be just above the ionization threshold.
-
Mass Range: m/z 500-5000.
Visualization of Analytical Workflows
Fragmentation Pathway of this compound Conjugates
Understanding the fragmentation pattern is crucial for structural confirmation. In CID, the PEG linker typically undergoes cleavage at the ether bonds, resulting in a characteristic neutral loss of 44.0262 Da (C2H4O).
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled structural detail, other techniques are valuable for assessing purity, aggregation, and quantifying different species in a sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of components in a conjugation reaction mixture.
-
Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic volume and is highly effective for identifying and quantifying aggregates and separating the higher molecular weight conjugate from the unconjugated starting materials.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can resolve different PEGylated species and is a primary method for assessing the purity of the conjugate.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC for the separation of polar compounds and can offer different selectivity for PEGylated molecules.[1]
Comparative Performance of HPLC Methods:
| Technique | Primary Application | Resolution of PEG Species | Throughput | MS Compatibility |
| SEC-HPLC | Aggregate & Purity Analysis | Low | High | Moderate |
| RP-HPLC | Purity & Impurity Profiling | High | High | High |
| HILIC | Purity of Polar Conjugates | High | High | High |
Capillary Electrophoresis (CE)
CE offers high-resolution separations based on the charge-to-size ratio of molecules. It is a powerful technique for assessing the heterogeneity of PEGylated products.
Key Advantages of Capillary Electrophoresis:
-
High Efficiency: Provides very sharp peaks and excellent resolution.
-
Low Sample Consumption: Requires only nanoliter volumes of sample.
-
Orthogonal Selectivity: Separates based on different principles than HPLC, providing complementary information.
Conclusion
The characterization of this compound conjugates requires a multi-faceted analytical approach. Mass spectrometry, particularly when coupled with liquid chromatography, is indispensable for detailed structural elucidation, providing confident molecular weight determination and fragmentation information for structural confirmation. ESI-MS is generally favored for its ease of coupling with online separation, while MALDI-TOF MS offers high throughput for screening applications. Complementary techniques such as various modes of HPLC and capillary electrophoresis are crucial for a comprehensive assessment of purity, aggregation, and heterogeneity. The selection of the most appropriate analytical strategy will depend on the specific information required at different stages of the drug development process.
References
A Researcher's Guide to Determining Protein PEGylation
An objective comparison of analytical techniques for quantifying the degree of PEGylation, complete with experimental data and detailed protocols.
For researchers, scientists, and professionals in drug development, accurately determining the degree of PEGylation—the number of polyethylene glycol (PEG) molecules attached to a protein—is a critical step in the development of biotherapeutics. This modification can enhance a protein's stability, solubility, and circulation half-life. This guide provides a comprehensive comparison of the most common analytical techniques used to quantify the degree of PEGylation, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Key Analytical Techniques
The choice of method for determining the degree of PEGylation depends on various factors, including the required precision, the nature of the PEGylated protein, and the available instrumentation. The following table summarizes the key performance metrics of leading techniques.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Sample Requirement | Approx. Analysis Time |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. PEGylation increases the protein's molecular weight. | Average degree of PEGylation, distribution of PEGylated species.[1][2][3][4] | High sensitivity, speed, and accuracy in determining molecular weight.[1] | Can be challenging for heterogeneous and high molecular weight PEGylated proteins. | 1-10 µg | < 1 hour |
| SEC-MALS | Separates molecules by size, followed by multi-angle light scattering to determine absolute molecular weight. | Degree of conjugation, quantification of aggregates and fragments. | Provides information on size, conformation, and aggregation state without column calibration. | Resolution may be insufficient to separate species with small differences in PEGylation. | 10-100 µg | 30-60 minutes |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms. The repeating ethylene oxide units of PEG produce a distinct signal. | Average degree of PEGylation. | Quantitative, does not require standards for PEGylated protein, and can be used in complex biological fluids. | Lower sensitivity compared to MS, requires higher sample concentrations. | 0.2-1 mg | < 1 hour |
| Colorimetric Assays | Involve a chemical reaction that produces a colored product, the intensity of which is proportional to the amount of PEG. | Total PEG concentration. | Simple, inexpensive, and suitable for high-throughput screening. | Indirect method, can be prone to interference from other molecules. | 5-100 µg of PEG | 1-2 hours |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. PEGylation alters the surface hydrophobicity of the protein. | Separation of different PEGylated species (e.g., mono-, di-PEGylated). | Can resolve species with the same number of PEG molecules attached at different sites. | Method development can be complex; resolution depends on the protein and PEG characteristics. | 10-100 µg | 1-2 hours |
Experimental Protocols & Workflows
Detailed methodologies for the key experiments are provided below, along with diagrams illustrating the workflows.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the average degree of PEGylation by directly measuring the molecular weight increase of the protein after conjugation.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the PEGylated protein in a suitable solvent (e.g., water or a mild buffer) to a final concentration of 1-10 mg/mL.
-
Prepare a matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) may be more suitable.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
-
Target Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, which facilitates the co-crystallization of the sample and matrix.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often preferred for large molecules to improve sensitivity.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Determine the average molecular weight of the unmodified and PEGylated protein from the mass spectra.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (MWPEGylated Protein - MWUnmodified Protein) / MWPEG
-
References
A Comparative Guide to Hydroxy-PEG10-acid and Other PEG Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality has underscored the critical role of the linker component. This guide provides a detailed comparison of Hydroxy-PEG10-acid with other polyethylene glycol (PEG) and alternative linkers used in PROTAC design. By examining their impact on crucial performance parameters and providing supporting experimental methodologies, this document serves as a resource for the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its length, flexibility, and chemical composition profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1]
Properties of PEG Linkers in PROTACs
PEG linkers are the most commonly used motifs in PROTAC design, with approximately 54% of reported PROTACs utilizing them.[2] Their popularity stems from several advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules.[3] A 10-unit PEG linker, such as that in this compound, provides a substantial hydrophilic component to counteract the lipophilicity of the binding ligands.
-
Increased Permeability: While seemingly counterintuitive for hydrophilic molecules, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, thereby improving cell membrane permeability. The gauche effect of PEG-type linkers is thought to contribute to a greater proportion of these folded, more permeable conformations compared to alkyl linkers.
-
Tunable Length and Flexibility: PEG linkers offer a straightforward way to systematically vary the linker length, a critical parameter for optimizing the geometry of the ternary complex and achieving potent degradation. Longer PEG linkers can provide the necessary flexibility to accommodate the formation of a productive ternary complex, especially for challenging targets.
-
Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, which are desirable characteristics for therapeutic agents.
However, it is important to note that the overall properties of a PROTAC are a composite of its three components, and a hydrophilic linker may not always overcome the poor solubility or permeability of highly lipophilic binding ligands.
Comparing this compound with Other Linkers
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of various linker types and lengths. Below is a comparative overview of different linker classes.
Data Presentation: Linker Performance Comparison
The following tables summarize the general characteristics and performance of different linker types. It is important to note that direct quantitative comparisons for this compound are limited in publicly available literature. The data presented for the PEG10 linker is based on established principles and illustrative examples from scientific resources.
Table 1: General Properties of Common PROTAC Linkers
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, flexible | Synthetically simple, high stability | Poor aqueous solubility, can decrease cell permeability |
| Short PEG (PEG2-PEG4) | Hydrophilic, flexible | Improves solubility, synthetically accessible | May not provide sufficient length for some targets |
| Medium PEG (PEG5-PEG8) | Increased hydrophilicity and flexibility | Often provides a good balance of solubility and permeability, widely used as a standard | Potential for increased "hook effect" |
| Long PEG (this compound) | Highly hydrophilic, very flexible | Maximizes solubility, can span larger distances between POI and E3 ligase | May lead to decreased cell permeability if excessively hydrophilic, potential for higher metabolic instability |
| Rigid Linkers (e.g., piperazine, triazole) | Conformational constraint | Can pre-organize the PROTAC for optimal binding, may improve metabolic stability and selectivity | More synthetically challenging, may not be suitable for all target-ligase pairs |
Table 2: Illustrative Performance Data of a Hypothetical BTK PROTAC with Different Linkers
This table presents fictionalized data to illustrate the general trends observed when varying linker type and length for a Bruton's tyrosine kinase (BTK) PROTAC in Mino cells. Actual results will vary depending on the specific PROTAC system.
| Linker Type | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Alkyl (10 atoms) | 150 | 85 | < 1 | 5.2 |
| PEG4 | 50 | 92 | 25 | 3.1 |
| PEG6 | 25 | 95 | 50 | 2.5 |
| PEG8 | 35 | 93 | 75 | 2.1 |
| This compound | 45 | 90 | > 100 | 1.8 |
| Rigid (Piperazine-based) | 20 | 96 | 15 | 4.5 |
This data is illustrative and intended to demonstrate the concept of an optimal linker for achieving maximal degradation potency and the trade-offs between different linker properties.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker properties influencing PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC linkers.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα, Mino for BTK) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of PROTACs with different linkers for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., β-actin). Subsequently, incubate with a fluorescently-labeled secondary antibody.
-
Data Analysis: Image the membrane and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.
-
Permeability Measurement (Apical to Basolateral): Add the PROTAC solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Permeability Measurement (Basolateral to Apical): Add the PROTAC solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber to assess efflux.
-
Sampling: At designated time points, take samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.
Kinetic Solubility Assay by Nephelometry
This high-throughput method provides a rapid assessment of a compound's solubility.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the PROTAC in DMSO.
-
Serial Dilution: Serially dilute the stock solution in an aqueous buffer (e.g., PBS) in a 384-well plate.
-
Nephelometry Measurement: Measure the light scattering of the solutions in each well using a nephelometer. Increased light scattering indicates precipitation of the compound.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
Microsomal Stability Assay
This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes.
-
Incubation: Incubate the PROTAC with liver microsomes (human, rat, or mouse) and an NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent PROTAC in the supernatant at each time point.
-
Data Analysis: Plot the percentage of remaining PROTAC against time to determine the half-life (t½) and intrinsic clearance.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While this compound, with its extended PEG chain, offers significant advantages in enhancing the solubility of PROTACs, the optimal linker is highly system-dependent. A comprehensive evaluation of a variety of linker types and lengths is crucial for the development of potent and selective protein degraders with favorable drug-like properties. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, ultimately accelerating the discovery and development of novel PROTAC-based therapeutics.
References
A Researcher's Guide to Validating ADC Conjugation and Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an Antibody-Drug Conjugate (ADC) that significantly influences its therapeutic efficacy, safety, and pharmacokinetic profile.[1][2] Accurate and robust determination of the average DAR and the distribution of drug-loaded species is therefore essential during ADC development and for routine quality control.[3]
This guide provides an objective comparison of the most prevalent analytical techniques used to validate ADC conjugation efficiency and determine DAR. It includes supporting experimental data, detailed protocols for key methods, and workflow visualizations to help researchers select the most appropriate approach for their specific needs.
Comparison of Key Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations. The choice of method often depends on the conjugation chemistry (e.g., cysteine vs. lysine), the properties of the small molecule drug, and the required level of analytical detail.[1][4] The four primary methods are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Method | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine antibody and drug concentrations based on their distinct extinction coefficients. | Average DAR only. | Simple, rapid, requires minimal sample preparation, and is a convenient method for determining protein concentrations. | Does not provide information on drug load distribution. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules. | Average DAR, drug load distribution, and proportion of unconjugated antibody. | Considered the standard for cysteine-conjugated ADCs. Analysis is performed under mild, non-denaturing conditions, preserving the ADC's native structure. | Incompatible with mass spectrometry due to the use of non-volatile salt gradients. Can have lower resolution for highly hydrophobic species (e.g., DAR6, DAR8). Not ideal for lysine-conjugated ADCs. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules under denaturing conditions based on hydrophobicity. | Average DAR and drug load distribution, often on reduced light and heavy chains. | Generally offers higher resolution than HIC. Mobile phases are often compatible with mass spectrometry. | Denaturing conditions disrupt the native ADC structure, which can be a disadvantage. Not suitable for intact cysteine-conjugated ADCs due to the disruption of interchain disulfide bonds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Directly measures the molecular weight of different ADC species, allowing for precise identification of drug load. | Average DAR, drug load distribution, conjugation site mapping, and impurity identification. | Provides the most detailed and direct characterization. High selectivity and sensitivity. Can be used for intact, native ADC analysis (Native MS). | Higher equipment cost and complexity. Discrepancies in DAR values can occur as higher DAR species may have different ionization efficiencies. |
Experimental Workflows and Characterization Pathways
Effective characterization of an ADC requires a multi-faceted approach, often employing several analytical techniques to build a comprehensive profile of the conjugate's properties.
Caption: General workflow for ADC production and analytical characterization.
The following diagram illustrates a comparative view of the workflows for two of the most common orthogonal methods for DAR determination: HIC-HPLC and LC-MS.
Caption: Comparative experimental workflows for HIC-HPLC and LC-MS analysis.
Detailed Experimental Protocols
Below are generalized protocols for two fundamental DAR determination methods. Researchers should optimize these protocols based on their specific ADC, instrumentation, and reagents.
Average DAR Determination by UV/Vis Spectroscopy
This method leverages the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug. It is suitable for a rapid estimation of the average DAR.
Principle: By measuring the absorbance of the ADC solution at two wavelengths—one for the antibody's maximum absorbance (typically 280 nm) and one for the drug's maximum absorbance (λ_max)—the concentrations of both components can be determined by solving a set of simultaneous equations.
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) at 280 nm.
-
Determine the molar extinction coefficients of the drug-linker payload (ε_Drug) at its λ_max and at 280 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the purified ADC in a suitable, non-interfering buffer (e.g., PBS).
-
Dilute the ADC sample to a concentration that provides absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Using a calibrated spectrophotometer, blank the instrument with the same buffer used for the ADC sample.
-
Measure the absorbance of the ADC sample at 280 nm (A_280) and at the drug's λ_max (A_λmax).
-
-
Calculation of Average DAR:
-
Calculate the concentration of the antibody and the drug using the following simultaneous equations (assuming a 1 cm path length):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Solve for C_Ab (antibody concentration) and C_Drug (drug concentration).
-
Calculate the average DAR: DAR = C_Drug / C_Ab
-
DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for analyzing cysteine-linked ADCs, separating species with different drug loads based on increasing hydrophobicity.
Principle: The ADC is loaded onto a hydrophobic column in a high-salt buffer, which promotes hydrophobic interactions. A gradient of decreasing salt concentration is then applied, causing species to elute in order of increasing hydrophobicity. The unconjugated antibody elutes first, followed by ADCs with progressively higher DAR values.
Protocol:
-
Materials and Reagents:
-
HPLC System: A system equipped with a UV detector.
-
HIC Column: A column suitable for protein separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Sample Preparation:
-
Dilute the purified ADC sample to a suitable concentration (e.g., 1-2 mg/mL) using Mobile Phase A to ensure proper binding to the column.
-
-
Chromatographic Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 5-10 column volumes.
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Elution Gradient: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the unconjugated antibody (DAR0) and the various drug-loaded species (DAR2, DAR4, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ [(Peak Area_n * DAR_n)] / Σ [Peak Area_n]
-
Where Peak Area_n is the area of the peak for a given species and DAR_n is its corresponding drug load (0, 2, 4, etc.).
-
-
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
A Guide for Researchers in Drug Development
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC.[2] The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success.[1][3]
This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Cleavable Linkers: Tuned for Conditional Release
Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload in response to specific conditions within the tumor microenvironment or inside cancer cells.[4] This controlled release is achieved by incorporating triggers such as specific enzymes, acidic pH, or a high concentration of reducing agents.
Mechanisms of Action:
-
Enzyme-sensitive: These linkers, often containing dipeptides like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are overexpressed in many tumor cells.
-
pH-sensitive: Linkers containing groups like hydrazones are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).
-
Glutathione-sensitive: Disulfide-based linkers are cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent abundant inside tumor cells compared to the bloodstream.
Advantages:
-
Bystander Effect: A key advantage is the ability to induce a "bystander effect." Once the membrane-permeable payload is released, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, which is particularly useful for treating heterogeneous tumors.
-
Potent Payload Release: They release the payload in its original, highly potent form.
Disadvantages:
-
Premature Release: If the linker is not perfectly stable in plasma, premature release of the payload can lead to systemic toxicity and adverse effects.
-
Off-target Toxicity: The bystander effect, while beneficial for efficacy, can also increase the risk of damage to nearby healthy tissues.
Non-Cleavable Linkers: The Stability-Focused Approach
In contrast, non-cleavable linkers form a highly stable covalent bond, typically a thioether, between the antibody and the payload. The release of the drug is not dependent on environmental triggers but on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized.
Mechanism of Action: The ADC binds to the target antigen, is internalized, and trafficked to the lysosome. There, lysosomal proteases degrade the entire antibody, releasing the payload, which remains attached to the linker and a single amino acid residue.
Advantages:
-
High Plasma Stability: Their primary advantage is superior stability in circulation, which minimizes premature drug release and can lead to a better safety profile and a wider therapeutic window.
-
Reduced Off-Target Toxicity: Since the payload is only released after internalization and degradation, off-target toxicity is significantly reduced.
Disadvantages:
-
No Bystander Effect: The released payload, an amino acid-linker-drug adduct, is typically less membrane-permeable and cannot diffuse out to kill neighboring cells.
-
Altered Payload Activity: The attached linker and amino acid may alter the cytotoxic activity of the payload.
-
Dependence on Internalization: Efficacy is entirely dependent on the internalization and lysosomal processing of the ADC.
Quantitative Performance Data
The choice of linker significantly impacts ADC performance. The following tables summarize quantitative data from preclinical studies, providing a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature.
Table 1: In Vitro Cytotoxicity (IC50) Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Payload | Cell Line | Target Antigen | IC50 (approx. M) |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | BT-474 | HER2 | ~1 x 10⁻¹⁰ |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (SMCC) | DM1 | BT-474 | HER2 | ~5 x 10⁻¹⁰ |
| mil40-15 | Non-cleavable | MMAE | BT-474 | HER2 | ~1 x 10⁻¹¹ |
| mil40-15 (Bystander) | Non-cleavable | MMAE | MCF-7 (HER2-negative) | N/A | ~1 x 10⁻⁹ |
Note: Potency is influenced by the payload (MMAE vs. DM1), cell line, and drug-to-antibody ratio (DAR).
Table 2: Plasma Stability Stability can vary based on linker chemistry and the animal species used for testing.
| ADC Construct | Linker Type | Species | Time Point | % Intact ADC Remaining |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Mouse | 7 Days | ~60% |
| Generic ADC | Non-cleavable (thioether) | Human | 7 Days | >95% |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of ADCs.
Plasma Stability Assay
This assay assesses the stability of the linker and the potential for premature payload release in circulation.
-
Objective: To quantify the amount of intact ADC and released payload over time in plasma.
-
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
LC-MS/MS system or ELISA-based methods
-
Protein A magnetic beads for immunocapture
-
-
Protocol:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 10 µM) in plasma from the desired species at 37°C.
-
Sampling: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 144 hours).
-
Sample Preparation:
-
For LC-MS: Precipitate plasma proteins (e.g., with acetonitrile) to extract the ADC and any free payload.
-
For Immunoassay: Isolate the ADC from plasma using immunoaffinity capture.
-
-
Analysis:
-
LC-MS/MS: Quantify the concentration of both the intact ADC and the free payload. This allows for the calculation of the drug-to-antibody ratio (DAR) over time.
-
ELISA: Use two antibodies—one for the ADC's antibody portion and another for the payload—to measure the amount of conjugated antibody.
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR remaining over time to determine the linker's stability and half-life.
-
In Vitro Cytotoxicity Assay (MTT/MTS)
This assay determines the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
-
Objective: To measure the dose-dependent ability of an ADC to kill cancer cells.
-
Materials:
-
Antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cell lines
-
96-well plates
-
ADC, unconjugated antibody, and free payload
-
MTT or similar viability reagent (e.g., CellTiter-Glo)
-
Plate reader
-
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control). Add 100 µL of the diluted compounds to the cells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).
-
Viability Assessment: Add the MTT/MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism, typically a mouse xenograft model.
-
Objective: To assess the ability of an ADC to inhibit tumor growth in an animal model.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Human tumor cell line for implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Dosing: Administer the ADC and controls via the appropriate route (typically intravenous injection) according to the planned dosing schedule (e.g., single dose or multiple doses).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period. Euthanize animals according to IACUC-approved protocols.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) or analyze for tumor regression.
-
Conclusion
The selection between a cleavable and non-cleavable linker is not a one-size-fits-all decision and depends heavily on the specific therapeutic context.
-
Cleavable linkers are often preferred for treating heterogeneous tumors where the bystander effect can eliminate antigen-negative cancer cells. However, this comes with a potential for increased off-target toxicity that must be carefully managed.
-
Non-cleavable linkers offer a more stable and potentially safer profile, making them suitable for highly potent payloads or for targeting homogenous tumors with high antigen expression. Their lack of a bystander effect, however, may limit their efficacy in some tumor types.
Ultimately, the optimal linker strategy must be empirically determined for each ADC, balancing the need for potent, targeted payload delivery with the imperative of minimizing systemic toxicity. A thorough evaluation using the quantitative assays described here is essential for developing a successful and safe ADC therapeutic.
References
In Vitro Stability of Hydroxy-PEG10-acid Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, profoundly influencing both efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. Upon internalization into the target cancer cell, the linker or the entire ADC must be efficiently processed to release the cytotoxic payload. This guide provides a comparative analysis of the in vitro stability of Hydroxy-PEG10-acid linkers, a type of non-cleavable hydrophilic linker, against common cleavable linker technologies.
Linker Technologies Overview
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable.
-
Cleavable Linkers: These are designed to be selectively cleaved by specific triggers prevalent in the tumor microenvironment or within the cancer cell, such as low pH, specific enzymes (e.g., cathepsins), or a high concentration of reducing agents like glutathione. While this allows for targeted payload release, some cleavable linkers can exhibit instability in plasma, leading to premature drug release.[1][2]
-
Non-Cleavable Linkers: These linkers, including the this compound linker, do not have a specific cleavage site. The release of the payload relies on the complete lysosomal degradation of the antibody backbone after the ADC is internalized by the cancer cell.[3][4] This mechanism generally results in superior plasma stability and a wider therapeutic window.[1] The this compound linker is a polyethylene glycol (PEG)-based, non-cleavable linker, which enhances hydrophilicity and can improve the pharmacokinetic properties of the ADC.
Comparative In Vitro Stability Data
The following tables summarize the in vitro stability of different linker types in plasma and lysosomal environments. The data for the non-cleavable PEG linker serves as a representative for the expected stability of a this compound linker.
Table 1: In Vitro Plasma Stability of ADC Linkers
| Linker Type | Linker Example | Condition | Time Point | % Intact ADC / Conjugate | Key Findings |
| Non-Cleavable PEG | Amino-PEG6-C2-MMAD | Mouse Plasma, 37°C | 4.5 days | Stable | The non-cleavable PEG6-linker remained stable with no significant degradation observed. |
| Peptide (Cleavable) | Valine-Citrulline (VCit) | Human Plasma, 37°C | 28 days | No significant degradation | Demonstrates excellent stability in human plasma. |
| Peptide (Cleavable) | Valine-Citrulline (VCit) | Mouse Plasma, 37°C | 14 days | < 5% | Highly unstable in mouse plasma due to cleavage by carboxylesterase 1C. |
| Hydrazone (pH-sensitive, Cleavable) | N/A | Human Plasma (pH 7.4) | 2 days | Variable (can be low) | Generally less stable in plasma with a half-life that can be less than 2 days. |
| Disulfide (Redox-sensitive, Cleavable) | SPDB | Human Plasma | 7 days | ~20% payload loss | Stability can be modulated by steric hindrance around the disulfide bond. |
Table 2: In Vitro Lysosomal Stability of ADC Linkers
| Linker Type | Linker Example | Condition | Observation | Mechanism of Payload Release |
| Non-Cleavable PEG | MCC-DM1 | Lysosomal Lysate | Linker remains intact | Release of a payload-linker-amino acid metabolite upon complete degradation of the antibody. |
| Peptide (Cleavable) | Valine-Citrulline (VCit) | Lysosomal Lysate | Rapidly cleaved | Enzymatic cleavage of the dipeptide by lysosomal proteases (e.g., Cathepsin B). |
| Hydrazone (pH-sensitive, Cleavable) | Hydrazone | Acidic pH (simulating lysosome) | Hydrolyzed | Acid-catalyzed hydrolysis of the hydrazone bond. |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC by measuring the amount of intact ADC over time when incubated in plasma.
Methodology:
-
ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C.
-
Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation:
-
To analyze the intact ADC and determine the drug-to-antibody ratio (DAR), the ADC is captured from the plasma using Protein A or Protein G magnetic beads.
-
To quantify the released (free) payload, proteins in the plasma sample are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the small molecule drug is collected.
-
-
LC-MS Analysis:
-
The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the average DAR at each time point. A decrease in DAR indicates payload deconjugation.
-
The free payload in the supernatant is quantified using a calibrated LC-MS/MS method.
-
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the stability profile and half-life of the ADC.
In Vitro Lysosomal Stability Assay
Objective: To assess the release of the cytotoxic payload from the ADC in a simulated lysosomal environment.
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from cultured cancer cells or liver tissue by differential centrifugation.
-
ADC Incubation: The ADC is incubated with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (e.g., pH 4.5-5.0).
-
Time Points: Aliquots are taken at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: The reaction is stopped, and the samples are processed to separate the released payload from the ADC and lysosomal proteins, typically by protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis: The concentration of the released payload in the processed samples is quantified by LC-MS/MS.
-
Data Analysis: The amount of released payload is plotted over time to determine the rate and extent of drug release in a lysosomal environment. For non-cleavable linkers, the analysis focuses on the generation of the payload-linker-amino acid catabolite.
Visualizing ADC Processing and Stability Assays
Caption: ADC internalization and payload release pathway.
Caption: Workflow for in vitro plasma and lysosomal stability assays.
Conclusion
The choice of linker is a critical decision in the design of an ADC. Non-cleavable linkers, such as the this compound linker, offer the significant advantage of high plasma stability, minimizing the risk of premature payload release and associated off-target toxicities. This enhanced stability is a key attribute for developing safer and more effective ADCs. While cleavable linkers can offer potent and specific payload release mechanisms within the tumor, their stability in plasma, particularly in preclinical rodent models, must be carefully evaluated. The experimental protocols provided herein offer a framework for the systematic in vitro evaluation and comparison of different linker technologies, enabling the rational design of next-generation ADCs with optimized therapeutic profiles.
References
The Influence of PEG Linker Length on Drug Delivery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving therapeutic success. Among the critical components of these systems, the linker connecting the drug to its carrier plays a pivotal role. Polyethylene glycol (PEG) linkers have emerged as a versatile tool due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profile of therapeutics.[1][2][3] This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to elucidate their impact on drug delivery and aid in the selection of an optimal linker strategy.
The length of a PEG linker is not a trivial consideration; it can significantly influence the stability, solubility, in vivo circulation time, and targeting ability of a drug conjugate.[1][4] While shorter PEG chains may be suitable for creating compact conjugates, longer linkers are often employed to enhance solubility, reduce immunogenicity, and overcome steric hindrance. The choice of PEG linker length represents a critical balance between these factors to maximize therapeutic efficacy and minimize off-target effects.
Comparative Analysis of PEG Linker Length on Drug Conjugate Performance
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of drug conjugates.
Table 1: Effect of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. |
| Non-binding IgG-MMAE (ADC) | PEG2 | 0.82-fold change in clearance rate vs. Non-PEGylated. |
| Non-binding IgG-MMAE (ADC) | PEG4 | 0.65-fold change in clearance rate vs. Non-PEGylated. |
| Non-binding IgG-MMAE (ADC) | PEG8 | 0.29-fold change in clearance rate vs. Non-PEGylated. |
| Non-binding IgG-MMAE (ADC) | PEG12 | 0.29-fold change in clearance rate vs. Non-PEGylated. |
| Non-binding IgG-MMAE (ADC) | PEG24 | 0.29-fold change in clearance rate vs. Non-PEGylated. |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and Binding Affinity
| Drug Conjugate Type | PEG Linker Length | Effect on In Vitro Potency |
| Affibody-MMAE Conjugate | 4 kDa | 6.5-fold reduction in cytotoxicity compared to non-PEGylated conjugate. |
| Affibody-MMAE Conjugate | 10 kDa | 22.5-fold reduction in cytotoxicity compared to non-PEGylated conjugate. |
| natGa-NOTA-PEGn-RM26 | PEG1 | IC50 of 2.7 nM for Gastrin-Releasing Peptide Receptor (GRPR) binding. |
| natGa-NOTA-PEGn-RM26 | PEG2 | IC50 of 4.3 nM for GRPR binding. |
| natGa-NOTA-PEGn-RM26 | PEG3 | IC50 of 5.5 nM for GRPR binding. |
Table 3: Influence of PEG Linker Length on In Vivo Antitumor Efficacy
| Drug Delivery System | PEG Linker Length | In Vivo Antitumor Efficacy Finding |
| Folate-linked Doxorubicin Liposomes | 2 kDa, 5 kDa, 10 kDa | Tumor accumulation significantly increased with longer PEG-linker length. The 10 kDa linker group showed a >40% reduction in tumor size compared to the 2 kDa and 5 kDa groups. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of drug conjugates with varying PEG linker lengths.
Antibody-Drug Conjugate (ADC) Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by SEC.
-
Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated.
In Vivo Antitumor Efficacy Study
-
Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.
-
Treatment Initiation: Once the tumors reach a specified size, the mice are randomized into treatment groups.
-
ADC Administration: The different ADC constructs are administered to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Experimental Workflows
To further clarify the process of evaluating drug conjugates with different PEG linkers, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for ADC evaluation with varying PEG linkers.
Caption: Pharmacokinetic study workflow for ADCs.
References
A Comparative Guide to Spectroscopic Methods for Analyzing Hydroxy-PEG10-acid Reactions
For researchers, scientists, and drug development professionals, the precise analysis of bioconjugation reactions is paramount. Hydroxy-PEG10-acid is a heterobifunctional linker widely used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][] Its structure, featuring a terminal hydroxyl group and a carboxylic acid, allows for specific, controlled covalent attachment to biomolecules.[4][5] Monitoring the reaction of its carboxylic acid group—typically with an amine on a protein or peptide to form an amide bond—requires robust analytical techniques to confirm conjugation, assess purity, and characterize the final product.
This guide provides an objective comparison of key spectroscopic methods for analyzing the outcomes of this compound reactions, complete with experimental data considerations and detailed protocols.
Overview of Spectroscopic Techniques
A combination of spectroscopic methods is often essential for a comprehensive analysis of PEGylation reactions. While chromatographic techniques like Size-Exclusion Chromatography (SEC) can separate products based on size, spectroscopy provides detailed structural and quantitative information. The primary methods discussed here are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Logical Relationship of Analytical Methods
The following diagram illustrates how different spectroscopic techniques provide complementary information for a thorough analysis of the reaction mixture.
Comparative Data of Spectroscopic Methods
The choice of analytical method depends on the specific information required, from initial reaction confirmation to detailed structural elucidation of the final conjugate.
| Method | Principle | Information Obtained | Strengths | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, revealing the chemical environment of protons. | - Structural confirmation of the conjugate.- Verification of functional group modification (e.g., disappearance of -COOH proton).- Purity assessment. | - Provides detailed structural information.- Can quantify the degree of functionalization by comparing signal integrations. | - Lower sensitivity compared to MS.- Complex spectra for large biomolecules.- PEG backbone signal can obscure other peaks. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Absolute molecular weight of the conjugate.- Degree of PEGylation (number of linkers per molecule).- Detection of impurities and unreacted starting materials. | - Extremely high sensitivity and accuracy.- Applicable to very large molecules (e.g., proteins). | - PEG polydispersity can complicate spectra.- Does not provide detailed structural information on its own.- Charge state complexity can make interpretation challenging. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions of functional groups. | - Confirmation of covalent bond formation (e.g., appearance of amide I & II bands).- Disappearance of reactant functional groups (e.g., carboxylic acid C=O). | - Fast and non-destructive.- Excellent for monitoring reaction progress by tracking functional group changes. | - Provides information on functional groups, not the overall structure.- Water absorption can interfere; requires dry samples or specific techniques (ATR).- Less sensitive than other methods. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules with chromophores. | - Quantification of protein or biomolecule concentration (e.g., A280).- Can quantify PEGylation if the PEG linker is tagged with a chromophore. | - Simple, rapid, and widely available.- Well-established for protein quantification. | - this compound itself lacks a significant chromophore.- Indirect method for quantifying PEGylation unless a tag is used.- Can be subject to interference from other absorbing species. |
Experimental Workflow and Protocols
A typical workflow for a this compound conjugation reaction and subsequent analysis involves reaction setup, purification, and characterization using a suite of spectroscopic techniques.
Detailed Methodologies
The following are generalized protocols for analyzing the reaction of this compound with a model peptide containing a primary amine (e.g., a lysine residue).
1. ¹H NMR Spectroscopy Protocol
-
Objective: To confirm the covalent attachment and verify the structure of the peptide-PEG conjugate.
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized, purified conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). DMSO-d₆ is often preferred as it can reveal hydroxyl protons that may be exchanged in D₂O.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and integrations of key protons.
-
Expected Observations:
-
The broad singlet of the carboxylic acid proton (-COOH) from the starting PEG linker will disappear.
-
Protons on the carbon adjacent to the newly formed amide bond will show a downfield shift compared to their position in the unreacted peptide.
-
The large, characteristic signal of the PEG backbone ethylene glycol units (-O-CH₂-CH₂-O-) will be present around 3.5-3.7 ppm.
-
Signals corresponding to the peptide's amino acids should be identifiable.
-
-
-
Data Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials. Use integration ratios between a unique peptide signal and the PEG backbone signal to confirm the conjugation ratio.
2. Mass Spectrometry Protocol (LC-MS)
-
Objective: To determine the exact molecular weight of the conjugate and assess the purity of the sample.
-
Sample Preparation: Prepare a solution of the purified conjugate at a concentration of approximately 0.1-1.0 mg/mL in a suitable solvent compatible with reverse-phase chromatography (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Acquisition:
-
Inject the sample into an LC-MS system, typically using a C4 or C8 column for protein/peptide separation.
-
Couple the LC elution to an electrospray ionization (ESI) source connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra across the elution profile of the conjugate peak. Post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify complex spectra from highly charged PEGylated molecules.
-
-
Data Analysis: Deconvolute the resulting multi-charged ion series to obtain the zero-charge mass spectrum. The major peak should correspond to the theoretical mass of the 1:1 peptide-PEG conjugate. The presence of peaks corresponding to unreacted peptide or multiple PEG additions indicates impurities or side reactions.
3. FTIR Spectroscopy Protocol (ATR-FTIR)
-
Objective: To quickly confirm the conversion of the carboxylic acid to an amide.
-
Sample Preparation: Place a small amount of the lyophilized, purified conjugate directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Expected Observations:
-
A strong, characteristic C-O-C ether stretching band from the PEG backbone will be prominent around 1100 cm⁻¹.
-
The broad O-H stretch and C=O stretch (around 1700-1730 cm⁻¹) of the starting carboxylic acid should be diminished or absent.
-
The appearance of new bands corresponding to the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) vibrations confirms amide bond formation.
-
-
-
Data Analysis: Compare the conjugate spectrum with the spectra of the starting this compound and the peptide to identify the key changes in functional group vibrations.
Application in Drug Development: PROTAC Signaling
This compound is a critical component in advanced therapeutics like PROTACs. A PROTAC utilizes a linker to simultaneously bind a target protein and an E3 ubiquitin ligase, inducing the degradation of the target protein. This directly impacts cellular signaling pathways.
Conclusion
The analysis of this compound reactions requires a multi-faceted analytical approach. While FTIR and UV-Vis spectroscopy offer rapid, valuable insights into reaction progress and quantification, they lack structural detail. For unambiguous confirmation and characterization, high-resolution mass spectrometry and NMR spectroscopy are indispensable. MS provides definitive molecular weight verification, while NMR offers detailed structural elucidation. By combining these methods, researchers can ensure the identity, purity, and quality of their PEGylated bioconjugates, which is a critical step in the development of novel and effective therapeutics.
References
A Comparative Guide to HPLC Methods for the Purification and Analysis of PEGylated Molecules
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and other biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased serum half-life, reduced immunogenicity, and improved stability. However, the inherent heterogeneity of PEGylation reactions necessitates robust analytical and purification methods to isolate the desired product and ensure its quality. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for characterizing and purifying PEGylated molecules. This guide provides an objective comparison of the most common HPLC methods employed for this purpose: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Principles of Separation and Primary Applications
The selection of an appropriate HPLC method is contingent on the specific characteristics of the PEGylated molecule and the impurities that need to be resolved. Each technique offers distinct advantages and is often used in combination to achieve the desired level of purity and characterization.[1]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[][3] PEGylation increases the size of the molecule, making SEC a primary choice for separating PEGylated conjugates from the smaller, unreacted native protein and free PEG.[][4] It is also effective in detecting and quantifying high molecular weight aggregates.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain generally reduces the hydrophobicity of a protein, leading to earlier elution from the non-polar stationary phase. This technique is particularly powerful for separating positional isomers, where the site of PEG attachment influences the overall hydrophobicity of the conjugate.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The covalent attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its isoelectric point and its interaction with the charged stationary phase. This charge-shielding effect allows for the separation of PEGylated species from the native protein and can also resolve positional isomers and different degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing aqueous conditions. Similar to RP-HPLC, the hydrophilicity of the PEG moiety can reduce the interaction of the PEGylated protein with the hydrophobic stationary phase. HIC is often used as a complementary or orthogonal method to IEX and SEC in a multi-step purification process.
Comparative Performance Data
The following tables summarize representative quantitative data for the separation of a model PEGylated protein from its unreacted form and other impurities using different HPLC methods. The specific values can vary depending on the protein, PEG size, and experimental conditions.
Table 1: SEC-HPLC Purity Assessment of a PEGylated Protein
| Analyte | Retention Time (min) | Peak Area (%) |
| Aggregates | ~7.5 | 1.2 |
| Di-PEGylated Protein | ~8.5 | 10.5 |
| Mono-PEGylated Protein | ~9.2 | 85.3 |
| Native Protein | ~10.1 | 2.8 |
| Free PEG | ~11.0 | 0.2 |
Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.
Table 2: RP-HPLC Separation of PEGylated Isoforms
| Analyte | Retention Time (min) | Resolution (vs. Native) |
| Native Protein | 15.2 | - |
| Positional Isomer 1 | 16.5 | 2.1 |
| Positional Isomer 2 | 17.1 | 3.0 |
| Main PEGylated Species | 18.0 | 4.5 |
Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation.
Table 3: IEX-HPLC Separation of PEGylated Species
| Analyte | Elution Salt Concentration (mM NaCl) |
| Native Protein | 350 |
| Mono-PEGylated Species | 250 |
| Di-PEGylated Species | 180 |
Note: Elution salt concentration is approximate and depends on the protein's pI, the type of IEX resin, and the pH of the mobile phase.
Table 4: HIC-HPLC Separation of PEGylated Protein
| Analyte | Elution Salt Concentration (M (NH₄)₂SO₄) |
| Native Protein | 1.2 |
| PEGylated Protein | 1.8 |
Note: In HIC, proteins are typically eluted by decreasing the salt concentration. More hydrophobic species elute at lower salt concentrations.
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and adapting these HPLC methods. Below are representative experimental protocols for each technique.
Size-Exclusion Chromatography (SEC) Workflow
References
- 1. benchchem.com [benchchem.com]
- 3. Prediction of the viscosity radius and the size exclusion chromatography behavior of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
The Impact of Hydrophilic Linkers on Antibody-Drug Conjugate Efficacy: A Comparative Guide to ADCs Synthesized with Hydroxy-PEG10-acid
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. This guide provides a comparative analysis of ADCs synthesized with a hydrophilic, non-cleavable Hydroxy-PEG10-acid linker against other common linker technologies, supported by experimental data.
The strategic selection of a linker dictates the stability, pharmacokinetics, and efficacy of an ADC. Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have emerged as a key strategy to improve the physicochemical and pharmacological properties of ADCs, especially when paired with hydrophobic payloads. This guide will delve into the biological activity of ADCs featuring the this compound linker and compare its performance with ADCs containing a non-PEGylated, non-cleavable linker (SMCC) and a cleavable dipeptide linker (Val-Cit).
Performance Comparison of ADC Linkers
The choice of linker significantly impacts the drug-to-antibody ratio (DAR), stability, and in vivo performance of an ADC. Below is a summary of quantitative data comparing different linker technologies.
Physicochemical and In Vitro Performance
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Key Advantages |
| This compound (non-cleavable) | Higher DARs achievable | <1% (with long PEG chains) | Maintained or slightly reduced | Improved solubility, reduced aggregation, enhanced stability.[1][2] |
| SMCC (non-cleavable, non-PEGylated) | Limited by hydrophobicity | >5% (with hydrophobic payloads) | Potent | High plasma stability.[3] |
| Val-Cit-PABC (cleavable) | Variable | Can be significant with hydrophobic payloads | Highly potent | Enables bystander killing effect.[][5] |
Table 1: Impact of Linker on ADC Physicochemical Properties and In Vitro Cytotoxicity. Data is compiled from multiple sources to illustrate general trends.
In Vivo Performance
| Linker Type | Plasma Half-life | Tumor Growth Inhibition (%) | Off-Target Toxicity |
| This compound (non-cleavable) | Significantly extended (e.g., 11.2-fold increase with 10kDa PEG) | 75-90% | Low |
| SMCC (non-cleavable, non-PEGylated) | Shorter half-life | 50-70% | Moderate to High |
| Val-Cit-PABC (cleavable) | Variable, can be unstable in mouse plasma | 80-95% | Can be higher due to premature payload release |
Table 2: In Vivo Performance Comparison of ADCs with Different Linkers. Data is compiled from multiple sources to illustrate general trends.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings in ADC development.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with different linkers.
Protocol:
-
Linker-Payload Synthesis: The cytotoxic payload is chemically conjugated to the respective linker (this compound, SMCC, or Val-Cit-PABC).
-
Antibody Modification: For thiol conjugation, interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like TCEP.
-
Conjugation: The activated linker-payload is added to the modified antibody solution and incubated to form a stable conjugate.
-
Purification: The ADC is purified using methods such as size-exclusion chromatography (SEC) to remove unconjugated components.
-
Characterization: The drug-to-antibody ratio (DAR) is determined by techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Aggregation is assessed by SEC.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Protocol:
-
Cell Culture: Antigen-positive and antigen-negative cancer cell lines are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC for 72-96 hours.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay like MTT or a luminescence-based assay such as CellTiter-Glo®. The IC50 value is then calculated.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical model.
Protocol:
-
Animal Model: Human tumor xenografts are established in immunocompromised mice.
-
ADC Administration: Once tumors reach a specified volume, mice are treated with the ADC, a vehicle control, and relevant comparator ADCs.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly, and tumor volume is calculated.
-
Data Analysis: Tumor growth inhibition is determined by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of ADC mechanisms and evaluation.
References
The Hydrophilicity Tightrope: A Guide to Optimizing PROTAC Permeability Through Linker Design
For researchers, scientists, and drug development professionals, the design of a PROTAC's linker is a critical balancing act. The inherent conflict between maintaining aqueous solubility and achieving sufficient cell permeability is a central challenge in the development of effective protein degraders. This guide provides a comparative analysis of how linker hydrophilicity impacts the permeability of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols to inform rational design strategies.
PROTACs, due to their large molecular weight and high polar surface area, often struggle to efficiently cross cellular membranes to reach their intracellular targets.[1][2] The linker, which connects the target-binding and E3 ligase-binding moieties, plays a pivotal role in modulating a PROTAC's physicochemical properties, including its permeability.[3][4] While hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can enhance solubility and bioavailability, they may negatively impact cell permeability.[5] Conversely, hydrophobic linkers, like alkyl chains, can improve membrane passage but may lead to poor solubility and aggregation.
Comparative Analysis of Linker Impact on PROTAC Permeability
The choice of linker can dramatically alter a PROTAC's ability to permeate cell membranes. This is often a trade-off between solubility and permeability. The concept of "molecular chameleons" has emerged, describing PROTACs that can adopt folded, less polar conformations in nonpolar environments (like the cell membrane) to shield their polar surface area, thereby enhancing permeability. This conformational flexibility is heavily influenced by the linker's composition.
Below is a summary of quantitative data from studies investigating the impact of different linker types on PROTAC permeability.
| PROTAC Target/Ligand | Linker Type | Linker Description | cLogP | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Key Finding |
| VHL-based PROTACs | Alkyl | Flexible aliphatic chain | 7.6 | PAMPA | Low | Low permeability correlated with extended, polar conformations in nonpolar media. |
| PEG-based | Flexible ethylene glycol-based | 3.5 | PAMPA | High | High permeability was associated with the ability to adopt folded conformations with a low solvent-accessible 3D polar surface area. | |
| Rigid Aromatic | Contains pyridine moiety | - | PAMPA | Medium-low | Rigidity can influence the adoption of favorable conformations for permeability. | |
| Piperidine-containing | Cationic rigid linker | - | Caco-2 | - | Such linkers can enhance rigidity, water solubility, and cell permeability. | |
| Androgen Receptor PROTACs | PEG-linker | - | - | Caco-2 | 1.7 (A2B), 14.1 (B2A) | Showed transporter efflux is a significant factor. |
| Alkyl-linker | - | - | Caco-2 | - | The impact of the linker was highly dependent on the specific E3 ligase ligand. |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams outline the PROTAC mechanism, a typical experimental workflow for assessing permeability, and the relationship between linker properties and cell permeability.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A general experimental workflow for assessing PROTAC permeability.
Caption: The relationship between linker hydrophilicity and PROTAC permeability.
Experimental Protocols
Accurate assessment of PROTAC permeability is crucial for guiding medicinal chemistry efforts. The following are detailed protocols for two standard in vitro assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Protocol:
-
Prepare the Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM. Add this solution to the donor wells of a 96-well microplate.
-
Prepare the Acceptor Plate: The acceptor plate wells are pre-coated with a lipid solution (e.g., 2% lecithin in dodecane) which forms an artificial membrane. Add buffer to the acceptor wells.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane separates the donor and acceptor solutions.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.
Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. It assesses both passive diffusion and active transport.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the PROTAC solution to the apical (donor) side of the monolayer.
-
Add fresh medium to the basolateral (acceptor) side.
-
Incubate at 37°C with 5% CO2.
-
At various time points, take samples from the basolateral side and replace with fresh medium.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the same procedure but add the PROTAC to the basolateral side and sample from the apical side to assess efflux.
-
-
Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for both A to B and B to A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active efflux. An efflux ratio greater than 2 suggests the involvement of active transporters.
Conclusion
The rational design of PROTAC linkers is a multifaceted challenge where hydrophilicity is a key parameter to be optimized. There is no one-size-fits-all solution; the ideal linker will depend on the specific properties of the warhead and anchor ligands. By systematically evaluating a diverse set of linkers with varying hydrophilicity and rigidity, and by employing robust permeability assays, researchers can identify PROTAC candidates with an optimal balance of solubility, permeability, and ultimately, potent protein degradation activity. The ability of a PROTAC to act as a "molecular chameleon," adapting its conformation to different environments, is a promising strategy to overcome the permeability challenges inherent in this therapeutic modality.
References
Head-to-head comparison of different crosslinking chemistries
A Head-to-Head Comparison of Crosslinking Chemistries for Researchers
Crosslinking reagents are indispensable tools in modern biological research and drug development, enabling the covalent linking of molecules to study protein-protein interactions, stabilize protein structures, and create novel bioconjugates. The selection of an appropriate crosslinking chemistry is critical and depends on the target functional groups, the desired specificity, and the experimental context. This guide provides an objective comparison of common crosslinking chemistries, supported by experimental data, detailed protocols, and workflow diagrams to aid researchers in making informed decisions.
Classification of Crosslinking Reagents
Crosslinkers can be categorized based on several features:
-
Reactivity: The functional groups they target (e.g., primary amines, sulfhydryls, carboxyls).
-
Functionality: Whether they have identical reactive groups (homobifunctional ) or different reactive groups (heterobifunctional )[1].
-
Spacer Arm: The length and chemical nature of the bridge connecting the reactive groups. Some are "zero-length," directly coupling two molecules without becoming part of the final bond[2].
-
Cleavability: Whether the spacer arm can be cleaved, for example, by reduction or mass spectrometry, to facilitate analysis[1][3].
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are one of the most widely used classes of amine-reactive crosslinkers[4]. They react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, through nucleophilic acyl substitution to form stable, covalent amide bonds.
Mechanism of Action: The NHS ester group reacts with a primary amine at a physiological to slightly alkaline pH (7.2-9.0). The reaction releases N-hydroxysuccinimide (NHS) as a byproduct. While highly reactive towards primary amines, side reactions with serine, threonine, and tyrosine residues have been reported, particularly depending on pH and neighboring amino acids.
Sulfhydryl-Reactive Chemistry: Maleimides
Maleimide-based crosslinkers offer high specificity for sulfhydryl groups, found in cysteine residues. This chemistry is widely used for site-selective modification of proteins and antibody-drug conjugate (ADC) development.
Mechanism of Action: The maleimide group reacts with a sulfhydryl group via a Michael addition reaction to form a stable, non-reducible thioether bond. This reaction is most efficient and specific at a pH range of 6.5-7.5. At pH values above 8.5, maleimides can also react with primary amines, reducing their specificity.
Carboxyl-Reactive Chemistry: Carbodiimides (EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are unique as they are "zero-length" crosslinkers. They facilitate the direct conjugation of carboxyl groups (aspartic acid, glutamic acid, C-terminus) to primary amines without being incorporated into the final amide bond.
Mechanism of Action: EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, releasing an isourea byproduct. The intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. To increase efficiency and create a more stable amine-reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included in the reaction. The reaction is most efficient in acidic conditions (pH 4.5) but is compatible with neutral pH up to 7.2.
Photoreactive Chemistry: Aryl Azides & Diazirines
Photoreactive crosslinkers remain inert until activated by UV light. This temporal control is a significant advantage, allowing researchers to initiate crosslinking at a specific time point. Upon photoactivation, they form highly reactive intermediates that can covalently bond to a wide range of functional groups, making them ideal for capturing transient or unknown interactions.
Mechanism of Action:
-
Aryl Azides (Phenyl Azides): Upon exposure to UV light (typically <300 nm), they form a highly reactive nitrene intermediate which can insert into C-H and N-H bonds or add to double bonds.
-
Diazirines: Activated by UV light (near 360 nm), diazirines form a carbene intermediate. Carbenes are even more reactive than nitrenes and have a shorter lifetime, which can reduce non-specific crosslinking with solvent molecules.
Bioorthogonal Chemistry: Click Chemistry
"Click chemistry" refers to reactions that are highly specific, high-yield, and bioorthogonal, meaning they proceed within a living system without interfering with native biochemical processes. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Mechanism of Action: This chemistry involves the reaction between an azide and an alkyne. The two functional groups are introduced onto the molecules of interest separately. When brought together, often in the presence of a copper(I) catalyst, they "click" together to form a stable triazole linkage. This method offers exceptional control and specificity for creating complex bioconjugates. A recent study demonstrated a "click-linking" method that dramatically increased the detection of protein-protein interactions compared to conventional NHS-ester methods.
Quantitative Data Summary
The performance of crosslinkers can be evaluated by various metrics, including the number of identified cross-links in a complex sample or the resulting physical properties of a crosslinked material.
Table 1: Performance Comparison of In Vivo Crosslinkers
This table summarizes data from a comparative study of four different NHS-ester based, enrichable crosslinkers used for in vivo crosslinking mass spectrometry (XL-MS) in human cells.
| Crosslinker | Spacer Arm Length (Å) | Backbone Type | Number of Cross-linked Proteins Identified | Number of Unique Cross-linked Site Pairs |
| BSP | 7.5 | Alkyl Chain | 2,156 | 10,954 |
| DSBSO | 10.1 | Sulfoxide | 2,505 | 9,960 |
| tBu-PhoX | 12.5 | Cyclic | 1,036 | 4,602 |
| TBSL13 | 17.6 | Alkyl Chain | 3,113 | 16,972 |
| Data synthesized from a comparative study on in vivo XL-MS. |
Table 2: Physicochemical Properties of Crosslinked Gelatin Hydrogels
This table compares the effects of different crosslinking agents on the physical properties of 20% gelatin hydrogels.
| Crosslinking Agent | Type | Tensile Strength (kPa) | Swelling Degree (%) | Thermal Degradation Temp (°C) |
| None (Control) | - | ~2.5 | ~750 | ~288 |
| EDC-NHS | Synthetic (Zero-length) | ~5.0 | ~750 | ~294 |
| Dialdehyde Starch | Natural | ~12.5 | ~800 | ~298 |
| Squaric Acid | Synthetic | ~2.5 | ~850 | ~292 |
| Data synthesized from a comparative study on gelatin hydrogels. |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to crosslinking chemistry.
References
- 1. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 2. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Validating Antibody Conjugation Sites: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise location of drug conjugation on an antibody is a critical quality attribute that can significantly impact the efficacy, safety, and stability of an antibody-drug conjugate (ADC). This guide provides a comprehensive comparison of key analytical techniques used to validate conjugation sites, supported by experimental data and detailed protocols to aid in method selection and implementation.
The conjugation strategy, whether targeting lysine residues, interchain cysteines, or engineered sites, directly influences the heterogeneity of the final ADC product. Validating the exact points of attachment is therefore paramount for ensuring batch-to-batch consistency and for understanding the structure-activity relationship. This guide explores the principles, advantages, and limitations of several orthogonal methods: Mass Spectrometry, Chromatography, Edman Degradation, X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Validation Methods
The selection of an appropriate analytical method for validating conjugation sites depends on various factors, including the specific information required (e.g., precise location vs. general heterogeneity), the developmental stage of the ADC, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Mass Spectrometry (Peptide Mapping) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Edman Degradation | X-ray Crystallography | 2D-NMR Spectroscopy |
| Primary Information | Precise amino acid conjugation site | Drug-to-Antibody Ratio (DAR) & heterogeneity | Subunit drug load & heterogeneity | N-terminal sequence | High-resolution 3D structure | Higher-order structure & drug environment |
| Resolution | High (amino acid level) | Moderate (separates DAR species) | High (separates antibody fragments) | High (single amino acid) | Atomic | High (atomic level for smaller proteins) |
| Sensitivity | High (pmol to fmol) | Moderate | High | Moderate (pmol) | Low (requires high-quality crystals) | Low (requires high concentration) |
| Sample Consumption | Low (µg) | Low (µg) | Low (µg) | Moderate (pmol) | High (mg) | High (mg) |
| Throughput | Moderate | High | High | Low | Very Low | Low |
| Key Advantage | Definitive site identification[1][2][3] | Non-denaturing analysis of intact ADC[4][5] | MS-compatible separation of subunits | Direct sequencing from N-terminus | "Gold standard" for 3D structure | Provides information on higher-order structure in solution |
| Key Limitation | Can be complex for highly heterogeneous ADCs | Does not provide site-specific information | Denaturing conditions for intact ADC | Only for N-terminal sequencing, blocked N-termini are an issue | Technically demanding and time-consuming | Large molecule size can be challenging |
In-Depth Methodologies and Experimental Workflows
Mass Spectrometry: Peptide Mapping for Definitive Site Identification
Peptide mapping coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying the precise location of drug conjugation. The process involves enzymatically digesting the ADC into smaller peptides, separating them via liquid chromatography, and then analyzing the mass and fragmentation pattern of each peptide to pinpoint the modified amino acid.
-
Sample Preparation:
-
Reduction and Alkylation: The ADC is denatured, and disulfide bonds are reduced using a reducing agent like dithiothreitol (DTT). The resulting free cysteines are then alkylated with a reagent such as iodoacetamide (IAM) to prevent disulfide bond reformation.
-
Digestion: The reduced and alkylated ADC is digested with a specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues. For lysine-conjugated ADCs, alternative enzymes may be used as conjugation can block trypsin cleavage sites.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is injected onto a reversed-phase HPLC column for separation.
-
The separated peptides are introduced into a high-resolution mass spectrometer.
-
The mass spectrometer acquires full scan MS data to determine the mass of the intact peptides and MS/MS data to fragment the peptides and determine their amino acid sequence.
-
-
Data Analysis:
-
The acquired MS and MS/MS data are processed using specialized software.
-
The software compares the experimental peptide masses and fragmentation patterns to a theoretical digest of the antibody sequence.
-
Peptides containing the drug-linker will have a characteristic mass shift, allowing for the identification of the conjugated amino acid.
-
Chromatography Techniques: Assessing Heterogeneity
Chromatographic methods, particularly Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RPLC), are powerful tools for characterizing the heterogeneity of ADCs, primarily by determining the drug-to-antibody ratio (DAR).
HIC separates molecules based on their hydrophobicity under non-denaturing conditions. Since the drug payload is typically hydrophobic, ADCs with a higher DAR will be more hydrophobic and elute later from the HIC column. This allows for the separation and quantification of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Mobile Phase Preparation: Prepare a high-salt binding buffer (e.g., sodium phosphate with ammonium sulfate) and a low-salt elution buffer.
-
Chromatography:
-
Equilibrate the HIC column with the binding buffer.
-
Inject the ADC sample.
-
Elute the bound ADC using a gradient of decreasing salt concentration.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector.
-
The area of each peak corresponds to the relative abundance of each DAR species.
-
Calculate the average DAR based on the peak areas.
-
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC Efficacy: The Critical Role of Linker Composition
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] While the ligands determine specificity, the linker is a critical and active component that profoundly influences the efficacy, selectivity, and physicochemical properties of the degrader.[4]
This guide provides a comparative analysis of PROTAC efficacy based on varying linker compositions, supported by experimental data. It details key experimental protocols and visualizes complex pathways to aid researchers in the rational design and optimization of next-generation protein degraders.
The Pivotal Role of the Linker
The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which is the crucial step for subsequent ubiquitination and degradation of the target protein. The linker's length, chemical composition, rigidity, and attachment points dictate the spatial orientation of the POI and E3 ligase. An optimal linker facilitates favorable protein-protein interactions, while a poorly designed one can lead to steric hindrance, unproductive complex formation, or unfavorable pharmacokinetic properties, thereby compromising degradation efficiency.
Comparative Analysis of Linker Efficacy
The efficacy of a PROTAC is often quantified by two main parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The optimal linker design is highly dependent on the specific POI and E3 ligase pair, often requiring empirical optimization.
Impact of Linker Length
The length of the linker is a critical determinant of PROTAC efficacy. A linker that is too short can cause steric clashes, preventing the formation of a ternary complex. Conversely, a linker that is too long may fail to bring the two proteins into sufficient proximity for efficient ubiquitination.
Table 1: Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying PEG Linker Lengths
This study highlights a clear optimal length for ERα degradation, with efficacy decreasing for both shorter and longer linkers.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | ERα Degradation Efficacy | Reference |
| PROTAC 11 | PEG | 12 | Good | |
| PROTAC 13 | PEG | 16 | Optimal | **** |
| PROTAC 14 | PEG | 19 | Reduced | |
| PROTAC 15 | PEG | 21 | Reduced |
Table 2: Efficacy of p38α MAPK-Targeting PROTACs with Varying Linker Lengths
In this case, a minimum linker length was required to induce degradation, with an optimal range identified.
| Linker Type | Linker Length (atoms) | p38α Degradation in BBL358 & T47D cells | Reference |
| Alkyl/PEG | < 15 | Poor / No degradation | |
| Alkyl/PEG | 15 - 17 | Optimal degradation | **** |
| Alkyl/PEG | 20 | Efficient degradation (less than optimal) |
Impact of Linker Composition
The chemical makeup of the linker influences critical properties like solubility, cell permeability, and metabolic stability. The most common linker types are flexible alkyl and polyethylene glycol (PEG) chains, but there is growing interest in rigid structures.
Table 3: Comparison of Common Linker Compositions
| Linker Type | Composition | Key Advantages | Key Disadvantages | Representative Studies |
| Alkyl Chains | Hydrocarbon chains | Synthetically accessible, high flexibility. | Hydrophobic, can limit solubility and cause non-specific binding. | A nine-atom alkyl linker induced concentration-dependent degradation of CRBN. |
| PEG Chains | Repeating ethylene glycol units | Hydrophilic, improves solubility and cell permeability. | May have reduced metabolic stability. | An optimal 16-atom PEG linker was most potent for ERα degradation. |
| Rigid Linkers | Incorporate cyclic (piperazine, piperidine) or aromatic rings, alkynes. | Can pre-organize the PROTAC into a bioactive conformation, enhancing potency and metabolic stability. | More synthetically challenging; lack of flexibility can hinder ternary complex formation. | Introducing a piperidine group into the linker improved ternary complex stability for an AR-targeting PROTAC. |
| Clickable (Triazole) | Formed via azide-alkyne cycloaddition | Metabolically stable, can reduce oxidative degradation. | Synthesis requires specific functional groups. | A triazole linker showed higher efficiency than an alkane chain for a CDK9-targeting PROTAC. |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate the complex pathways and processes in PROTAC research.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: Logical relationship between linker properties and PROTAC efficacy.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Protocol 1: Western Blot for Protein Degradation Assessment
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Target Protein Ubiquitination Assay
Objective: To confirm that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway by detecting the polyubiquitination of the target protein.
-
Cell Transfection and Treatment:
-
(Optional) If detecting an endogenous protein is difficult, co-transfect cells with plasmids encoding the tagged target protein (e.g., HA-tag) and ubiquitin.
-
Treat cells with the PROTAC of interest at an effective concentration and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.
-
-
Lysis and Immunoprecipitation (IP):
-
Lyse cells as described in the Western Blot protocol.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes.
-
Incubate the pre-cleared lysate with an antibody against the POI (or its tag) overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binders.
-
-
Western Blotting for Ubiquitin:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub).
-
An increase in the high-molecular-weight smear (indicating polyubiquitination) in the PROTAC-treated sample compared to the control confirms the mechanism of action.
-
Conclusion
The linker is a cornerstone of PROTAC design, with its length and chemical composition being critical determinants of degradation efficacy. While flexible linkers like alkyl and PEG chains offer synthetic convenience and have been widely successful, the field is moving towards more sophisticated and rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. The data clearly show that there is no universal linker solution; optimization is an empirical process that must be tailored to each specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically conduct their own comparative studies and accelerate the development of potent and selective protein degraders.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
